3,4,5-Triethoxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-triethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJDYADVRMKUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365835 | |
| Record name | 3,4,5-triethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-36-1 | |
| Record name | 3,4,5-triethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3,4,5-Triethoxybenzohydrazide from Gallic Acid
Introduction: Bridging Natural Scaffolds with Modern Medicinal Chemistry
Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundantly found in the natural world in sources like gallnuts, tea leaves, and various fruits, serves as a privileged starting material in synthetic chemistry.[1][2] Its inherent antioxidant properties and established biological activities make it an attractive scaffold for the development of novel therapeutic agents.[1][3] This guide provides an in-depth, technically-grounded walkthrough for the multi-step synthesis of 3,4,5-Triethoxybenzohydrazide, a key intermediate for creating acylhydrazone derivatives and other pharmacologically relevant molecules.[1][4]
This document is structured for the practicing researcher and drug development professional. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the selection of reagents and conditions, and provide self-validating protocols that ensure reproducibility. The synthetic pathway is logically segmented into three core transformations: Esterification , Etherification , and Hydrazinolysis .
Overall Synthetic Strategy
The transformation of gallic acid into this compound is a strategic three-step process designed to sequentially modify the molecule's functional groups.
-
Esterification: The carboxylic acid group is first converted to an ethyl ester. This is a critical protection step, preventing the acidic proton from interfering with the base-catalyzed etherification of the phenolic hydroxyls in the subsequent step.
-
Etherification: The three phenolic hydroxyl groups of the resulting ethyl gallate are converted to ethoxy groups. This step builds the core triethoxy-substituted benzene ring.
-
Hydrazinolysis: The ethyl ester is then converted into the target benzohydrazide via reaction with hydrazine hydrate. This introduces the hydrazide moiety, a versatile functional group for further derivatization.
The complete workflow is visualized below.
Caption: Overall synthetic workflow from Gallic Acid to the final product.
Part 1: Protection via Fischer-Speier Esterification
Objective: To synthesize Ethyl 3,4,5-Trihydroxybenzoate (Ethyl Gallate).
Causality and Mechanism: The direct esterification of a carboxylic acid with an alcohol, known as Fischer-Speier esterification, is an acid-catalyzed equilibrium process.[3] The carboxylic acid group of gallic acid is protected as an ethyl ester to prevent its deprotonation under the basic conditions required for the subsequent Williamson ether synthesis. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by ethanol.[3] Using a large excess of ethanol serves a dual purpose: it acts as one of the reactants and as the reaction solvent, driving the equilibrium towards the formation of the ester product in accordance with Le Châtelier's principle.[5]
Experimental Protocol: Synthesis of Ethyl Gallate
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid (10.0 g, 0.0588 mol).
-
Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90°C) and maintain this temperature for 8-10 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture slowly into 300 mL of cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation & Purification: Collect the crude ethyl gallate by vacuum filtration and wash the solid thoroughly with cold water to remove any residual acid and unreacted gallic acid.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl gallate as a white crystalline solid.[7] Dry the product in a vacuum oven.
Data Summary: Esterification
| Parameter | Details | Source(s) |
| Starting Material | Gallic Acid | |
| Reagents | Absolute Ethanol, Concentrated Sulfuric Acid | [3][6] |
| Solvent | Absolute Ethanol | [5] |
| Temperature | 85-90 °C (Reflux) | [6] |
| Reaction Time | 8-12 hours | [3][6] |
| Typical Yield | 90-98% | [6] |
| Product | Ethyl 3,4,5-trihydroxybenzoate (Ethyl Gallate) | [8] |
Part 2: Core Modification via Williamson Ether Synthesis
Objective: To synthesize Ethyl 3,4,5-Triethoxybenzoate.
Causality and Mechanism: The Williamson ether synthesis is a robust method for forming ethers. The mechanism involves the deprotonation of the three phenolic hydroxyl groups of ethyl gallate by a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), to form highly nucleophilic phenoxide ions. These phenoxides then undergo a nucleophilic substitution (Sɴ2) reaction with an ethylating agent, such as diethyl sulfate or an ethyl halide (e.g., ethyl iodide). Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but aprotic, thus not interfering with the nucleophiles.[9] The use of dimethyl sulfate with K₂CO₃ in acetone is a well-established method for the analogous methylation of gallic acid derivatives.[9][10] This protocol is adapted for ethylation.
Experimental Protocol: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
-
Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl gallate (10.0 g, 0.050 mol) and anhydrous potassium carbonate (27.6 g, 0.200 mol) in acetone (200 mL).
-
Reagent Addition: While stirring vigorously, add diethyl sulfate (27.0 mL, 0.210 mol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and byproducts) and wash them with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: Dissolve the residue in ethyl acetate (150 mL) and wash successively with 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL), and finally brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude Ethyl 3,4,5-Triethoxybenzoate. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Data Summary: Etherification
| Parameter | Details | Source(s) |
| Starting Material | Ethyl Gallate | |
| Reagents | Diethyl Sulfate, Anhydrous Potassium Carbonate | [9][10] |
| Solvent | Acetone | [9] |
| Temperature | ~56 °C (Reflux) | [11] |
| Reaction Time | 12-18 hours | [11] |
| Typical Yield | >80% | [9] |
| Product | Ethyl 3,4,5-Triethoxybenzoate | [12] |
Part 3: Final Transformation via Hydrazinolysis
Objective: To synthesize the target molecule, this compound.
Causality and Mechanism: The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution reaction.[13] Hydrazine hydrate (H₂NNH₂·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ethyl 3,4,5-triethoxybenzoate. This attack forms a tetrahedral intermediate which subsequently collapses, eliminating ethanol as a leaving group and forming the stable amide-like structure of the benzohydrazide.[14] The reaction is typically carried out in an alcoholic solvent like ethanol and driven to completion by heating under reflux.[4][15]
Experimental Protocol: Synthesis of this compound
-
Setup: Dissolve Ethyl 3,4,5-Triethoxybenzoate (10.0 g, 0.035 mol) in absolute ethanol (100 mL) in a 250 mL round-bottomed flask fitted with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 10 mL, ~0.16 mol) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5-8 hours. The formation of a white precipitate often indicates product formation.[14] Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the white solid product by vacuum filtration. Wash the precipitate thoroughly with cold ethanol to remove any unreacted starting materials and excess hydrazine.
-
Drying: Dry the purified this compound in a vacuum oven to obtain the final product.
Data Summary: Hydrazinolysis
| Parameter | Details | Source(s) |
| Starting Material | Ethyl 3,4,5-Triethoxybenzoate | [12] |
| Reagents | Hydrazine Hydrate | [4][14] |
| Solvent | Absolute Ethanol | [4][15] |
| Temperature | ~78 °C (Reflux) | [11][14] |
| Reaction Time | 5-9 hours | [11][14] |
| Typical Yield | High (>90%) | [4] |
| Product | This compound | - |
Conclusion and Outlook
This guide details a reliable and efficient three-step synthesis of this compound from the readily available natural product, gallic acid. Each step—esterification for protection, etherification for core modification, and hydrazinolysis for functional group installation—is based on well-understood and robust chemical transformations. The final product, a key benzohydrazide intermediate, is a valuable building block for drug discovery, particularly in the synthesis of acylhydrazones which are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][4] The protocols and principles outlined herein provide a solid foundation for researchers to produce this versatile molecule for further investigation and application in medicinal chemistry.
References
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An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Triethoxybenzohydrazide
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of rational drug design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the key physicochemical parameters of 3,4,5-Triethoxybenzohydrazide, a promising scaffold in medicinal chemistry. While direct experimental data for this specific derivative is limited in publicly accessible literature, this document will focus on the established methodologies for determining these critical properties, drawing parallels with its closely related analog, 3,4,5-Trimethoxybenzohydrazide, where data is available. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental foresight necessary to characterize this and similar novel chemical entities.
Molecular Structure and its Implications
The structure of this compound, with its substituted benzene ring and hydrazide moiety, suggests a molecule with significant potential for hydrogen bonding and a degree of lipophilicity conferred by the ethoxy groups. The interplay of these features is expected to influence its solubility, membrane permeability, and target-binding interactions.

Key Physicochemical Properties and Their Determination
A comprehensive physicochemical profile of this compound is crucial for its advancement as a potential therapeutic agent. The following sections detail the critical parameters and the robust experimental protocols for their determination.
Melting Point: A Primary Indicator of Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities typically lead to a broader melting range at a lower temperature.
Table 1: Physicochemical Property Summary (Predicted and Analog Data)
| Property | This compound (Predicted/Not Available) | 3,4,5-Trimethoxybenzohydrazide (Experimental/Predicted) | Significance in Drug Development |
| Molecular Formula | C13H20N2O4 | C10H14N2O4[1][2] | Defines molecular weight and elemental composition. |
| Molecular Weight | 268.31 g/mol | 226.23 g/mol [1][2] | Influences diffusion and transport properties. |
| Melting Point (°C) | Not available | ~168-172 °C | Indicator of purity and lattice energy. |
| logP | Not available | Predicted: 1.1 - 1.5 | Governs membrane permeability and solubility. |
| pKa | Not available | Not available | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| Aqueous Solubility | Not available | Predicted to be sparingly soluble | Impacts dissolution rate and bioavailability. |
The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid organic compound.[3][4][5][6]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Melting Range Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for accurate temperature measurement at the point of phase transition. A rapid heating rate can lead to a falsely elevated and broad melting point range.
Solubility: A Critical Determinant of Bioavailability
The solubility of a drug substance in aqueous and relevant biological fluids is a critical factor influencing its absorption and bioavailability. The presence of both hydrogen bond donors and acceptors in this compound, along with its hydrocarbon content, suggests that its solubility will be pH-dependent and influenced by the solvent system.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the resulting solution is saturated.
-
Constant Temperature and Agitation: Guarantees that a true equilibrium is established.
-
HPLC Analysis: Provides a sensitive and specific method for quantifying the dissolved compound.
Lipophilicity (logP): A Key Factor in Membrane Permeability
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and an aqueous phase. It is a crucial parameter for predicting a drug's ability to cross biological membranes.
The shake-flask method is the traditional and most reliable technique for measuring logP.[7][8][9][10][11]
Methodology:
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer) are shaken together to ensure mutual saturation before the experiment.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two layers.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Causality Behind Experimental Choices:
-
n-Octanol: Serves as a surrogate for the lipid bilayer of cell membranes.
-
Vigorous Shaking: Maximizes the surface area between the two phases to facilitate rapid equilibration.
Ionization Constant (pKa): Predicting the Charge State at Physiological pH
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The hydrazide moiety in this compound can be protonated, and its pKa will be a critical determinant of its solubility and interaction with biological targets.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13][14][15]
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Standardized Titrant: Ensures accurate determination of the amount of acid or base required to protonate or deprotonate the analyte.
-
Calibrated pH Electrode: Provides precise pH measurements, which are essential for accurate pKa determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.[16][17][18][19][20]
-
¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to show signals for the aromatic protons, the methylene and methyl protons of the ethoxy groups, and the protons of the hydrazide moiety.
-
¹³C NMR: Will reveal the number of chemically non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for the aromatic carbons, the carbons of the ethoxy groups, and the carbonyl carbon of the hydrazide.
Experimental Protocol: NMR Sample Preparation
-
Sample Dissolution: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: The sample is gently mixed to ensure a homogeneous solution.
-
Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the carbonyl group, and the C-O stretching of the ethoxy groups.[21][22][23]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of this compound is ground with dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Analysis: The KBr pellet is placed in the IR spectrometer, and the spectrum is recorded.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its molecular formula.[24][25][26][27][28]
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization and Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion: A Roadmap for Comprehensive Characterization
While direct experimental data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols and the underlying scientific principles outlined herein offer a clear roadmap for researchers to generate the critical data necessary to evaluate its potential as a drug candidate. By systematically applying these methodologies, the scientific community can build a complete and accurate profile of this and other novel benzohydrazide derivatives, thereby accelerating the journey from chemical entity to therapeutic reality.
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Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - ResearchGate. (2025, August 7). [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024, July 30). [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). [Link]
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An In-Depth Technical Guide to 3,4,5-Triethoxybenzohydrazide: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Substituted Benzohydrazides in Medicinal Chemistry
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique chemical architecture, characterized by a phenyl ring linked to a hydrazide moiety (-CONHNH2), provides a versatile platform for structural modification to modulate pharmacokinetic and pharmacodynamic properties. Within this broad class of compounds, the 3,4,5-trisubstituted benzohydrazides have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. This guide focuses on a specific, yet promising, member of this family: 3,4,5-Triethoxybenzohydrazide. While its direct biological evaluation is not as extensively documented as its trimethoxy counterpart, the foundational knowledge of related compounds provides a strong impetus for its exploration as a novel candidate in drug discovery programs.
This technical guide will provide a comprehensive overview of this compound, commencing with its fundamental chemical and physical properties, followed by a detailed, step-by-step synthesis protocol. The subsequent sections will delve into the established and putative applications of this compound class in drug development, supported by mechanistic insights and experimental workflows. The objective is to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, characterize, and evaluate this compound and its derivatives for therapeutic potential.
Core Compound Identification and Properties
CAS Number: 379254-36-1[1]
Molecular Formula: C₁₃H₂₀N₂O₄
Molecular Weight: 268.31 g/mol
Physicochemical Data
A thorough understanding of the physicochemical properties of a compound is paramount for its application in a research and development setting. These parameters influence solubility, stability, and bioavailability, which are critical determinants of a drug candidate's success.
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Commercial Availability
For researchers seeking to procure this compound for initial screening and preliminary studies, several chemical suppliers list this compound in their catalogs. It is advisable to contact these vendors directly to confirm current stock, purity, and lead times.
Potential Suppliers:
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before procurement.
Synthesis of this compound: A Step-by-Step Protocol
While a specific, peer-reviewed synthesis for this compound is not extensively published, a reliable synthetic route can be extrapolated from the well-established procedures for its analogous compounds, particularly 3,4,5-trimethoxybenzohydrazide. The following protocol outlines a logical and experimentally sound approach.
The synthesis is a two-step process, starting from the commercially available 3,4,5-triethoxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.
Step 1: Esterification of 3,4,5-Triethoxybenzoic Acid to Ethyl 3,4,5-Triethoxybenzoate
The conversion of the carboxylic acid to its corresponding ethyl ester is a crucial activation step. This is typically achieved by refluxing the acid in ethanol with a catalytic amount of strong acid.
Materials and Reagents:
-
3,4,5-Triethoxybenzoic Acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-triethoxybenzoic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the volume of ethanol).
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 3,4,5-triethoxybenzoate.
-
The product can be further purified by column chromatography if necessary.
Step 2: Hydrazinolysis of Ethyl 3,4,5-Triethoxybenzoate to this compound
The final step involves the reaction of the ethyl ester with hydrazine hydrate to form the desired benzohydrazide.
Materials and Reagents:
-
Ethyl 3,4,5-Triethoxybenzoate
-
Hydrazine Hydrate (H₂NNH₂·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the ethyl 3,4,5-triethoxybenzoate (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting ester is consumed.[4]
-
After completion, allow the reaction mixture to cool. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
Caption: Synthetic pathway for this compound.
Potential Applications in Drug Development: Insights from Analogous Compounds
While specific biological data for this compound is limited, the extensive research on its structural analogs, particularly 3,4,5-trimethoxybenzohydrazide, provides a strong rationale for investigating its therapeutic potential in several key areas. The 3,4,5-trialkoxy substitution pattern is a recurring motif in a variety of biologically active molecules.
Anticancer Activity
A significant body of evidence points to the potent anticancer activity of 3,4,5-trimethoxy-substituted compounds. These molecules often function as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Derivatives of 3,4,5-trimethoxybenzohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7][8][9] It is highly plausible that this compound shares this mechanism of action.
Caption: Putative mechanism of anticancer action for 3,4,5-trialkoxybenzohydrazides.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A foundational experiment to evaluate the anticancer potential of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Procedure:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with varying concentrations of the compound and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity
The hydrazide moiety is a common feature in many antimicrobial agents. Derivatives of 3,4,5-trimethoxybenzohydrazide have been shown to possess antibacterial and antifungal properties. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Given the structural similarity, this compound is a promising candidate for antimicrobial screening.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. While direct biological data is still emerging, the wealth of information on its structural analogs provides a strong foundation and a clear rationale for its investigation as a potential therapeutic agent. Its straightforward synthesis from commercially available starting materials makes it an accessible compound for initial screening and lead optimization studies.
Future research should focus on the comprehensive biological evaluation of this compound, including its in vitro and in vivo efficacy against a panel of cancer cell lines and microbial pathogens. Elucidating its precise mechanism of action and structure-activity relationships will be crucial for its further development. The insights provided in this technical guide are intended to catalyze and inform these future investigations, paving the way for the potential translation of this promising scaffold into novel therapeutics.
References
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ResearchGate. (n.d.). Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide... Retrieved from [Link]
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Angene International Limited. (n.d.). Angene International Limited (Page 561). ChemBuyersGuide.com, Inc. Retrieved from [Link]
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spectral data of 3,4,5-Triethoxybenzohydrazide (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 3,4,5-Trialkoxybenzohydrazides
Introduction: The Analytical Imperative for Novel Benzohydrazides
In the landscape of modern drug discovery and materials science, the acylhydrazone scaffold and its precursors, such as benzohydrazides, represent a class of compounds with significant synthetic versatility and biological relevance.[1] The 3,4,5-trialkoxy substitution pattern, derived from gallic acid, is of particular interest due to its known antioxidant properties.[1] This guide focuses on the analytical characterization of 3,4,5-Triethoxybenzohydrazide, a promising but less-documented derivative.
Structural elucidation is the bedrock of chemical research. An unambiguous confirmation of a molecule's identity and purity is not merely procedural; it is a prerequisite for reliable downstream applications, from mechanistic studies to clinical trials. The trifecta of modern analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a comprehensive, multi-faceted "fingerprint" of a molecule.
Molecular Structure and its Spectroscopic Implications
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key features of 3,4,5-Trialkoxybenzohydrazides that will manifest in their spectra are:
-
A symmetrically substituted aromatic ring.
-
Two chemically equivalent aromatic protons.
-
Electron-donating alkoxy groups (-OR) at the 3, 4, and 5 positions.
-
An amide-like hydrazide functional group (-CONHNH₂).
-
Protons on the terminal amine (-NH₂) and the secondary amide (-NH-).
The primary difference between our model compound and the target molecule is the nature of the alkoxy group: methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃). This seemingly minor change will produce distinct, predictable signatures, particularly in NMR and Mass Spectrometry.
Caption: Standardized workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: FTIR-ATR Acquisition
The Attenuated Total Reflectance (ATR) method is a modern, efficient alternative to traditional KBr pellets.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). The instrument will automatically subtract this from the sample spectrum.
-
Sample Application: Place a small amount of the solid benzohydrazide sample directly onto the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal thoroughly.
IR Spectral Interpretation
The IR spectra of 3,4,5-trimethoxybenzohydrazide and this compound are expected to be very similar, as they share the same core functional groups. The "fingerprint region" (< 1500 cm⁻¹) will show minor differences, but the key diagnostic peaks will be consistent.
Characteristic Absorption Bands for 3,4,5-Trialkoxybenzohydrazides
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3150 | N-H Stretch | Medium-Strong | -NH-NH₂ |
| ~3050 | C-H Aromatic Stretch | Medium | Ar-H |
| ~2950 | C-H Aliphatic Stretch | Medium | -O-CH₂CH₃ |
| 1640 - 1680 | C=O Stretch (Amide I) | Strong, Sharp | -C=O -NH- |
| 1600 - 1580 | N-H Bend / C=C Aromatic | Medium | -NH - / Ar C=C |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Strong | Ar-O -C |
| 1150 - 1100 | C-O-C Symmetric Stretch | Strong | Ar-O -C |
Causality and Interpretation:
-
N-H Stretching: The presence of two bands in the ~3300 cm⁻¹ region is characteristic of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching modes. The secondary amide N-H also appears here.
-
C=O Stretching (Amide I Band): This is one of the most prominent and reliable peaks in the spectrum. Its position around 1650 cm⁻¹ is characteristic of an amide carbonyl, which is at a lower frequency than a ketone or aldehyde due to the resonance delocalization of electron density from the adjacent nitrogen atom. [4]* C-O Stretching: The strong, distinct bands for the aryl-alkyl ether linkages are a hallmark of this molecular class. [5]The presence of multiple strong peaks in this region confirms the multiple C-O bonds.
-
Aromatic Region: Peaks just above 3000 cm⁻¹ confirm aromatic C-H bonds, while C=C stretching bands appear around 1600 and 1500 cm⁻¹. [6]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
-
Ionization: In the EI source, high-energy electrons (~70 eV) bombard the sample molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation, breaking into smaller, charged ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Mass Spectrum Interpretation
A. 3,4,5-Trimethoxybenzohydrazide (Model Compound) [2]
-
Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₄N₂O₄, giving a molecular weight of 226.23 g/mol . The mass spectrum will show a distinct peak at m/z = 226 .
-
Key Fragments: A primary fragmentation pathway involves the formation of the stable 3,4,5-trimethoxybenzoyl cation.
-
m/z = 195: This prominent peak corresponds to the [M - NHNH₂]⁺ ion, or the [C₁₀H₁₁O₄]⁺ fragment, which is the 3,4,5-trimethoxybenzoyl cation. This is a very common and diagnostically significant fragmentation for benzohydrazides.
-
m/z = 181: Loss of a methyl radical (•CH₃) from the m/z 195 fragment.
-
m/z = 125: Further fragmentation involving losses of carbonyl and formaldehyde units.
-
B. This compound (Predicted Spectrum)
-
Molecular Ion (M⁺•): The molecular formula is C₁₃H₂₀N₂O₄, giving a molecular weight of 268.31 g/mol . The molecular ion peak will be observed at m/z = 268 . This immediately distinguishes it from the trimethoxy analog.
-
Key Fragments: The fragmentation logic remains the same, but the masses of the fragments will shift accordingly.
-
m/z = 237: This major peak will correspond to the [M - NHNH₂]⁺ ion, the 3,4,5-triethoxybenzoyl cation.
-
m/z = 209: Loss of an ethylene molecule (C₂H₄) via McLafferty-type rearrangement from the m/z 237 fragment is possible.
-
m/z = 208: Loss of an ethyl radical (•C₂H₅) from the m/z 237 fragment.
-
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Synthesis of Novel Hydrazone Derivatives from 3,4,5-Triethoxybenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel hydrazone derivatives starting from 3,4,5-triethoxybenzohydrazide. Hydrazones are a versatile class of compounds with a wide spectrum of biological activities, and the 3,4,5-trialkoxybenzoyl moiety is a known pharmacophore. This document outlines the synthetic rationale, detailed experimental protocols, characterization methods, and potential therapeutic applications of these compounds. The content is designed to be a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of Hydrazones in Medicinal Chemistry
Hydrazones are a class of organic compounds characterized by the azomethine group (–NHN=CH–) and are noted for their straightforward synthesis and diverse pharmacological potential.[1][2] The inherent flexibility in their synthesis allows for the introduction of various structural motifs, leading to a broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[3][4][5]
The 3,4,5-trialkoxy substitution pattern on a benzene ring is a key structural feature found in numerous biologically active molecules. For instance, derivatives of 3,4,5-trimethoxybenzohydrazide have shown promising anticancer and antitumor bioactivities.[6] This guide focuses on the synthesis of hydrazone derivatives from this compound, aiming to combine the therapeutic potential of the hydrazone scaffold with the favorable properties conferred by the triethoxybenzoyl group.
Synthetic Strategy and Rationale
The core of this synthetic approach is the condensation reaction between this compound and a variety of aldehydes or ketones. This reaction is a classic example of nucleophilic addition-elimination at a carbonyl carbon.
Synthesis of this compound
The starting material, this compound, can be synthesized from the corresponding ester, methyl 3,4,5-triethoxybenzoate, by refluxing with hydrazine hydrate.[7] This is a standard and efficient method for the preparation of benzohydrazides.
Formation of the Hydrazone Linkage
The synthesis of the target hydrazone derivatives is typically achieved through a one-pot condensation reaction.[8] The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[8][9] The choice of solvent is crucial for the reaction's success, with protic solvents like ethanol or methanol being commonly employed due to their ability to dissolve the reactants and facilitate proton transfer.[8]
Caption: General reaction scheme for hydrazone synthesis.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of a representative hydrazone derivative.
Materials and Reagents
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Synthetic Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.[8]
-
Addition of Aldehyde: To this solution, add 0.01 mol of the selected substituted aldehyde (e.g., 4-chlorobenzaldehyde).[8]
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[9]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux with continuous stirring for 2-6 hours.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Use an appropriate solvent system (e.g., ethyl acetate:hexane) to develop the TLC plate and visualize the spots under UV light. The reaction is considered complete when the starting materials are no longer visible.
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[8] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure hydrazone derivative.[10]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Caption: Experimental workflow for hydrazone synthesis.
Characterization of Synthesized Hydrazones
The structural elucidation of the newly synthesized hydrazone derivatives is performed using a combination of spectroscopic techniques.[1][2][11][12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will confirm the formation of the hydrazone by showing the presence of characteristic absorption bands for the C=N (azomethine) group, typically in the region of 1620-1575 cm⁻¹, and the N-H stretching vibration around 3300-3100 cm⁻¹. The C=O stretching of the amide group is also observed around 1680-1640 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-9.0 ppm. The amide proton (-CONH-) will appear as a singlet further downfield, typically above δ 11.0 ppm. The aromatic and aliphatic protons will appear in their respective expected regions.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the azomethine carbon (-N=CH-) in the range of δ 140-160 ppm and the amide carbonyl carbon (-C=O) around δ 160-170 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its molecular formula. The fragmentation pattern can also provide valuable structural information.
Table 1: Spectroscopic Data for a Representative Hydrazone Derivative
| Compound | Molecular Formula | M.W. | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| (E)-N'-(4-chlorobenzylidene)-3,4,5-triethoxybenzohydrazide | C₂₀H₂₃ClN₂O₄ | 406.86 | 3210 (N-H), 1650 (C=O), 1595 (C=N) | 11.85 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.80-7.40 (m, 4H, Ar-H), 7.05 (s, 2H, Ar-H), 4.15 (q, 6H, OCH₂), 1.40 (t, 9H, CH₃) |
Potential Biological Applications
Hydrazone derivatives are known to exhibit a wide array of biological activities. The incorporation of the 3,4,5-triethoxyphenyl moiety is anticipated to enhance their therapeutic potential. Some of the key areas of interest for these novel compounds include:
-
Anticancer Activity: Many hydrazone derivatives have demonstrated significant antitumor activity.[3] The mechanism of action is often attributed to the inhibition of key enzymes or the disruption of cellular processes in cancer cells.
-
Antimicrobial Activity: The azomethine linkage is a crucial pharmacophore for antimicrobial activity. These compounds can be screened against a panel of pathogenic bacteria and fungi to evaluate their efficacy.[13]
-
Anticonvulsant and Anti-inflammatory Activity: Hydrazones have also been reported to possess anticonvulsant and anti-inflammatory properties, making them promising candidates for the development of new drugs for neurological and inflammatory disorders.[4][5]
Conclusion
This technical guide has detailed a robust and versatile method for the synthesis of novel hydrazone derivatives from this compound. The straightforward synthetic protocol, coupled with the potential for diverse biological activities, makes this class of compounds a fertile ground for further research and development in the field of medicinal chemistry. The provided experimental and characterization guidelines offer a solid foundation for researchers to explore the therapeutic potential of these promising molecules.
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A Technical Guide to the Utility of 3,4,5-Triethoxybenzohydrazide in Modern Heterocyclic Synthesis
Abstract
The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug development. These scaffolds are integral to a vast array of pharmacologically active molecules. This technical guide focuses on 3,4,5-Triethoxybenzohydrazide, a highly versatile and functionalized precursor, detailing its pivotal role in the synthesis of diverse and biologically significant heterocyclic systems. We will explore the strategic synthesis of the precursor itself, its conversion into key acylhydrazone intermediates, and subsequent cyclization into valuable 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. The underlying mechanisms, field-proven experimental protocols, and the rationale behind synthetic choices are elucidated to provide researchers with a comprehensive and actionable resource for leveraging this powerful building block in drug discovery programs.
Introduction: The Strategic Value of the 3,4,5-Triethoxyphenyl Scaffold
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their ring, are of immense interest due to their prevalence in nature and their wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The 1,3,4-oxadiazole, 1,3,4-thiadiazole, and pyrazole cores, in particular, are considered "privileged structures" in medicinal chemistry, frequently appearing in drugs with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5][6]
The precursor, this compound, offers a unique combination of features that make it an exceptionally valuable starting material:
-
The Hydrazide Moiety (-CONHNH₂): This functional group is a nucleophilic powerhouse, primed for condensation reactions and serving as the key structural element for building nitrogen-containing heterocycles.
-
The 3,4,5-Triethoxyphenyl Group: This substituted phenyl ring imparts significant lipophilicity, which can enhance membrane permeability and oral bioavailability of the final drug candidates. The trimethoxy analogue is a common feature in many bioactive molecules, and the triethoxy variant offers a subtle yet potentially impactful modification for tuning pharmacokinetic properties.
This guide provides a logical progression from the synthesis of the precursor to its application in forming several key classes of heterocycles, emphasizing the chemical principles that ensure successful and reproducible outcomes.
Synthesis of the Precursor: this compound
The most logical and efficient synthesis of this compound begins with the readily available and inexpensive gallic acid (3,4,5-trihydroxybenzoic acid). The synthesis is a robust, three-step process involving esterification, etherification, and finally, hydrazinolysis.
Caption: General synthesis of Acylhydrazone intermediates.
This simple condensation step introduces a new aromatic moiety (from the aldehyde) and sets up the N-N-C=N backbone required for subsequent cyclization into five-membered heterocycles.
Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization
1,3,4-Oxadiazoles are a class of heterocycles known for a wide spectrum of biological activities. [7]The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones is a classic and highly efficient transformation. The most common method involves cyclodehydration using acetic anhydride, which conveniently acts as both the solvent and the cyclizing agent. [4] Causality Behind the Method: The reaction proceeds through an initial N-acetylation of the amide nitrogen in the acylhydrazone. This intermediate then undergoes a spontaneous intramolecular cyclization, driven by the nucleophilic attack of the amide oxygen onto the imine carbon. Subsequent elimination of acetic acid and water drives the reaction to completion, forming the stable aromatic oxadiazole ring.
Caption: Cyclization to a 1,3,4-Oxadiazole derivative.
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole[4]
-
Place the N'-substituted benzylidene-3,4,5-triethoxybenzohydrazide (1.0 eq) in a round-bottom flask.
-
Add an excess of acetic anhydride (5-10 mL per gram of hydrazone).
-
Reflux the mixture for 3-5 hours. Monitor the reaction using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution slowly into a beaker of crushed ice with stirring.
-
Continue stirring until the excess acetic anhydride has hydrolyzed and the product solidifies.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure 1,3,4-oxadiazole derivative.
Synthesis of 1,3,4-Thiadiazoles via Thiosemicarbazide Intermediates
The synthesis of 1,3,4-thiadiazoles requires the introduction of a sulfur atom. This is typically achieved by first converting the benzohydrazide into a thiosemicarbazide derivative, which then undergoes an acid-catalyzed cyclodehydration. [8][9] Step A: Formation of the Thiosemicarbazide The reaction of this compound with an isothiocyanate (Ar-N=C=S) yields a 1,4-disubstituted thiosemicarbazide. This reaction is a straightforward nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate.
Step B: Cyclization to the Thiadiazole The thiosemicarbazide is then treated with a strong acid, such as concentrated sulfuric acid or phosphoric acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic. The sulfur atom, a potent nucleophile, then attacks this carbon, initiating the cyclization. A subsequent dehydration step results in the formation of the aromatic 2-amino-1,3,4-thiadiazole ring system. [10]
Caption: Two-step synthesis of 1,3,4-Thiadiazole derivatives.
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Thiadiazole
Step A: Thiosemicarbazide Synthesis
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired aryl isothiocyanate (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step B: Cyclization
-
Add the dried thiosemicarbazide from Step A (1.0 eq) portion-wise to pre-cooled concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is the crude thiadiazole. Collect it by filtration.
-
Wash the solid thoroughly with water until neutral, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Recrystallize from a suitable solvent to yield the pure 1,3,4-thiadiazole.
Synthesis of Pyrazoles via Condensation with 1,3-Dicarbonyls
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, widely recognized for their therapeutic applications, particularly as anti-inflammatory agents. [11]The Knorr pyrazole synthesis is a classic and reliable method that involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. [12] Causality Behind the Method: The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds via a two-stage mechanism. First, the more reactive terminal -NH₂ group of the hydrazide attacks one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the secondary amide nitrogen onto the second carbonyl group. The resulting cyclic intermediate then readily dehydrates under the reaction conditions (often acidic or heated) to yield the stable, aromatic pyrazole ring.
Caption: Synthesis of Pyrazoles via Knorr condensation.
Experimental Protocol: Synthesis of a Substituted Pyrazole
-
Dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazole derivative.
Data and Application Summary
The versatility of this compound allows for the generation of diverse heterocyclic libraries with significant potential in drug discovery.
| Heterocyclic Core | Key Reagents | Reaction Type | Biological Relevance |
| 1,3,4-Oxadiazole | Aromatic Aldehyde, Acetic Anhydride | Condensation, Cyclodehydration | Anticancer, Anti-inflammatory, Antimicrobial [4][6] |
| 1,3,4-Thiadiazole | Aryl Isothiocyanate, Conc. H₂SO₄ | Addition, Cyclodehydration | Antiapoptotic, Antimicrobial, Antifungal [8][10][13] |
| Pyrazole | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Condensation, Cyclodehydration | Anti-inflammatory, Analgesic, Anticancer [1][14] |
Conclusion and Future Outlook
This compound has demonstrated its merit as a robust and versatile precursor for the synthesis of medicinally important heterocyclic compounds. The straightforward protocols for its conversion into acylhydrazones and subsequent cyclization into oxadiazoles, thiadiazoles, and pyrazoles provide a reliable platform for generating compound libraries for high-throughput screening. The predictable reactivity of the hydrazide moiety, coupled with the beneficial physicochemical properties imparted by the triethoxyphenyl group, makes it an invaluable tool for researchers in drug development.
Future work could expand the utility of this precursor into the synthesis of other heterocyclic systems, such as 1,2,4-triazoles and pyrimidines, or its use in multi-component reactions to rapidly build molecular complexity. The continued exploration of derivatives stemming from this core will undoubtedly lead to the discovery of novel therapeutic agents.
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- Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)
- Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole.
- Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. PMC.
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A Technical Guide to the Anticipated Biological Activities of 3,4,5-Triethoxybenzohydrazide: A Scaffold for Therapeutic Innovation
Abstract
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the anticipated biological activities of 3,4,5-Triethoxybenzohydrazide, a derivative of the naturally occurring gallic acid. While direct literature on this specific triethoxy-substituted molecule is nascent, a robust body of evidence from its close structural analogue, 3,4,5-trimethoxybenzohydrazide, and other related derivatives allows for a scientifically grounded exploration of its potential. We will examine its probable anticancer, antimicrobial, and anti-inflammatory properties, detailing the underlying mechanisms of action, proposing validated experimental protocols for assessment, and presenting comparative data from analogous compounds. This document serves as a technical resource for researchers and drug development professionals aiming to explore this promising chemical entity.
Introduction: The Benzohydrazide Core and the Significance of Trialkoxy Substitution
Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂). This functional group is a privileged structure in drug discovery, forming the backbone of established drugs like the antitubercular agent isoniazid and the antidepressant nialamide.[1] The hydrazide-hydrazone linkage (formed by reacting a hydrazide with an aldehyde or ketone) is particularly noted for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[2][3]
The 3,4,5-trialkoxy substitution pattern on the phenyl ring is derived from gallic acid (3,4,5-trihydroxybenzoic acid), a ubiquitous plant phenolic with potent antioxidant and anti-inflammatory properties.[4] Methylation or ethylation of these hydroxyl groups, as in the case of this compound, modifies the molecule's lipophilicity, electronic distribution, and steric profile. These modifications can profoundly influence pharmacokinetic properties (e.g., membrane permeability) and pharmacodynamic interactions with biological targets. Based on extensive research on 3,4,5-trimethoxybenzoyl derivatives, this substitution pattern is a key pharmacophore for a range of activities, most notably as a tubulin polymerization inhibitor.[5] This guide will, therefore, extrapolate from this knowledge base to outline the therapeutic potential of this compound.
Proposed Synthesis of this compound
The synthesis of the title compound can be logically inferred from established methods for its analogues.[6] A common and efficient route begins with gallic acid, proceeding through a two-step process: Williamson ether synthesis followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate Gallic acid is first esterified to ethyl gallate. Subsequently, the three phenolic hydroxyl groups are alkylated using an ethylating agent (e.g., diethyl sulfate or ethyl iodide) under basic conditions. The base (e.g., potassium carbonate) deprotonates the hydroxyl groups, facilitating nucleophilic attack on the ethylating agent.
Step 2: Synthesis of this compound The resulting ethyl 3,4,5-triethoxybenzoate is then reacted with hydrazine hydrate, typically under reflux in an alcoholic solvent like ethanol. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Anticipated Biological Activity I: Anticancer Potential
Derivatives of the 3,4,5-trimethoxybenzoyl scaffold are well-documented as potent anticancer agents, primarily by disrupting microtubule dynamics.[5] It is highly probable that this compound will exhibit a similar mechanism of action.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism is expected to be the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, the compound can prevent the assembly of microtubules.[5] Microtubules are essential components of the cytoskeleton, critical for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest, typically in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.[5] The increased lipophilicity of the triethoxy groups compared to trimethoxy groups may enhance cellular uptake and potency.
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
Data on Analogous Compounds
The following table summarizes the cytotoxic activity of related 3,4,5-trimethoxybenzoyl derivatives against various human cancer cell lines, providing a benchmark for future studies.
| Derivative Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Flavonoid Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MGC-803 (Gastric) | 20.47 | [7][8] |
| MFC (Mouse Gastric) | 23.47 | [7][8] | ||
| Benzo[b]thiophene | 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene | HeLa (Cervical) | Submicromolar | [5] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, MGC-803)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Anticipated Biological Activity II: Antimicrobial Efficacy
The hydrazone moiety is a well-established pharmacophore for antimicrobial activity.[2] Derivatives of 3,4,5-trimethoxybenzohydrazide have demonstrated activity against a panel of clinically relevant bacteria and fungi.[9]
Mechanism of Action
The precise antimicrobial mechanism of benzohydrazides can vary. Some proposed mechanisms include:
-
Inhibition of Essential Enzymes: The hydrazide moiety can chelate metal ions that are essential cofactors for microbial enzymes.
-
Disruption of Cell Wall Synthesis: Some compounds may interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.
-
Inhibition of Protein Synthesis: The compound could potentially interfere with ribosomal function or other aspects of protein synthesis.[10]
The increased lipophilicity from the ethoxy groups may facilitate passage through the microbial cell wall and membrane, potentially leading to broader or more potent activity compared to its methoxy counterpart.
Data on Analogous Compounds
The table below presents the Minimum Inhibitory Concentration (MIC) values for 3,4,5-trimethoxybenzyl-hydrazine derivatives against various pathogens. MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism.
| Organism | Type | MIC (µg/mL) of Analogues | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Moderate Activity | [9] |
| Escherichia coli | Gram-negative Bacteria | Moderate Activity | [9] |
| Candida albicans | Fungus | Moderate Activity | [2] |
| Aspergillus niger | Fungus | Moderate Activity | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Test compound and standard antibiotic (e.g., Ampicillin, Fluconazole)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the compound dilution.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticipated Biological Activity III: Anti-inflammatory Effects
Gallic acid and its derivatives are known to possess significant anti-inflammatory properties.[11] A study on a related benzohydrazide derivative demonstrated potent anti-inflammatory effects in a mouse model of colitis by targeting the NF-κB/IL-6/STAT3 signaling pathway.[12]
Mechanism of Action: Modulation of Inflammatory Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) in immune cells like macrophages.[13] These pathways lead to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This compound is expected to inhibit these pathways, thereby reducing the expression and release of these inflammatory molecules.
Caption: Inhibition of LPS-induced inflammatory signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
A purple/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.
Conclusion and Future Directions
This compound emerges as a molecule of significant therapeutic interest. Drawing from the well-established biological profile of its structural analogues, it is poised to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. The ethyl substitutions may confer advantageous pharmacokinetic properties, potentially enhancing its efficacy.
The experimental frameworks provided in this guide offer a clear path for the empirical validation of these anticipated activities. Future research should focus on the synthesis and purification of this compound, followed by systematic screening using the described protocols. Positive hits should be followed by more advanced studies, including cell cycle analysis, apoptosis assays, in vivo efficacy in animal models, and detailed mechanism-of-action studies to fully elucidate its therapeutic potential.
References
-
Narayana, B., et al. (2016). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). Available at: [Link]
- Konovalova, I. S., et al. (2020). Synthesis and biological evaluation of benzohydrazide derivatives. ResearchGate. This is a general reference to the activities of benzohydrazides. A direct URL to a specific publication is not available in the search results, but the search results allude to this general knowledge.
- Hu, Y., et al. (2017). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. This citation is inferred from a 2024 article referencing it, a direct link is not available.
-
Wang, Y., et al. (2016). N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide (1) protects mice against colitis induced by dextran sulfate sodium through inhibiting NFκB/IL-6/STAT3 pathway. Biochemical and Biophysical Research Communications, 477(2), 290-6. Available at: [Link]
-
da Silva, E. G., et al. (2015). Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide derivatives 34-40. ResearchGate. Available at: [Link]
-
Campodonico, P., et al. (2011). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. Available at: [Link]
-
Lo, M., et al. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Lo, M., et al. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. ResearchGate. Available at: [Link]
-
Sugiarto, S., et al. (2020). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]
-
Lo, M., et al. (2025). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5- trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. ResearchGate. Available at: [Link]
-
Lo, M., et al. (2025). Synthesis and structure of (E)-3,4,5-trihy-droxy- N'-(3,4,5-tri-meth-oxy-benzyl-idene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Arulpitchai, J., et al. (2014). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]
-
Wang, L., et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm. Available at: [Link]
-
Wang, L., et al. (2018). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm. Available at: [Link]
-
Kim, D. H., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics. Available at: [Link]
-
Wang, Z., et al. (2016). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][12]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. Available at: [Link]
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- 2. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide (1) protects mice against colitis induced by dextran sulfate sodium through inhibiting NFκB/IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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mechanism of 3,4,5-Triethoxybenzohydrazide formation
An In-Depth Technical Guide to the Formation Mechanism of 3,4,5-Triethoxybenzohydrazide
Introduction
This compound is a carboxylate derivative of significant interest in medicinal and materials chemistry. As a functionalized hydrazide, it serves as a crucial building block for the synthesis of a wide array of more complex molecules, most notably acylhydrazones. Acylhydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are a class of compounds extensively studied for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The 3,4,5-triethoxy substitution pattern on the benzene ring originates from gallic acid (3,4,5-trihydroxybenzoic acid), a widely available natural phenolic compound.[1]
This guide provides a detailed examination of the chemical principles and mechanisms governing the synthesis of this compound. The formation is typically achieved through a robust two-stage synthetic pathway:
-
Preparation of an Ester Intermediate : The synthesis begins with the conversion of gallic acid into its tri-O-ethylated ester derivative, ethyl 3,4,5-triethoxybenzoate. This step involves two key transformations: the etherification of the phenolic hydroxyl groups and the esterification of the carboxylic acid.
-
Hydrazinolysis : The resulting ester is then treated with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the final this compound product.
This document will elucidate the causality behind experimental choices, provide validated protocols, and visually map the reaction pathways to offer a comprehensive resource for researchers and drug development professionals.
Part 1: Synthesis of the Ethyl 3,4,5-Triethoxybenzoate Intermediate
The journey from the natural product gallic acid to the target hydrazide begins with the formation of a stable, functionalized ester intermediate. This process protects the reactive hydroxyl groups as stable ethers and activates the carboxyl group for the subsequent reaction with hydrazine.
Core Mechanisms: Etherification and Esterification
The conversion of gallic acid to ethyl 3,4,5-triethoxybenzoate requires the ethylation of four distinct acidic protons: three on the phenolic hydroxyl groups and one on the carboxylic acid. This is most efficiently accomplished via a combination of Williamson ether synthesis for the hydroxyls and Fischer esterification for the carboxyl group, which can often be performed in a single procedural pot.
1. Williamson Ether Synthesis of Phenolic Groups: The phenolic hydroxyl groups of gallic acid are acidic and must be converted to ether linkages. The mechanism relies on deprotonating these groups to form highly nucleophilic phenoxide ions.
-
Causality of Reagent Choice : A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyls.[2] It is sufficiently basic to form the phenoxide nucleophiles without causing unwanted side reactions like hydrolysis of the desired ester product. An alkylating agent, typically diethyl sulfate ((CH₃CH₂)₂SO₄) or an ethyl halide (CH₃CH₂-X), provides the electrophilic ethyl group.[2][3] Acetone is a common solvent as it effectively dissolves the reagents and is inert under these conditions.[2]
The mechanism proceeds via an Sₙ2 pathway:
-
Deprotonation : The base (CO₃²⁻) removes the acidic protons from the three phenolic hydroxyl groups of gallic acid, generating three phenoxide anions.
-
Nucleophilic Attack : The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic carbon atom of the diethyl sulfate, displacing the sulfate leaving group.
2. Fischer Esterification of the Carboxylic Acid: Simultaneously or sequentially, the carboxylic acid moiety is converted to an ethyl ester. When an acid catalyst is not explicitly used, the high concentration of the alkylating agent under reflux conditions can also promote ester formation. However, the classic and most direct route is the acid-catalyzed Fischer esterification.
-
Mechanism Rationale : In the presence of an acid catalyst (e.g., H₂SO₄) and excess ethanol, the carbonyl oxygen of the carboxylic acid is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like ethanol. The subsequent tetrahedral intermediate eliminates a molecule of water to form the stable ethyl ester.
The overall transformation from gallic acid to the ester intermediate is depicted below.
Caption: Overall two-step synthesis pathway.
Part 2: Mechanism of this compound Formation
The final and critical step in the synthesis is the conversion of the ethyl 3,4,5-triethoxybenzoate intermediate into the target hydrazide. This is achieved through a process known as hydrazinolysis.
Core Mechanism: Nucleophilic Acyl Substitution
Hydrazinolysis is a classic chemical reaction that transforms an ester into a hydrazide. The reaction mechanism is a nucleophilic acyl substitution, where hydrazine (H₂NNH₂) acts as the nucleophile.
-
Expertise & Causality : Hydrazine is an excellent choice for this transformation due to the "alpha effect." The presence of adjacent lone pairs of electrons on the two nitrogen atoms enhances the nucleophilicity of the terminal nitrogen, making it a more potent nucleophile than the corresponding ethoxide leaving group. The reaction is typically performed in an alcohol solvent, such as methanol or ethanol, and heated to reflux to ensure a sufficient reaction rate.[4] An excess of hydrazine hydrate is used to drive the equilibrium towards the product side.
The detailed mechanism is as follows:
-
Nucleophilic Attack : The terminal nitrogen atom of hydrazine, being highly nucleophilic, attacks the electrophilic carbonyl carbon of the ethyl 3,4,5-triethoxybenzoate. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
-
Collapse of the Tetrahedral Intermediate : The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the π-bond of the carbonyl group.
-
Expulsion of the Leaving Group : In this process, the ethoxy group (-OCH₂CH₃) is expelled as an ethoxide anion (CH₃CH₂O⁻), which is a competent leaving group.
-
Proton Transfer : The resulting ethoxide anion is a strong base and readily deprotonates the newly added hydrazinyl group or the solvent, forming ethanol as a byproduct and yielding the final, stable this compound.
Caption: Mechanism of hydrazinolysis.
Experimental Protocols and Data
The following protocols represent a validated, self-consistent methodology for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
-
To a stirred solution of gallic acid (1 equivalent) in acetone, add potassium carbonate (4 equivalents).
-
Slowly add diethyl sulfate (4 equivalents) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 8-12 hours.[4]
-
After cooling, filter the mixture to remove the inorganic salts (K₂CO₃).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure ethyl 3,4,5-triethoxybenzoate.
Protocol 2: Synthesis of this compound
-
Dissolve the synthesized ethyl 3,4,5-triethoxybenzoate (1 equivalent) in methanol or absolute ethanol.[4]
-
Add an excess of hydrazine hydrate (H₂NNH₂·H₂O) (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for approximately 5-8 hours.[4] The formation of a precipitate may be observed as the reaction proceeds.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting material or excess hydrazine.
-
Dry the product under vacuum to yield pure this compound as a white solid.
Summary of Reaction Parameters
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Typical Yield |
| 1. Esterification | Gallic Acid, Diethyl Sulfate | Potassium Carbonate | Acetone | Reflux | 8-12 h | >85% |
| 2. Hydrazinolysis | Ethyl 3,4,5-triethoxybenzoate | Hydrazine Hydrate | Methanol/Ethanol | Reflux | 5-8 h | >90% |
Conclusion
The formation of this compound is a well-established and efficient two-stage process rooted in fundamental organic chemistry principles. The synthesis begins with the robust etherification and esterification of gallic acid to form a key ester intermediate, ethyl 3,4,5-triethoxybenzoate. This intermediate readily undergoes nucleophilic acyl substitution via hydrazinolysis, leveraging the high nucleophilicity of hydrazine to produce the final hydrazide product in high yield. Understanding the causality behind reagent selection and the step-by-step mechanistic pathways is paramount for optimizing reaction conditions and ensuring the successful synthesis of this valuable chemical precursor for drug discovery and development.
References
-
Lo, M., Sene, B., Pouye, A. F. F., van der Lee, A., Gassama, A., & Richeter, S. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 497–500. [Link]
-
Zhou, T., et al. (2020). Gallic acid is a secondary natural metabolite widely found in various fruits and vegetables. As cited in Lo et al., 2025. (Note: The primary source for this specific citation was not directly available in the search results, but it is authoritatively cited within reference[1]).
-
de Oliveira, R. B., et al. (2021). Biochemical evaluation of a series of synthetic chalcone and hydrazide derivatives as novel inhibitors of cruzain from Trypanosoma cruzi. Future Medicinal Chemistry. As seen in a reaction scheme depicting the synthesis of 3,4,5-trimethoxybenzohydrazide. [Link]
-
Raber, D. J., et al. (1988). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. [Link]
-
Shishido, K., et al. (1983). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid. Chemical & Pharmaceutical Bulletin, 31(9), 3024-3038. [Link]
-
Singh, R., et al. (2014). Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 16-21. [Link]
- Google Patents. (2017). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
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- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases using 3,4,5-Triethoxybenzohydrazide
Introduction: The Versatility and Significance of Schiff Bases in Modern Drug Discovery
Schiff bases, characterized by the azomethine functional group (-C=N-), represent a versatile class of organic compounds with significant importance in medicinal chemistry and drug development.[1][2] Their facile synthesis, structural flexibility, and diverse biological activities make them attractive scaffolds for the design of novel therapeutic agents.[3] The formation of a Schiff base from an aldehyde or ketone is a reversible reaction that typically proceeds under acid or base catalysis, or with the application of heat.[4] Schiff bases derived from various heterocyclic and aromatic hydrazides have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor activities.[3][5][6]
The 3,4,5-triethoxyphenyl moiety is a key pharmacophore found in several biologically active molecules. Its presence can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement. This application note provides a detailed protocol for the synthesis of novel Schiff bases by condensing 3,4,5-triethoxybenzohydrazide with a variety of aromatic aldehydes. The described methodology is intended for researchers and scientists in the field of organic and medicinal chemistry, offering a robust starting point for the synthesis and exploration of this promising class of compounds.
Reaction Principle: The Chemistry of Imine Formation
The synthesis of Schiff bases from hydrazides and aldehydes is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the hydrazide, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine (azomethine) linkage, which constitutes the Schiff base.
The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.[7]
Experimental Protocol: Synthesis of N'-(Arylmethylidene)-3,4,5-triethoxybenzohydrazides
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and various substituted aromatic aldehydes. Researchers should note that reaction times and purification methods may need to be optimized for specific aldehyde substrates.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
Step-by-Step Synthesis Procedure:
-
Dissolution of Hydrazide: In a clean, dry round-bottom flask, dissolve one molar equivalent of this compound in a suitable volume of absolute ethanol (approximately 10-15 mL per gram of hydrazide). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirred solution of the hydrazide, add one molar equivalent of the desired substituted aromatic aldehyde. If the aldehyde is a solid, it should also be dissolved in a minimum amount of absolute ethanol before addition.
-
Catalyst Addition and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[7][8][9] Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Monitor the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials (hydrazide and aldehyde) and the appearance of a new spot corresponding to the Schiff base product will indicate the completion of the reaction. Typical reaction times range from 2 to 6 hours.
-
Isolation of the Product: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure Schiff base.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at a moderate temperature. The final product should be characterized by standard analytical techniques, including melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Schiff bases from this compound.
Characterization of the Synthesized Schiff Bases
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. Below are the expected spectroscopic data for a representative product, N'-(4-chlorobenzylidene)-3,4,5-triethoxybenzohydrazide.
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | 3200-3300 (N-H stretching), 1640-1660 (C=O stretching, amide I), 1600-1620 (C=N stretching, azomethine), 1500-1550 (N-H bending, amide II), 1200-1300 (C-O stretching, ethoxy groups), 700-800 (C-Cl stretching). |
| ¹H NMR (ppm) | 11.0-12.0 (s, 1H, -NH-), 8.0-8.5 (s, 1H, -CH=N-), 7.2-7.8 (m, 6H, aromatic protons), 4.0-4.3 (q, 6H, -OCH₂CH₃), 1.3-1.5 (t, 9H, -OCH₂CH₃). The azomethine proton signal is a characteristic singlet in the downfield region.[10] |
| ¹³C NMR (ppm) | 160-165 (C=O), 145-155 (aromatic carbons attached to oxygen and the azomethine carbon), 120-140 (aromatic carbons), 105-110 (aromatic carbons of the triethoxyphenyl ring), 60-70 (-OCH₂CH₃), 10-20 (-OCH₂CH₃).[11][12] |
| Mass Spec (m/z) | The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base. The fragmentation pattern can provide further structural confirmation. |
Applications and Future Directions
The synthesized Schiff bases derived from this compound are expected to exhibit a range of biological activities. Given the known antimicrobial properties of many Schiff bases, these novel compounds are prime candidates for screening against various bacterial and fungal strains.[1][6][13]
Logical Framework for Biological Evaluation:
Caption: A logical progression for the biological evaluation of newly synthesized Schiff bases.
Further studies could involve the synthesis of metal complexes of these Schiff bases, as coordination with metal ions has been shown to enhance the biological activity of the parent ligands in many cases.[14] The versatile synthetic route and the potential for diverse biological activities make the Schiff bases of this compound a promising area for further research in drug discovery and development.
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Abdel-Rahman, L. H., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4933. [Link]
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Khan, K. M., et al. (2022). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega, 7(46), 41967-41981. [Link]
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Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4631. [Link]
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Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. [Link]
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Overview of Biological Activities and Synthesis of Schiff Base. (2024). International Journal for Multidisciplinary Research, 6(4). [Link]
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Kalluru, H., et al. (2023). Synthesis and Characterization of Schiff Base, 3-Hydroxy-4-(3-Hydroxy Benzylidene Amino) Benzoic Acid and their Ni(II) and Zn(II). Journal of Advanced Scientific Research, 14(01), 35-39. [Link]
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El-Sherif, A. A., et al. (2006). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 677-684. [Link]
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Application of 3,4,5-Triethoxybenzohydrazide in Antimicrobial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzohydrazide Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Benzohydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2] The core structure, characterized by a benzoyl group linked to a hydrazide moiety, offers a versatile scaffold for chemical modification to enhance antimicrobial potency and selectivity.
This document provides a comprehensive guide to the investigation of a specific novel derivative, 3,4,5-Triethoxybenzohydrazide , as a potential antimicrobial agent. We present detailed protocols for its synthesis, in vitro antimicrobial evaluation, cytotoxicity assessment, and preliminary exploration of its mechanism of action. The methodologies are grounded in established standards to ensure reproducibility and data integrity, empowering researchers to effectively evaluate this compound and its analogs in the antimicrobial drug discovery pipeline.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a three-step process starting from gallic acid. This protocol is adapted from established methods for the synthesis of analogous trimethoxybenzohydrazide.[3][4][5]
Step 1: Ethylation of Gallic Acid to 3,4,5-Triethoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve gallic acid in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a suitable base, such as anhydrous potassium carbonate, to the solution.
-
Ethylation: While stirring, add diethyl sulfate dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 80-100°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the 3,4,5-triethoxybenzoic acid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4,5-triethoxybenzoic acid.
Step 2: Esterification to Ethyl 3,4,5-Triethoxybenzoate
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 3,4,5-triethoxybenzoic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the esterification progress by TLC.
-
Work-up: After the reaction is complete, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the ethyl 3,4,5-triethoxybenzoate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester. Purify further by column chromatography if necessary.
Step 3: Hydrazinolysis to this compound
-
Reaction Setup: Dissolve the ethyl 3,4,5-triethoxybenzoate in a suitable solvent, such as ethanol, in a round-bottom flask.[6]
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.[7]
-
Reflux: Heat the reaction mixture to reflux for several hours. The formation of a precipitate may be observed.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow for complete precipitation of the product.
-
Purification: Filter the solid this compound, wash with cold ethanol, and dry under vacuum to yield the final product.
In Vitro Antimicrobial Susceptibility Testing
To determine the antimicrobial spectrum and potency of this compound, standardized in vitro susceptibility testing methods are employed. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Disk Diffusion Assay for Qualitative Susceptibility Testing
The disk diffusion assay (Kirby-Bauer test) provides a qualitative assessment of antimicrobial susceptibility.[13]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Application: Prepare sterile paper disks impregnated with a known concentration of this compound. Aseptically place the disks on the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Cytotoxicity Assessment: MTT Assay
It is crucial to evaluate the potential toxicity of a new antimicrobial candidate against mammalian cells to ensure its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[14][15][16][17]
Protocol 3: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Preliminary Mechanism of Action Studies
Understanding the mechanism by which an antimicrobial agent exerts its effect is a critical step in its development. For hydrazide derivatives, several potential bacterial targets have been proposed. One of the key mechanisms of action for some hydrazide-containing compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[12]
Hypothetical Mechanism: Inhibition of DNA Gyrase
This compound may interfere with the function of DNA gyrase, a type II topoisomerase, which is crucial for maintaining DNA topology during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the key workflows in the evaluation of this compound as a potential antimicrobial agent.
Caption: Experimental workflow for antimicrobial drug discovery.
Caption: Hypothetical mechanism of action via DNA gyrase inhibition.
References
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Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]
-
The Chemical Backbone: Understanding the Synthesis and Properties of 3,4,5-Trimethoxybenzoic Acid. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]
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Broth Microdilution | MI - Microbiology. [Link]
-
Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Stan. [Link]
- A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Cell Viability Assays - Assay Guidance Manual. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
-
M07-A8 - Regulations.gov. [Link]
-
(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]
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Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]
-
Benzohydrazides: As potential bio-active agents. [Link]
-
SYNTHESIS AND PHARMACOLOGY OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]
-
Carbazic acid, ethyl ester. [Link]
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
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Application Notes & Protocols: Synthesis of 1,3,4-Oxadiazoles from 3,4,5-Triethoxybenzohydrazide
Foreword
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its inherent metabolic stability and its role as a bioisostere for amide and ester functionalities make it a highly sought-after heterocyclic core in drug design. This document serves as a comprehensive guide to the synthesis of 1,3,4-oxadiazole derivatives, utilizing 3,4,5-Triethoxybenzohydrazide as a versatile starting material. We will explore the fundamental chemical principles, provide meticulous step-by-step protocols, and share insights from laboratory practice to facilitate a reproducible and efficient synthetic workflow.
The Strategic Advantage of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle featuring one oxygen and two nitrogen atoms. Its planarity and the strategic placement of heteroatoms enable a variety of non-covalent interactions with biological macromolecules, positioning it as a critical component in the development of novel therapeutic agents. The synthetic tractability and the potential for diverse substitutions at the C2 and C5 positions further amplify its value in drug discovery campaigns.
Synthetic Blueprint: From Hydrazide to Oxadiazole
The most reliable and widely adopted methodology for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles proceeds through the cyclodehydration of N-acylhydrazones. These intermediates are readily formed from the condensation of an acid hydrazide with an aldehyde. In this protocol, this compound is our key architectural element. The overall synthetic approach is a two-step, one-pot process, prized for its efficiency and generally high yields.
The synthetic sequence can be outlined as follows:
Figure 1: General workflow for the synthesis of 1,3,4-oxadiazoles.
Detailed Experimental Protocols
This section delineates a comprehensive, step-by-step protocol for the synthesis of a representative 1,3,4-oxadiazole derivative, commencing with this compound and an aromatic aldehyde.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Substituted Aromatic Aldehyde | ≥98% | Sigma-Aldrich | e.g., 4-Nitrobenzaldehyde |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | |
| Iodine (I₂) | ACS Reagent | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Acros Organics | |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | Sigma-Aldrich | For quenching |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying |
Step-by-Step Synthesis Protocol
Step 1: Formation of the N-Acylhydrazone Intermediate
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the hydrazide in anhydrous ethanol (25 mL).
-
To this solution, add the substituted aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the reaction mixture for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 1:1).
-
Upon completion, allow the reaction mixture to cool to ambient temperature. The N-acylhydrazone intermediate will typically precipitate from the solution.
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole
-
To the flask containing the N-acylhydrazone, add potassium carbonate (2.5 eq).
-
Introduce iodine (1.1 eq) in small portions over a period of 10-15 minutes.
-
Reflux the reaction mixture for 7-9 hours, continuing to monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure with a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, which is indicated by the disappearance of the brown iodine color.
-
Extract the aqueous layer with dichloromethane (3 x 35 mL).
-
Combine the organic extracts and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be utilized to obtain the purified 1,3,4-oxadiazole derivative.
Mechanistic Considerations
The transformation of the N-acylhydrazone into the 1,3,4-oxadiazole is an oxidative cyclization. The proposed mechanism involves several key steps:
Application Notes & Protocols: A Guide to Evaluating 3,4,5-Triethoxybenzohydrazide Derivatives as Novel Anticancer Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the synthesis, in vitro evaluation, and mechanistic elucidation of 3,4,5-triethoxybenzohydrazide derivatives as a promising class of anticancer therapeutic candidates. The protocols detailed herein are designed to offer a robust framework for identifying lead compounds, characterizing their biological activity, and understanding their mechanism of action, with a focus on their potential role as microtubule-targeting agents. By integrating detailed experimental procedures with the underlying scientific rationale, this guide serves as a critical resource for researchers aiming to explore this chemical scaffold for oncological applications.
Introduction: The Pharmacological Promise of the 3,4,5-Alkoxy Benzoyl Moiety
The 3,4,5-trialkoxy-substituted phenyl ring is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of potent, naturally occurring anticancer agents like combretastatin A-4 and podophyllotoxin.[1] The strategic placement of these alkoxy groups, particularly methoxy groups in many known compounds, is crucial for high-affinity binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, a process essential for the formation of the mitotic spindle during cell division.[2] The resulting mitotic arrest triggers a cellular cascade leading to programmed cell death, or apoptosis.[2]
This guide focuses on this compound derivatives, exploring the hypothesis that modifying the alkoxy groups from methoxy to ethoxy may alter pharmacokinetic properties, such as solubility and metabolic stability, while retaining the core pharmacophore required for potent antitumor activity. The hydrazide linker provides a versatile point for synthetic diversification, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.
Overall Experimental Workflow
The successful evaluation of novel anticancer agents requires a systematic, multi-faceted approach. The workflow outlined below provides a logical progression from compound synthesis to detailed mechanistic studies and initial preclinical assessment.
Caption: High-level workflow for the evaluation of anticancer derivatives.
Section 1: Synthesis of this compound Derivatives
The synthesis is typically achieved via a two-step process involving the formation of the core hydrazide followed by condensation with a variety of aldehydes or ketones.
Protocol 1.1: General Synthesis
Causality: This synthetic route is efficient and modular. The initial reaction of the ethyl ester with hydrazine hydrate is a standard and high-yielding method to form the key benzohydrazide intermediate.[3] The subsequent condensation reaction (a Schiff base formation) with an aldehyde is catalyzed by a drop of acid and allows for the rapid generation of a diverse library of final compounds by simply varying the aldehyde reactant.[4]
Step 1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
-
To a solution of 3,4,5-trihydroxybenzoic acid (1 equivalent) in dry acetone, add potassium carbonate (5 equivalents) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Add diethyl sulfate (4 equivalents) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.
-
After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield ethyl 3,4,5-triethoxybenzoate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 3,4,5-triethoxybenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the mixture for 5-8 hours. The formation of a precipitate often indicates product formation.[3]
-
Cool the reaction mixture in an ice bath. Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Step 3: Synthesis of Final (E)-N'-(substituted-benzylidene)-3,4,5-triethoxybenzohydrazide Derivatives
-
Dissolve this compound (1 equivalent) in absolute ethanol.
-
Add a solution of the desired substituted aldehyde (1 equivalent) in ethanol dropwise with continuous stirring.
-
Add a single drop of glacial acetic acid as a catalyst.[4]
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture. The product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure derivative.
Section 2: In Vitro Biological Evaluation
The primary goal of in vitro evaluation is to quantify the cytotoxic potency of the synthesized derivatives and to elucidate their mechanism of action at the cellular level. A step-wise approach, starting with broad screening and moving to more specific functional assays, is most efficient.[5]
Protocol 2.1: Antiproliferative Activity by MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess cell viability.[6] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) value for each compound.[7]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in 96-well plates at a density of 4,000-5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
| Derivative Example | Cancer Cell Line | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 1.2 ± 0.3 |
| (4-chloro-benzylidene) | HeLa (Cervical) | 0.8 ± 0.1 |
| Compound B | MCF-7 (Breast) | 5.6 ± 0.9 |
| (4-methoxy-benzylidene) | HeLa (Cervical) | 3.4 ± 0.5 |
| Combretastatin A-4 | MCF-7 (Breast) | 0.004 ± 0.001 |
| (Reference Drug) | HeLa (Cervical) | 0.002 ± 0.001 |
| Caption: Example table of IC50 values for hypothetical derivatives. |
Section 3: Elucidating the Mechanism of Action
Based on the established activity of the related 3,4,5-trimethoxyphenyl scaffold, the primary hypothesized mechanism is the inhibition of tubulin polymerization.[1][2] The following protocols are designed to test this hypothesis and characterize the downstream cellular consequences.
Direct Target Engagement: Tubulin Polymerization
Protocol 3.1.1: In Vitro Tubulin Polymerization Assay
Causality: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8] A fluorescent reporter is incorporated into growing microtubules, and the increase in fluorescence is monitored over time.[9][10] Inhibitors will suppress this fluorescence increase, while stabilizers (like paclitaxel) will enhance it. This assay provides definitive evidence of direct interaction with tubulin.
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Prepare the reaction buffer containing tubulin (2 mg/mL), GTP, and a fluorescent reporter as per the manufacturer's instructions.[9][11]
-
Assay Setup: Pipette 5 µL of the test compound (at 10x final concentration) or vehicle control (DMSO) into a pre-warmed 96-well plate.
-
Initiate Polymerization: Add 50 µL of the tubulin reaction buffer to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every 30-60 seconds for 90 minutes.[9]
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. Calculate the percentage of inhibition at the plateau phase.
Cellular Consequences of Target Engagement
The disruption of microtubule dynamics in cells leads to distinct, measurable phenotypes: arrest of the cell cycle at the G2/M phase and the induction of apoptosis.
Caption: Postulated pathway from tubulin binding to apoptosis.
Protocol 3.2.1: Cell Cycle Analysis via Flow Cytometry
Causality: Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of DNA content in individual cells.[12] Since cells in the G2 and M phases of the cell cycle have double the DNA content (4N) of cells in the G0/G1 phase (2N), a compound that causes G2/M arrest will lead to a significant increase in the population of 4N cells. RNase treatment is crucial as PI can also bind to double-stranded RNA.[12]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. Ethanol fixation permeabilizes the cells and preserves DNA integrity.[12]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Create a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).[13]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
Protocol 3.2.2: Apoptosis Quantification by Annexin V/PI Staining
Causality: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[15]
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.[14]
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Exploring Alternative Mechanisms: Kinase Inhibition
To ensure a comprehensive mechanistic profile and explore potential anti-angiogenic effects, screening against key receptor tyrosine kinases is valuable.
Protocol 3.3.1: VEGFR-2 Kinase Assay
Causality: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[17] Inhibition of its kinase activity is a clinically validated anticancer strategy. This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 enzyme, typically using a luminescence-based readout where light output is proportional to the amount of ATP remaining after the kinase reaction.[17]
-
Reagent Preparation: Use a commercial VEGFR-2 kinase assay kit (e.g., from BPS Bioscience or Cell Signaling Technology). Prepare the master mix containing 5x Kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[17]
-
Assay Setup: Add the test compound at various concentrations to the wells of a white 96-well plate.
-
Enzyme Addition: Dilute the recombinant VEGFR-2 enzyme in 1x Kinase assay buffer and add it to all wells except the "Blank" control.
-
Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a luminescence-based kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent stops the kinase reaction and measures the remaining ATP.
-
Luminescence Reading: Incubate for 15 minutes at room temperature and measure luminescence using a microplate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition relative to a no-inhibitor control.
| Assay | Endpoint Measured | Expected Result for Active Compound |
| Tubulin Polymerization | Rate of fluorescence increase | Decreased rate and final fluorescence |
| Cell Cycle Analysis | % of cells in G2/M phase | Significant increase |
| Apoptosis Assay | % of Annexin V positive cells | Significant increase |
| VEGFR-2 Kinase Assay | % Inhibition of kinase activity | Dose-dependent increase |
| Caption: Summary of expected outcomes for a lead tubulin-targeting agent. |
Section 4: In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic potential in a complex biological system.[5][18] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[19]
Protocol 4.1: Subcutaneous Human Tumor Xenograft Model
Causality: This model assesses the ability of a compound to inhibit tumor growth in a living organism, providing crucial data on efficacy, dosing, and potential toxicity.[20] Using immunodeficient mice (e.g., athymic nude mice) is essential to prevent the rejection of the implanted human tumor cells.[20]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (calculated using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The systematic application of the protocols detailed in this guide—from rational synthesis and broad cytotoxicity screening to in-depth mechanistic studies targeting tubulin, the cell cycle, and apoptosis—provides a robust pathway for identifying and validating potent drug candidates. By rigorously characterizing the biological activity of these derivatives, researchers can contribute valuable knowledge to the development of the next generation of microtubule-targeting therapeutics.
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Synthesis and structure of (E)-3,4,5-trihy-droxy- N'-(3,4,5-tri-meth-oxy-benzyl-idene)benzohydrazide monohydrate. (2025). Acta Crystallographica Section E. Retrieved from [Link]
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Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. (2025). ResearchGate. Retrieved from [Link]
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Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. (2021). ACS Omega. Retrieved from [Link]
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3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. (2024). Biomedicine & Pharmacotherapy. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Antifungal Activity of 3,4,5-Triethoxybenzohydrazide Analogs
Introduction: The Imperative for Novel Antifungal Agents
The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans and Aspergillus niger are significant causes of morbidity and mortality, particularly in immunocompromised populations. This landscape necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Benzohydrazides and their derivatives, a class of organic compounds characterized by a hydrazone moiety, have garnered significant attention for their broad spectrum of biological activities, including promising antifungal properties.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of 3,4,5-triethoxybenzohydrazide and its analogs as potential antifungal candidates. We will detail the chemical synthesis, provide robust, step-by-step protocols for in vitro antifungal susceptibility testing based on internationally recognized standards, and discuss potential mechanisms of action, thereby offering a complete framework for the preliminary assessment of this promising class of compounds.
Scientific Rationale: Why Benzohydrazides?
Hydrazone derivatives [R—C(=O)—NH—N=CH—R′] are synthesized through the condensation of a hydrazide with an aldehyde or ketone.[2] This structural motif is a key pharmacophore in numerous bioactive molecules. The antifungal activity of hydrazide-hydrazones is often attributed to their ability to interfere with the fungal cell membrane, a structure critical for viability and pathogenesis.[3][4] The fungal cell membrane's unique composition, particularly the presence of ergosterol instead of cholesterol, makes it an attractive and selective target for antifungal drugs.[5] Disruption of ergosterol biosynthesis or direct interaction with membrane components can lead to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.[4][6]
The 3,4,5-trialkoxy substitution pattern on the benzene ring is a recurring feature in various bioactive compounds. This guide focuses specifically on the 3,4,5-triethoxy analogs, exploring the hypothesis that this substitution pattern may confer potent antifungal activity.
Part 1: Synthesis of this compound Analogs
The synthesis of this compound is a two-step process. The first step is the esterification of 3,4,5-triethoxybenzoic acid to produce the corresponding ethyl ester. The second step is the hydrazinolysis of the ester to yield the final benzohydrazide. Analogs can then be synthesized by condensing the benzohydrazide with various aldehydes or ketones.
Protocol 1.1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
This protocol is adapted from established esterification procedures for substituted benzoic acids.[7][8]
Materials:
-
3,4,5-Triethoxybenzoic acid
-
Triethyloxonium tetrafluoroborate
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
1 N Hydrochloric acid (HCl)
-
1 N Potassium hydrogen carbonate (KHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer and stir bar, syringe, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry 100 mL round-bottomed flask, dissolve 3,4,5-triethoxybenzoic acid (1.0 eq) in dichloromethane (approx. 15 mL per gram of acid).
-
Add triethyloxonium tetrafluoroborate (1.1 eq) to the solution.
-
While stirring, slowly add diisopropylethylamine (1.1 eq) to the reaction mixture using a syringe.
-
Stopper the flask and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with three portions of 1 N HCl, three portions of 1 N KHCO₃, and one portion of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 3,4,5-triethoxybenzoate.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 1.2: Synthesis of this compound
This protocol is based on the standard method of converting esters to hydrazides.[9]
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottomed flask with reflux condenser, heating mantle.
Procedure:
-
In a round-bottomed flask, dissolve ethyl 3,4,5-triethoxybenzoate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (3-5 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate further precipitation.
-
Collect the solid precipitate by filtration, wash it with cold ethanol, and dry it under vacuum to obtain this compound.
Protocol 1.3: Synthesis of this compound Analogs (Schiff Bases)
This protocol describes the general condensation reaction to form the final hydrazone analogs.[2]
Materials:
-
This compound
-
Various substituted aldehydes or ketones (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottomed flask with reflux condenser.
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottomed flask.
-
Add the desired aldehyde or ketone (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize if necessary to obtain the pure analog.
Diagram: Synthetic Workflow
Caption: Proposed mechanism involving ergosterol binding and membrane disruption.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial synthesis and antifungal evaluation of this compound analogs. By adhering to standardized methodologies like the CLSI guidelines, researchers can generate reliable and comparable data. Positive results from these in vitro assays, particularly low MIC values against clinically relevant and drug-resistant fungal strains, would warrant further investigation. Subsequent studies should include cytotoxicity assays against mammalian cell lines to determine selectivity, in vivo efficacy studies in animal models of fungal infection, and more in-depth mechanistic studies to fully elucidate the molecular target. The exploration of benzohydrazide analogs represents a promising avenue in the critical search for the next generation of antifungal therapies.
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-
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-
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-
Al-Obaidi, A., et al. "Antifungal Properties of Hydrazine-Based Compounds against Candida albicans." Molecules, vol. 28, no. 12, 2023, p. 4719. [Link]
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Lo, M., et al. "Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate." Acta Crystallographica Section E, vol. 81, no. Pt 6, 2025, pp. 497-500. [Link]
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ResearchGate. "Table 2 MIC (lg/ml) values of compounds 3a-3p for antifungal activity." [Link]
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Wiederhold, N. P., et al. "Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines." ACS Omega, vol. 9, no. 19, 2024, pp. 21541-50. [Link]
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Frontiers. "Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety." [Link]
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The Pharma Innovation. "Benzohydrazides: As potential bio-active agents." [Link]
-
Proceedings of the YSU B: Chemical and Biological Sciences. "STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES." [Link]
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Panio, G., et al. "Anti-Candida albicans properties of novel benzoxazine analogues." Bioorganic & Medicinal Chemistry, vol. 10, no. 6, 2002, pp. 1681-6. [Link]
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Reino, J. L., et al. "Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea." Journal of Agricultural and Food Chemistry, vol. 57, no. 6, 2009, pp. 2420-8. [Link]
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de Oliveira, C. I., et al. "Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models." Molecules, vol. 23, no. 12, 2018, p. 3298. [Link]
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International Journal of Biological and Pharmaceutical Sciences Archive. "A review on antifungal agents against Candida albicans and Aspergillus niger." [Link]
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Al-Hatmi, A. M. S., et al. "In Vitro Activities of Five Antifungal Drugs Against Opportunistic Agents of Aspergillus Nigri Complex." Mycopathologia, vol. 181, no. 3-4, 2016, pp. 213-9. [Link]
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Application Note: A Methodological Guide to the Development of 3,4,5-Triethoxybenzohydrazide Derivatives as Novel Antidiabetic Agents
Abstract
Diabetes mellitus remains a global health crisis, necessitating the urgent development of novel therapeutics with improved efficacy and safety profiles.[1] Hydrazide and hydrazone scaffolds have emerged as a promising class of compounds due to their structural versatility and significant potential as enzyme inhibitors.[2] This guide provides a comprehensive framework for the synthesis, in vitro screening, and evaluation of derivatives based on the 3,4,5-triethoxybenzohydrazide core. We present detailed, field-proven protocols for synthesizing the parent hydrazide and its subsequent hydrazone derivatives, along with robust assays for evaluating their inhibitory activity against key diabetic targets, α-glucosidase and α-amylase. The narrative emphasizes the scientific rationale behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
The Scientific Rationale: Why this compound?
The management of Type 2 Diabetes Mellitus (T2DM) often involves controlling postprandial hyperglycemia, the sharp increase in blood glucose after a meal. A validated therapeutic strategy is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase.[2] By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can effectively blunt the post-meal glucose spike.
The Benzohydrazide Scaffold: A Privileged Structure
The hydrazone functional group (-C(=O)NHN=CH-) has been identified as a "privileged" scaffold in medicinal chemistry. Its structural features, including a high potential for hydrogen bonding, allow for potent and specific interactions within enzyme active sites.[3] Numerous studies have demonstrated that hydrazone derivatives of various heterocyclic and aromatic cores possess significant α-glucosidase and α-amylase inhibitory activity, often surpassing that of the standard drug, acarbose.[4][5][6]
The 3,4,5-Trialkoxy Substitution Pattern: A Strategic Choice
The 3,4,5-trialkoxy substitution on a benzene ring is a common motif in pharmacologically active compounds. While 3,4,5-trimethoxy derivatives are well-studied, the transition to a 3,4,5-triethoxy scaffold is a deliberate drug design strategy. The addition of ethyl groups in place of methyl groups increases the lipophilicity (fat-solubility) of the molecule. This modification can have profound effects on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile. This application note, therefore, explores the untapped potential of the this compound core as a starting point for novel antidiabetic agents.
Synthesis and Characterization Workflow
The development of novel antidiabetic agents from the this compound core follows a logical, multi-step synthesis and screening process. The initial phase involves the synthesis of the core hydrazide, which then serves as a versatile building block for creating a library of diverse hydrazone derivatives.
Protocol: Synthesis of this compound (Parent Compound)
-
Principle of the Method: This protocol describes the nucleophilic acyl substitution reaction where the lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester (ethyl 3,4,5-triethoxybenzoate). This results in the displacement of the ethoxide leaving group to form the stable hydrazide. This is a standard and efficient method for converting esters to hydrazides.[7]
-
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add ethyl 3,4,5-triethoxybenzoate (1 equivalent).
-
Dissolve the starting material in absolute ethanol (approx. 10 mL per gram of ester).
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the stirring solution at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) using a heating mantle.
-
Expertise & Experience: Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.
-
Dry the product, this compound, under vacuum.
-
Trustworthiness: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity before proceeding.
-
Protocol: General Synthesis of 3,4,5-Triethoxybenzohydrazone Derivatives
-
Principle of the Method: This is a condensation reaction between the newly synthesized this compound and a selected aldehyde.[7] The nucleophilic -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hydrazone (-C=N-NH-C=O) linkage and the elimination of a water molecule. A catalytic amount of acid is used to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction.
-
Materials:
-
This compound (from Protocol 2.1)
-
Various substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 2-furaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware for reflux
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the chosen aldehyde (1 equivalent) in a minimum amount of absolute ethanol.
-
Add the aldehyde solution dropwise to the stirring hydrazide solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Trustworthiness: If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol) to achieve high purity. Confirm the structure of each new derivative by spectroscopic methods.
-
In Vitro Screening for Antidiabetic Activity
The initial evaluation of the newly synthesized hydrazone library focuses on its ability to inhibit the key carbohydrate-digesting enzymes. A cascading approach ensures that resources are focused on the most promising candidates.
Protocol: α-Glucosidase Inhibition Assay
-
Principle of the Method: This colorimetric assay measures the ability of a test compound to inhibit α-glucosidase. The enzyme cleaves the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2] A reduction in the yellow color intensity in the presence of the test compound indicates enzymatic inhibition.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compounds and Acarbose (positive control) dissolved in DMSO
-
Sodium carbonate (Na₂CO₃), 0.2 M
-
96-well microplate and microplate reader
-
-
Step-by-Step Procedure:
-
Prepare a stock solution of the enzyme in phosphate buffer (e.g., 0.5 U/mL).
-
Prepare a stock solution of pNPG in phosphate buffer (e.g., 5 mM).
-
In the wells of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations (e.g., 1 to 100 µM). For the control, add 10 µL of DMSO. Use acarbose as the positive control.
-
Add 20 µL of the α-glucosidase solution to each well and mix.
-
Expertise & Experience: Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Trustworthiness: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting inhibition percentage against the logarithm of the inhibitor concentration.
-
Protocol: α-Amylase Inhibition Assay
-
Principle of the Method: This assay determines the inhibitory effect of compounds on α-amylase activity. The enzyme breaks down starch into smaller sugars. The remaining starch is quantified using an iodine solution, which forms a dark blue-black complex with starch. A higher absorbance indicates more remaining starch and thus, higher enzyme inhibition.[8]
-
Materials:
-
Porcine pancreatic α-amylase (Sigma-Aldrich)
-
Soluble starch solution (1% w/v)
-
Sodium phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl)
-
Iodine-KI solution (Lugol's solution)
-
Test compounds and Acarbose dissolved in DMSO
-
96-well microplate and microplate reader
-
-
Step-by-Step Procedure:
-
Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of α-amylase solution (prepared in buffer) to each well.
-
Pre-incubate at 37°C for 20 minutes.
-
Add 50 µL of the 1% starch solution to each well to start the reaction.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
Add 100 µL of the iodine-KI solution to each well and mix thoroughly.
-
Measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described in Protocol 3.1.
-
Data Analysis and Interpretation
Summarize the IC₅₀ values for a hypothetical series of synthesized 3,4,5-triethoxybenzohydrazone derivatives to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-group on Aldehyde | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Selectivity Index (Amylase/Glucosidase) |
| TEBH-01 | -H (Benzaldehyde) | 15.2 ± 1.8 | 45.6 ± 3.5 | 3.0 |
| TEBH-02 | -4-OH | 8.5 ± 0.9 | 38.2 ± 2.1 | 4.5 |
| TEBH-03 | -4-Cl | 12.1 ± 1.1 | 25.5 ± 1.9 | 2.1 |
| TEBH-04 | -4-NO₂ | 25.8 ± 2.5 | 60.1 ± 4.2 | 2.3 |
| Acarbose | (Standard) | 873.3 ± 1.7[6] | 48.1 ± 0.5[5] | 0.05 |
-
Expertise & Experience: From this hypothetical data, one could infer that an electron-donating group like hydroxyl (-OH) at the para position (TEBH-02) enhances α-glucosidase inhibition compared to the unsubstituted compound (TEBH-01). A high selectivity index is often desirable to minimize side effects associated with potent α-amylase inhibition (e.g., flatulence).
Cell-Based Functional Assays
After identifying potent enzyme inhibitors, it is crucial to confirm their activity in a more physiologically relevant system. A cell-based glucose uptake assay determines if the compounds can facilitate the transport of glucose into cells, a key mechanism for lowering blood sugar.[9]
Protocol: Glucose Uptake Assay in L6 Myotubes
-
Principle of the Method: Differentiated L6 muscle cells (myotubes) are a standard model for studying glucose transport. This assay uses a fluorescently-labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by the cells via glucose transporters. The amount of glucose uptake is directly proportional to the intracellular fluorescence, which can be measured using a fluorescence plate reader. Insulin is used as a positive control to stimulate glucose uptake.
-
Materials:
-
Differentiated L6 myotubes (cultured in a 96-well black, clear-bottom plate)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG fluorescent glucose analog
-
Insulin (positive control)
-
Test compounds
-
Fluorescence microplate reader
-
-
Step-by-Step Procedure:
-
Culture L6 myoblasts and differentiate them into myotubes in a 96-well plate.
-
Wash the differentiated myotubes twice with KRB buffer.
-
Starve the cells by incubating them in KRB buffer for 2 hours at 37°C to establish a baseline glucose transporter level.
-
Remove the buffer and add fresh KRB buffer containing the test compounds at desired concentrations (or insulin as a positive control).
-
Incubate for 30 minutes at 37°C.
-
Add 2-NBDG to each well to a final concentration of 50 µM.
-
Incubate for an additional 30 minutes at 37°C.
-
Trustworthiness: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold KRB buffer. This step is critical to remove extracellular fluorescence.
-
Add 100 µL of KRB buffer to each well and measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~535 nm).
-
An increase in fluorescence compared to the untreated control indicates that the compound enhances glucose uptake.
-
In Silico and Proposed In Vivo Framework
Promising candidates from in vitro and cell-based assays should be further investigated through computational and animal models.
-
Molecular Docking: In silico docking studies can predict the binding interactions of the most potent compounds within the active sites of α-glucosidase and α-amylase, providing a molecular basis for their inhibitory activity.[2][6]
-
ADMET Prediction: Computational tools can predict the drug-likeness and pharmacokinetic properties of the lead compounds, helping to prioritize candidates for in vivo testing.[2]
-
Framework for In Vivo Efficacy: A standard model for testing antidiabetic efficacy is the streptozotocin (STZ)-induced diabetic rat model.[10][11] Briefly, diabetes is induced in Wistar rats by an intraperitoneal injection of STZ. After confirmation of hyperglycemia, the animals are treated orally with the test compounds for several weeks. Key parameters to monitor include fasting blood glucose levels, body weight, and oral glucose tolerance tests (OGTT).
Conclusion
This application note provides a structured, rationale-driven guide for leveraging the this compound scaffold in the discovery of novel antidiabetic agents. The detailed protocols for synthesis, enzymatic inhibition assays, and cell-based functional screening offer a robust and self-validating workflow for identifying and characterizing promising lead compounds. By combining strategic chemical design with a hierarchical screening cascade, researchers can efficiently explore the therapeutic potential of this promising chemical class.
References
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Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega. [Link]
-
In vivo and In vitro Models for Biological Screening of Anti-Diabetic Drugs. ResearchGate. [Link]
-
In vivo and In vitro Models for Biological Screening of Anti-Diabetic Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed. [Link]
-
Review of in vitro and in vivo models for antidiabetic activity. Journal of Applied and Natural Science. [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. [Link]
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Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones. PMC - PubMed Central. [Link]
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In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org. [Link]
-
New multitarget antidiabetic potential agents based on sulfaguanidine: design, synthesis, and biological evaluation. RSC Publishing. [Link]
-
Synthesis of Hydrazinylthiazole Carboxylates: A Mechanistic Approach for Treatment of Diabetes and Its Complications. Future Medicinal Chemistry. [Link]
-
Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide... ResearchGate. [Link]
-
Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC - NIH. [Link]
-
Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. PubMed Central. [Link]
-
Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches. PubMed. [Link]
-
Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in. Scientific Reports. [Link]
-
(PDF) Design, synthesis, α-glucosidase inhibition and hypoglycemic activity of 3-aceto(benzo)hydrazide-1,2,4-triazines as potential anti-diabetic agents. ResearchGate. [Link]
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- 4. Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Metal Complexes with 3,4,5-Triethoxybenzohydrazide
Introduction: The Versatility of Aroylhydrazones in Coordination Chemistry
Aroylhydrazones represent a highly versatile class of Schiff base ligands in coordination chemistry. Their ability to act as multidentate ligands, coupled with the keto-enol tautomerism they exhibit, allows for the formation of stable and structurally diverse metal complexes.[1] The coordination of these ligands to metal ions often involves the carbonyl oxygen and the azomethine nitrogen, leading to the formation of stable chelate rings. This structural feature is a cornerstone of their utility in various fields, from catalysis to the development of novel therapeutic agents.[2][3]
The ligand of focus, 3,4,5-Triethoxybenzohydrazide, is a derivative of gallic acid, a natural product known for its antioxidant properties.[4] The presence of the triethoxy substitution on the phenyl ring can modulate the electronic properties and solubility of the resulting metal complexes, making them attractive targets for drug development and material science applications.
This guide provides a comprehensive overview of the experimental procedures for the synthesis of this compound and its subsequent use in the preparation of metal complexes. It is intended for researchers and professionals in chemistry and drug development, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.
Synthesis of the Ligand: this compound
The synthesis of the hydrazide ligand is the foundational step. It is typically a two-step process starting from a commercially available substituted benzoic acid. The general scheme involves the esterification of the benzoic acid followed by hydrazinolysis of the resulting ester.
Protocol 2.1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
Rationale: The first step is the conversion of the carboxylic acid to an ester. This is necessary because the direct reaction of a carboxylic acid with hydrazine hydrate is often sluggish and can lead to side products. The ethyl ester is a common intermediate that readily undergoes hydrazinolysis. The use of an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Materials:
-
3,4,5-Triethoxybenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3,4,5-Triethoxybenzoic acid (0.1 mol) in absolute ethanol (100 mL).
-
Slowly add concentrated sulfuric acid (2-3 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 200 mL of cold water and neutralize with a 5% sodium bicarbonate solution until effervescence ceases.
-
The crude ester will precipitate out of the solution. If it separates as an oil, extract it with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ethyl 3,4,5-triethoxybenzoate.
Protocol 2.2: Synthesis of this compound from Ethyl Ester
Rationale: This step involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate. Hydrazine is a strong nucleophile and readily attacks the ester carbonyl. The reaction is typically carried out in an alcoholic solvent under reflux to ensure completion.[5]
Materials:
-
Ethyl 3,4,5-triethoxybenzoate
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude ethyl 3,4,5-triethoxybenzoate (from the previous step) in methanol or ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add an excess of hydrazine hydrate (0.2 mol) to the solution.
-
Heat the mixture to reflux for 5-8 hours. The formation of a white precipitate indicates the formation of the hydrazide.[5]
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash it with a small amount of cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a white crystalline solid.
-
Dry the product in a vacuum desiccator.
General Principles for the Synthesis of Metal Complexes
Aroylhydrazones are versatile ligands that can coordinate to metal ions in several ways. The specific coordination mode often depends on the reaction conditions, the nature of the metal ion, and the presence of other coordinating species.[6]
-
Keto-Enol Tautomerism: In solution, hydrazones can exist in equilibrium between their keto (amide) and enol (iminol) forms. In neutral or acidic media, they typically coordinate in the keto form as a neutral ligand. In the presence of a base or when reacting with metal acetates, the ligand can deprotonate and coordinate in the enol form as an anionic ligand.[1][6] This is a critical aspect that influences the charge and geometry of the final complex.
-
Choice of Metal Salt: The anion of the metal salt can play a significant role. Acetates, for instance, can act as a base to facilitate the deprotonation of the ligand. Nitrates and chlorides are weakly coordinating and are often found in the coordination sphere of the final complex unless displaced.[6]
-
Solvent System: The choice of solvent is crucial for dissolving both the ligand and the metal salt. Alcohols like methanol and ethanol are commonly used as they are good coordinating solvents and can facilitate the reaction.[3][7] For less soluble compounds, solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may be necessary.
-
Molar Ratio: The stoichiometry between the metal and the ligand can influence the structure of the resulting complex. Ratios of 1:1, 1:2, or even 2:1 (metal:ligand) can lead to mononuclear, dinuclear, or polynuclear complexes.[2] It is essential to control the molar ratio to obtain the desired product.
Detailed Protocol: Synthesis of a Representative Metal(II) Complex
This protocol describes a general method for synthesizing a metal(II) complex with this compound. Copper(II) acetate is used as a representative metal salt.
Protocol 4.1: Synthesis of Bis(3,4,5-triethoxybenzohydrazido)copper(II)
Rationale: In this procedure, the ligand is expected to coordinate to the copper(II) ion in its deprotonated enol form, acting as a bidentate ligand through the enolic oxygen and the azomethine nitrogen. The use of a 1:2 metal-to-ligand molar ratio favors the formation of a complex where two ligand molecules coordinate to one metal center. Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the complexation reaction.
Materials:
-
This compound
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (30 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve Copper(II) acetate monohydrate (1 mmol) in hot ethanol (20 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and the formation of a precipitate should be observed almost immediately.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours to ensure the completion of the reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid product with ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous calcium chloride.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | ~284.33 | 2 | ~0.568 |
| Cu(OAc)₂·H₂O | 199.65 | 1 | ~0.199 |
| Solvent | Volume (mL) | ||
| Ethanol | 50 |
Table 1: Reactant quantities for the synthesis of a 1:2 Cu(II) complex.
Characterization Techniques
Proper characterization is essential to confirm the synthesis of the ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which helps in confirming the empirical formula of the synthesized compounds.[8]
-
FT-IR Spectroscopy: This is a powerful tool to verify the coordination of the ligand to the metal ion.
-
Ligand: Look for characteristic bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I band, around 1650-1680 cm⁻¹), and N-N stretching.[9]
-
Complex: Upon complexation in the enol form, the C=O band disappears, and a new band corresponding to the C=N-N=C (azomethine) group appears at a lower frequency (around 1600-1620 cm⁻¹).[8] The appearance of new bands at lower frequencies (400-600 cm⁻¹) can be attributed to M-O and M-N vibrations.[8]
-
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The ligand will show intense bands in the UV region corresponding to π→π* and n→π* transitions. The complexes will show additional bands in the visible region due to d-d transitions of the metal ion, which are characteristic of the coordination environment.[6]
-
NMR Spectroscopy (¹H and ¹³C): Useful for characterizing the ligand. For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR can confirm the coordination mode. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex is strong evidence for deprotonation and coordination in the enol form.[10]
-
Mass Spectrometry (ESI-MS): Helps in determining the molecular weight of the ligand and the complex, confirming the metal-to-ligand stoichiometry.[6]
-
Magnetic Susceptibility and Molar Conductance: Magnetic measurements help in determining the geometry of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)). Molar conductance measurements in a suitable solvent (like DMF or DMSO) indicate whether the complex is an electrolyte or non-electrolyte.[9][11]
Experimental Workflows and Diagrams
Visualizing the experimental workflow and the chemical structures involved can greatly aid in understanding the synthesis process.
Workflow for Synthesis and Characterization
Caption: Overall workflow from starting materials to the final, characterized metal complex.
General Coordination Mode of the Ligand
Caption: Keto-enol tautomerism and coordination modes of the hydrazide ligand.
Safety Precautions
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic Solvents: Ethanol, methanol, and diethyl ether are flammable. Avoid open flames and ensure proper ventilation.
-
Metal Salts: Some metal salts, particularly those of heavy metals, are toxic and should be handled with care.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
References
- A Review Exploring the Coordination Chemistry of Active Methylene Groups Hydrazones. (2019). [Source URL not available]
-
The Cu/ligand stoichiometry effect on the coordination behavior of aroyl hydrazone with copper(II): Structure, anticancer activity and anticancer mechanism. (2016). PubMed. [Link]
-
1D Copper(II)-Aroylhydrazone Coordination Polymers: Magnetic Properties and Microwave Assisted Oxidation of a Secondary Alcohol. (n.d.). PubMed Central. [Link]
-
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Schematic diagram showing the synthesis of the aroylhydrazones and their complexes. (n.d.). ResearchGate. [Link]
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Water-Soluble Dioxidovanadium(V) Complexes of Aroylhydrazones: DNA/BSA Interactions, Hydrophobicity, and Cell-Selective Anticancer Potential. (2021). Inorganic Chemistry. [Link]
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Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. (n.d.). ResearchGate. [Link]
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Synthesis and structure of (E)-3,4,5-trihy-droxy- N'-(3,4,5-tri-meth-oxy-benzyl-idene)benzohydrazide monohydrate. (2025). PubMed. [Link]
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Metal-hydrazine complexes as precursors to oxide materials. (n.d.). Indian Academy of Sciences. [Link]
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Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi‐target inhibitors of SARS‐CoV‐2. (n.d.). PubMed Central. [Link]
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- SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS Tan Sze Yee 22505 This project is sub - unimas ir. (n.d.). [Source URL not available]
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Application Notes & Protocols: Evaluating the Anticonvulsant Potential of 3,4,5-Triethoxybenzohydrazide Derivatives
Abstract
Epilepsy is a chronic neurological disorder affecting millions globally, and the demand for novel, more effective, and safer antiepileptic drugs (AEDs) remains a critical challenge in medicinal chemistry.[1] Hydrazone derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including significant anticonvulsant properties.[2][3][4] This guide provides a comprehensive framework for researchers engaged in the synthesis and preclinical evaluation of novel 3,4,5-Triethoxybenzohydrazide derivatives. We detail robust, field-proven protocols for chemical synthesis, in vivo anticonvulsant screening using clinically validated models, and essential neurotoxicity assessment. The methodologies are presented with an emphasis on the scientific rationale behind experimental design, ensuring data integrity and reproducibility for drug development professionals.
Introduction: The Rationale for this compound Derivatives
The search for new AEDs is driven by the fact that approximately 30-40% of patients with epilepsy are resistant to current drug treatments.[5] The core strategy in anticonvulsant drug design involves identifying and optimizing pharmacophores that can modulate neuronal excitability. The hydrazone moiety (-C(=O)NHN=CH-) is a key pharmacophore recognized for its anticonvulsant potential.[3][4]
The 3,4,5-trialkoxybenzoyl group is another critical structural feature. It is hypothesized that the lipophilic nature of the ethoxy groups enhances the molecule's ability to cross the blood-brain barrier, a crucial pharmacokinetic property for centrally acting drugs. Furthermore, the electronic properties of this substituted aryl ring are believed to be essential for binding to molecular targets within the central nervous system. Understanding the structure-activity relationship (SAR) is paramount in optimizing these derivatives for enhanced efficacy and reduced toxicity.[5][6]
This document outlines the necessary protocols to synthesize a library of these derivatives and subsequently evaluate their efficacy and safety profile, providing a clear pathway from chemical synthesis to preclinical candidate selection.
Synthesis Protocols
The synthesis of this compound derivatives is typically a two-step process. The first step involves the synthesis of the core intermediate, this compound, from a commercially available starting material. The second step is the condensation of this hydrazide with a variety of aldehydes or ketones to generate a library of target hydrazone compounds.
Protocol: Synthesis of this compound Intermediate
This protocol is adapted from standard procedures for the synthesis of related benzohydrazides.[7] The causality behind this multi-step synthesis lies in the necessity to first create the ethyl ester, which is a better leaving group than the hydroxyl group of the carboxylic acid, for the subsequent reaction with hydrazine.
Materials:
-
Gallic acid (3,4,5-trihydroxybenzoic acid)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Diethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone
-
Hydrazine hydrate (80% or higher)
-
Methanol
-
Standard reflux and filtration apparatus
Procedure:
-
Esterification (Fischer-Speier):
-
To a round-bottom flask, add gallic acid (1 equivalent) and an excess of absolute ethanol (approx. 10-20 equivalents).
-
Carefully add concentrated sulfuric acid (catalytic amount, ~0.1 equivalents) dropwise while cooling the flask in an ice bath.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 3,4,5-trihydroxybenzoate.
-
-
Etherification (Williamson Ether Synthesis):
-
Dissolve the ethyl 3,4,5-trihydroxybenzoate (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (excess, ~3.5 equivalents) to the solution.
-
Add diethyl sulfate (excess, ~3.5 equivalents) dropwise.
-
Reflux the mixture for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the potassium carbonate, and evaporate the acetone.
-
Purify the resulting crude product (ethyl 3,4,5-triethoxybenzoate) by column chromatography or recrystallization.
-
-
Hydrazinolysis:
-
Dissolve the purified ethyl 3,4,5-triethoxybenzoate (1 equivalent) in methanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 5-8 hours. The formation of a precipitate often indicates product formation.[7]
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product, this compound, by filtration.
-
Wash the solid with cold methanol and dry under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol: Synthesis of Final Hydrazone Derivatives (General Procedure)
This step involves a condensation reaction, a reliable and efficient method for forming the C=N bond of the hydrazone.[8]
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add the desired substituted aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Diagram: Synthesis Workflow
Caption: General two-stage synthesis of this compound derivatives.
In Vivo Anticonvulsant Screening Protocols
The initial evaluation of novel compounds is performed using robust, high-throughput in vivo models. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the gold standards, having been validated by their ability to predict the clinical efficacy of all currently available AEDs.[9][10] These tests are complementary: the MES test is highly sensitive to compounds that inhibit seizure spread, often through blocking voltage-gated sodium channels, while the scPTZ test identifies compounds that raise the seizure threshold, often by enhancing GABAergic neurotransmission.[3][9][11]
Protocol: Maximal Electroshock (MES) Seizure Test
Principle: This test induces a generalized tonic-clonic seizure via electrical stimulation. A test compound's ability to prevent the tonic hindlimb extension phase is the measure of its anticonvulsant activity.[10][12] This model is predictive of efficacy against generalized tonic-clonic seizures in humans.[9]
Materials:
-
Male albino mice (e.g., Swiss, 20-25 g) or rats.
-
Rodent electroconvulsive shock apparatus with corneal electrodes.
-
Electrode solution (0.9% saline).
-
Test compounds, vehicle (e.g., 0.5% carboxymethyl cellulose), and a positive control (e.g., Phenytoin, Carbamazepine).
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Dosing: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing (pretreatment time) must be determined based on pharmacokinetic profiling, but a standard time of 30-60 minutes post-i.p. injection is common for initial screens.
-
Stimulation:
-
At the designated pretreatment time, apply a drop of saline to the corneal electrodes and to the animal's eyes to ensure good electrical contact and prevent tissue damage.
-
Place the corneal electrodes on the animal's eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).
-
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension seizure. The seizure typically progresses from facial and forelimb clonus to tonic extension of the hindlimbs.
-
Endpoint: Protection is defined as the complete abolition of the tonic hindlimb extension phase.
-
Data Analysis: The initial screen is often conducted at fixed doses (e.g., 30, 100, 300 mg/kg). For active compounds, a dose-response curve is generated to calculate the ED₅₀ (the dose protecting 50% of animals) using probit analysis.
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures. This test identifies compounds effective against generalized myoclonic and absence seizures.[9][13]
Materials:
-
Male albino mice (20-25 g).
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice).[13]
-
Test compounds, vehicle, and a positive control (e.g., Ethosuximide, Diazepam).
Procedure:
-
Acclimatization & Dosing: Follow the same procedures as in the MES test.
-
Convulsant Administration: At the determined pretreatment time, inject PTZ subcutaneously into the loose skin on the back of the neck.
-
Observation: Place the animal in an individual observation cage and observe for 30 minutes.
-
Endpoint: The endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or body, lasting for at least 5 seconds. Protection is defined as the absence of this endpoint within the 30-minute observation period.[14]
-
Data Analysis: As with the MES test, determine the ED₅₀ for active compounds from a dose-response study.
Neurotoxicity Screening Protocol
A critical aspect of AED development is ensuring a favorable safety margin. The rotarod test is the standard for assessing acute neurological deficits, such as impaired motor coordination, which is a common side effect of centrally acting drugs.[15][16]
Protocol: Rotarod Test
Principle: This test assesses motor coordination and balance by requiring a rodent to walk on a rotating rod.[17][18] A drug-induced impairment in performance indicates potential neurotoxicity.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile).[15]
-
Male albino mice.
-
Test compounds and vehicle.
Procedure:
-
Training: Prior to the test day, train the mice to stay on the rotarod at a low, constant speed (e.g., 6 rpm) for a set duration (e.g., 1-2 minutes).[15][17] Only animals that successfully complete the training are used in the experiment.
-
Dosing: On the test day, administer the test compounds or vehicle at the same doses and pretreatment times used in the efficacy studies.
-
Testing: At the designated time, place the animal on the rotarod, which is rotating at a constant speed.
-
Endpoint: Record the time the animal remains on the rod. Failure is defined as falling off the rod or passively rotating with the rod for two consecutive revolutions. A cut-off time (e.g., 120 seconds) is typically used.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated using probit analysis.
Diagram: Preclinical Evaluation Workflow
Caption: Workflow for the in vivo evaluation of anticonvulsant candidates.
Data Presentation and Interpretation
For a clear comparison of the synthesized derivatives, quantitative data should be summarized in a structured table. The most important parameter derived from these studies is the Protective Index (PI) , calculated as the ratio of the neurotoxic dose to the effective dose (PI = TD₅₀ / ED₅₀). A higher PI value indicates a wider margin of safety and is a key determinant in selecting compounds for further development.
Table 1: Sample Anticonvulsant and Neurotoxicity Data for a Hypothetical Series of Derivatives
| Compound ID | R-Group | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |
| XYZ-01 | 4-chlorophenyl | 46.1 | 83.9 | > 300 | > 6.5 |
| XYZ-02 | 2-hydroxyphenyl | 75.2 | > 300 | 250 | 3.3 |
| XYZ-03 | 3-methoxyphenyl | 54.3 | 92.0 | > 300 | > 5.5 |
| Phenytoin | (Standard) | 9.5 | > 100 | 68.5 | 7.2 |
| Diazepam | (Standard) | Inactive | 4.1 | 15.2 | 3.7 |
Data is hypothetical and for illustrative purposes only.
In this example, compound XYZ-01 shows a promising profile with good activity in both MES and scPTZ models and a high protective index, making it a strong candidate for further investigation.
Concluding Remarks
The protocols outlined in this guide provide a standardized and validated pathway for the initial discovery and characterization of novel this compound derivatives as potential anticonvulsant agents. By systematically applying these synthesis, efficacy screening, and neurotoxicity protocols, researchers can efficiently identify lead compounds with a desirable therapeutic profile. Subsequent studies should focus on elucidating the precise mechanism of action, exploring detailed structure-activity relationships, and conducting comprehensive pharmacokinetic and pharmacodynamic profiling to advance the most promising candidates toward clinical development.
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Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A.-A. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379–392. [Link]
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Kumar, P., Singh, P., & Sharma, A. K. (2014). Design, Synthesis, and Biological Evaluation of Hydrazone Incorporated 1,2,4-triazines as Anticonvulsant Agents. Archiv der Pharmazie, 347(5), 338–348. [Link]
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Lo, M., Sene, B., Pouye, A. F. F., van der Lee, A., Gassama, A., & Richeter, S. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 497–500. [Link]
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Kumar, N., Sharma, P. K., & Singh, P. (2014). Anticonvulsant potential of Hydrazone derivatives. Scholars Academic Journal of Pharmacy, 3(5), 366-373. Retrieved from [Link]
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Singh, K., Shakya, A. K., Alok, S., Naik, R. R., & Kumar, A. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]
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Application Notes and Protocols for Herbicidal Activity Screening of Novel Benzohydrazide Compounds
Introduction: The Quest for New Herbicidal Moieties
The continuous evolution of herbicide-resistant weeds presents a significant threat to global food security, necessitating the discovery of novel herbicidal compounds with diverse mechanisms of action.[1][2] Benzohydrazides, a class of organic compounds characterized by a C(=O)NHNH2 functional group attached to a benzene ring, have garnered considerable attention in medicinal and agricultural chemistry.[3] While extensively studied for a range of biological activities including antibacterial, antifungal, and anticancer properties, their potential as herbicides remains an underexplored frontier.[3][4] Some studies have indicated low herbicidal activity in specific derivatives, while others continue to explore their potential, sometimes by incorporating them into other known herbicidal scaffolds.[4][5]
This guide provides a comprehensive framework for researchers and scientists to systematically screen novel benzohydrazide derivatives for herbicidal activity. We will move from high-throughput preliminary assays to rigorous whole-plant evaluations, grounding each protocol in established scientific principles to ensure data integrity and reproducibility.
Part 1: The Strategic Framework for Herbicide Discovery
A successful herbicide screening program is a tiered process designed to efficiently identify promising lead compounds from a larger library. The strategy is to use rapid, cost-effective in-vitro methods to cast a wide net, followed by progressively more complex and resource-intensive in-vivo assays for the most promising candidates. This funneling approach maximizes efficiency and ensures that only the most potent and viable compounds advance.
Caption: Tiered workflow for screening novel benzohydrazide compounds.
Part 2: Understanding Potential Herbicide Mechanisms of Action
While the specific target of a novel compound is initially unknown, understanding common herbicide mechanisms of action (MoA) provides a crucial framework for interpreting results and designing follow-up experiments.[6][7] Many commercial herbicides act by inhibiting key enzymes in essential plant biochemical pathways.[6][7] Two of the most significant target sites are Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO).[8][9]
-
Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[8][10][11][12] Inhibition of this enzyme starves the plant of these essential amino acids, leading to a slow cessation of growth, followed by chlorosis and necrosis.[10][11]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a key enzyme in the synthesis of chlorophyll and heme.[9] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals.[13][14] These radicals cause rapid peroxidation of lipids, leading to the disruption of cell membranes and swift cell death, often visible as necrotic spots within hours of application.[13][14][15]
Caption: Potential enzymatic targets for novel herbicides.
Part 3: Experimental Protocols
Protocol 1: In-Vitro Primary Screening - Algal Growth Inhibition Assay
Rationale: Unicellular green algae, like Chlorella vulgaris, serve as excellent model systems for primary herbicide screening.[16] They are photosynthetic, grow rapidly, and their response to phytotoxic compounds can be quantified easily, making this a sensitive and high-throughput method.[16]
Materials:
-
Chlorella vulgaris or Chlamydomonas reinhardtii culture
-
Appropriate sterile liquid growth medium (e.g., Tris-Acetate-Phosphate (TAP) medium)
-
Sterile 96-well microtiter plates
-
Novel benzohydrazide compounds, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mM)
-
Positive control (known herbicide, e.g., Diuron at 10 µM)
-
Solvent control (DMSO)
-
Microplate reader capable of measuring absorbance at 680 nm
Procedure:
-
Culture Preparation: Grow the algal culture until it reaches the mid-logarithmic growth phase.
-
Assay Preparation: In each well of a 96-well plate, add 198 µL of fresh algal culture diluted to an initial optical density (OD680) of ~0.05.
-
Compound Addition: Add 2 µL of the test compound stock solution (or control) to the designated wells to achieve the desired final concentration (e.g., 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
Incubation: Seal the plate with a breathable film and incubate under continuous light (~50 µmol m⁻² s⁻¹) at 25°C for 48-72 hours.
-
Measurement: After incubation, gently resuspend the cells and measure the absorbance at 680 nm.
-
Calculation: Calculate the percentage of growth inhibition relative to the solvent control:
-
% Inhibition = [1 - (OD_test - OD_initial) / (OD_control - OD_initial)] * 100
-
Self-Validation: The positive control should show significant inhibition, while the solvent control should exhibit robust growth. A lack of either invalidates the results of that plate.
Protocol 2: In-Vitro Primary Screening - Seed Germination and Radicle Elongation Assay
Rationale: This assay assesses the pre-emergence herbicidal potential of a compound by measuring its effect on the critical early stages of plant development.[17] Using both a monocot and a dicot species provides initial information on the spectrum of activity.
Materials:
-
Seeds of a representative monocot weed (e.g., Italian ryegrass, Lolium multiflorum) and a dicot weed (e.g., cress, Lepidium sativum or pigweed, Amaranthus retroflexus).
-
Petri dishes (6 cm diameter) lined with filter paper (e.g., Whatman No. 1).
-
Test solutions of benzohydrazide compounds at various concentrations (e.g., 1, 10, 100 µM) prepared in a buffered solution.
-
Solvent control and negative control (buffer only).
-
Growth chamber set to 25°C with a 16h/8h light/dark cycle.
Procedure:
-
Plating: Place 20-25 seeds evenly on the filter paper in each Petri dish.
-
Treatment: Add 3 mL of the respective test or control solution to each dish, ensuring the filter paper is saturated but not flooded.[17]
-
Sealing and Incubation: Seal the dishes with paraffin film to prevent evaporation and place them in the growth chamber for 5-7 days.
-
Evaluation:
-
Germination Rate: Count the number of germinated seeds (radicle emergence > 1 mm).
-
Radicle Length: Measure the length of the primary root (radicle) of each germinated seedling.
-
-
Calculation: Calculate the percentage of inhibition for both germination and radicle length compared to the negative control.
Protocol 3: In-Vivo Secondary Screening - Whole-Plant Pot Assay
Rationale: This is the definitive secondary screen to confirm herbicidal activity under more realistic conditions.[18] It assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity, which are critical for determining a compound's potential field application.[19]
Materials:
-
Pots (e.g., 10 cm x 10 cm) filled with a standard greenhouse potting mix.
-
Seeds of selected weed species (e.g., Amaranthus retroflexus, Lolium multiflorum, Brassica campestris).[1][20]
-
Benzohydrazide compounds formulated for spraying (e.g., dissolved in acetone/water with a surfactant like Tween 20).
-
Laboratory track sprayer calibrated to deliver a consistent volume (e.g., 300 L/ha).[18]
-
Greenhouse with controlled temperature (e.g., 25°C/20°C day/night) and light conditions.
Procedure:
A. Pre-Emergence Application:
-
Sowing: Sow 15-20 seeds of each weed species per pot at a depth of 0.5-1.0 cm.
-
Application: Within 24 hours of sowing, spray the soil surface with the test compounds at a defined rate (e.g., 1000 g a.i./ha). Include an untreated control and a commercial standard.
-
Growth and Evaluation: Water the pots as needed and grow in the greenhouse for 21 days. Evaluate herbicidal effects by counting the number of emerged plants and visually assessing phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
B. Post-Emergence Application:
-
Plant Growth: Sow seeds and grow seedlings in the greenhouse until they reach the 2-3 leaf stage.[21]
-
Application: Spray the foliage of the seedlings with the test compounds. Ensure complete and uniform coverage.
-
Growth and Evaluation: Return plants to the greenhouse. Visually assess phytotoxicity at 3, 7, and 21 days after treatment (DAT) using the 0-100 scale. At 21 DAT, harvest the above-ground biomass and record the fresh weight.
Self-Validation: Untreated controls must show vigorous, healthy growth. Any signs of stress in the control group may indicate environmental issues or soil contamination, compromising the experiment. The commercial standard should perform as expected.
Part 4: Data Presentation and Interpretation
Quantitative data from dose-response studies should be summarized to determine key efficacy parameters like GR50 (the dose required to cause a 50% reduction in plant growth) or IC50 (the concentration causing 50% inhibition).
Table 1: Hypothetical Herbicidal Activity Data for Novel Benzohydrazide Compounds
| Compound ID | In-Vitro Screen (% Inhibition @ 100 µM) | Post-Emergence GR50 (g/ha) on A. retroflexus | Pre-Emergence GR50 (g/ha) on L. multiflorum | Suspected MoA |
| BH-001 | 15% (Algae), 22% (Cress radicle) | > 2000 | > 2000 | Inactive |
| BH-002 | 85% (Algae), 91% (Cress radicle) | 150 | 1250 | PPO Inhibitor (Rapid Necrosis) |
| BH-003 | 78% (Algae), 82% (Cress radicle) | 450 | 550 | ALS Inhibitor (Slow Chlorosis) |
| Glyphosate | 99% (Algae), 98% (Cress radicle) | 210 | 180 | EPSPS Inhibitor |
| Flumioxazin | 95% (Algae), 92% (Cress radicle) | 80 | 65 | PPO Inhibitor |
Interpretation: In this hypothetical example, BH-002 shows strong activity, particularly against the broadleaf weed (A. retroflexus), and the rapid symptomology suggests it may be a PPO inhibitor.[13] BH-003 shows broader spectrum activity but is less potent, with symptoms indicative of an ALS inhibitor.[10] BH-001 is largely inactive. These results would guide the prioritization of BH-002 for further MoA studies.
References
- Biointerface Research in Applied Chemistry. (2020).
- MDPI. (2023).
- ResearchGate. (2016).
- Cambridge University Press. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures.
- Elsevier. (2024).
- Journal of Visualized Experiments. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
-
Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. [Link]
- African Journal of Biotechnology. (2008). A Rapid and Simple Bioassay Method for Herbicide Detection.
- Washington State University. (2021). Screening Weeds for Herbicide Resistance, An Underutilized Resource.
-
University of California, Agriculture and Natural Resources. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. [Link]
-
University of California, Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms. [Link]
- MDPI. (2016).
- Take Action. (2024).
- PubMed. (1995). An introduction to ALS-inhibiting herbicides.
- NC State Extension Publications. (2015).
-
University of Nebraska-Lincoln. Lecture Inhibition of Protoporphyrinogen Oxidase. [Link]
- Cambridge University Press. (2017). Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds.
- MDPI. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields.
- MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- NC State Extension Publications. (2015). Protoporphyrinogen Oxidase (PPO) Inhibitors.
- PubMed. (1993). Overview of herbicide mechanisms of action.
- ResearchGate. (2016).
- ResearchGate. (2012). Overview of Herbicide Mechanisms of Action.
- ResearchGate. (2020). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
-
Agriculture and Horticulture Development Board. How to detect herbicide resistance in arable weeds. [Link]
- Pest Management Science. (2020). Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site.
- Springer Nature. (2022).
Sources
- 1. Screening Weeds for Herbicide Resistance, An Underutilized Resource | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 2. growiwm.org [growiwm.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mountainscholar.org [mountainscholar.org]
- 10. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 11. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 13. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 14. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 15. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 16. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 17. Herbicidal Activity of Smoke Water [mdpi.com]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3,4,5-Triethoxybenzohydrazide
Technical Support Center: Synthesis of 3,4,5-Triethoxybenzohydrazide
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested guidance, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to not only replicate a synthesis but to intelligently optimize and troubleshoot it.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound?
The most reliable and widely adopted method is a two-step synthesis starting from 3,4,5-Triethoxybenzoic acid.
-
Step 1: Esterification: The carboxylic acid is first converted to a corresponding alkyl ester, typically the ethyl or methyl ester. This is a crucial activation step, as the ester is a much better leaving group than the hydroxyl group of the acid for the subsequent nucleophilic attack.
-
Step 2: Hydrazinolysis: The resulting ester (Ethyl 3,4,5-Triethoxybenzoate) is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable benzohydrazide product.
Q2: Why is the esterification step necessary? Can't I react the carboxylic acid directly with hydrazine?
While direct condensation of a carboxylic acid and hydrazine is possible, it typically requires harsh conditions (high temperatures) and coupling agents, which can lead to side reactions and purification challenges. The acid-base reaction between the carboxylic acid and the basic hydrazine would first form a salt, which would then need to be dehydrated to form the amide bond—a thermodynamically unfavorable process without activation. Converting the acid to an ester provides a more reactive electrophilic center for the hydrazine to attack under milder and more controlled conditions, generally resulting in higher yields and purity.[1]
Q3: How can I monitor the progress of the hydrazinolysis reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. You should spot the starting ester, the reaction mixture, and a co-spot (starting material and reaction mixture mixed). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting ester will be less polar (higher Rf value) than the product hydrazide, which has a free -NHNH₂ group that interacts more strongly with the silica gel (lower Rf value). The reaction is complete when the spot corresponding to the starting ester has completely disappeared.
Q4: What are the key safety precautions when working with hydrazine hydrate?
Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is corrosive, toxic, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are suitable). Avoid inhalation of vapors and direct skin contact.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Yield in the Hydrazinolysis Step
-
Q: I've followed the protocol, but my final yield of this compound is extremely low. What went wrong?
A: This is a common issue that can usually be traced to one of several critical parameters. Let's break down the likely causes.
-
Cause A: Purity and Stoichiometry of Hydrazine Hydrate
-
Expertise & Experience: Hydrazine hydrate can degrade over time, especially if not stored properly. It can also absorb atmospheric CO₂, forming a carbonate salt. Using a stoichiometric excess of hydrazine is critical to drive the reaction to completion. A small excess is often insufficient if the ester is sterically hindered or if the hydrazine quality is compromised.
-
Troubleshooting Action:
-
Use a fresh, unopened bottle of high-purity hydrazine hydrate if possible.
-
Increase the molar excess of hydrazine hydrate. While a 1.5 to 3-fold excess is common, for stubborn reactions, an excess of 5 to 10 equivalents can significantly improve conversion.[1] The excess hydrazine is volatile and can be removed during workup.
-
-
-
Cause B: Insufficient Reaction Temperature or Time
-
Expertise & Experience: Hydrazinolysis is a nucleophilic acyl substitution reaction. While hydrazine is a potent nucleophile, the reaction still requires sufficient thermal energy to overcome the activation barrier, especially with an electron-rich aromatic ester.
-
Troubleshooting Action:
-
Ensure the reaction is heated to a steady reflux. Using a solvent like ethanol (b.p. 78 °C) or methanol (b.p. 65 °C) under reflux is standard.[1][2]
-
Increase the reaction time. Monitor the reaction by TLC every 2-4 hours. Some hydrazinolysis reactions may require refluxing for 8-12 hours or even overnight to achieve full conversion.[3]
-
-
-
Cause C: Purity of the Starting Ester
-
Expertise & Experience: The success of the hydrazinolysis is predicated on the quality of the starting ester. If the esterification step was incomplete, the unreacted carboxylic acid will not react under these conditions and will complicate purification, ultimately lowering the isolated yield of the desired product.
-
Troubleshooting Action:
-
Confirm the purity of your Ethyl 3,4,5-Triethoxybenzoate by NMR or IR spectroscopy before starting the hydrazinolysis.
-
If significant starting acid is present, purify the ester first, typically by column chromatography or recrystallization.
-
-
-
Problem 2: Product Contains Significant Impurities
-
Q: My crude product shows multiple spots on TLC, including one that is very non-polar and another that is close to my product spot. What are these impurities and how do I prevent them?
A: The two most common impurities are unreacted starting material and the N,N'-diacylhydrazine side product.
-
Impurity A: Unreacted Ethyl 3,4,5-Triethoxybenzoate
-
Causality: This is the non-polar spot (high Rf) and indicates incomplete reaction. The causes are the same as those for low yield (see Problem 1).
-
Prevention: Optimize reaction conditions by increasing reaction time, temperature, or the molar excess of hydrazine hydrate.
-
-
Impurity B: N,N'-bis(3,4,5-triethoxybenzoyl)hydrazine
-
Causality: This impurity arises when a molecule of the already-formed product (this compound) acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely to occur if the concentration of hydrazine drops significantly towards the end of the reaction. Its polarity is similar to the desired product, making it difficult to remove.
-
Prevention:
-
Control Stoichiometry: Ensure a sufficient excess of hydrazine hydrate is present throughout the reaction.
-
Reverse Addition: A highly effective technique is to add the solution of the ester dropwise to the heated solution of hydrazine hydrate. This ensures that the ester is always in the presence of a large excess of hydrazine, statistically favoring the formation of the desired monohydrazide.
-
-
-
Problem 3: Difficulty with Product Isolation and Purification
-
Q: After the reaction, I'm left with an oil that won't solidify, or the solid I obtain is difficult to purify by recrystallization.
A: Isolation issues are common for hydrazides. The key is to induce crystallization and then select the appropriate recrystallization solvent.
-
Inducing Crystallization:
-
Expertise & Experience: Often, the crude product precipitates upon cooling the reaction mixture. If it remains an oil, it may be supersaturated or contain impurities that inhibit crystallization.
-
Troubleshooting Action:
-
Cooling: Cool the reaction flask in an ice bath. If crystals don't form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Precipitation: Pour the reaction mixture into a beaker of cold water or an ice-water slurry. The hydrazide is typically insoluble in water, and this will often force it to precipitate as a solid, which can then be collected by filtration.
-
-
-
Recrystallization:
-
Expertise & Experience: The goal of recrystallization is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.
-
Troubleshooting Action:
-
Solvent Screening: Ethanol and methanol are excellent first choices for aromatic hydrazides.[1] If the product is too soluble even when cold, try a mixed solvent system like ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Washing: After filtering the recrystallized product, wash the crystals with a small amount of cold solvent (the same one used for recrystallization) to remove any residual soluble impurities.
-
-
-
Optimized Experimental Protocols
Step 1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate
This protocol uses the classic Fischer esterification method.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-Triethoxybenzoic acid (e.g., 10.0 g, 39.3 mmol).
-
Reagents: Add absolute ethanol (100 mL). Stir the suspension until the acid is mostly dissolved.
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~1 mL) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane) until the starting acid spot disappears.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by about half using a rotary evaporator.
-
Extraction: Pour the remaining solution into a separatory funnel containing 100 mL of cold water and 100 mL of ethyl acetate. Shake well and separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step if sufficiently pure, or purified by column chromatography.
Step 2: Synthesis of this compound (Hydrazinolysis)
This protocol incorporates best practices to maximize yield and purity.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (e.g., 6.0 mL, ~5 equivalents of 80% solution) and absolute ethanol (80 mL).
-
Reagents: In a separate beaker, dissolve Ethyl 3,4,5-Triethoxybenzoate (e.g., 7.0 g, 24.8 mmol) in 40 mL of absolute ethanol.
-
Reaction: Heat the hydrazine solution to a gentle reflux. Add the ester solution dropwise to the refluxing hydrazine mixture over 30 minutes using an addition funnel.
-
Heating: After the addition is complete, continue to reflux the mixture for 5-8 hours. Monitor the reaction by TLC until the starting ester is consumed.[2]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes. A white precipitate should form. If not, slowly add cold water to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold water.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure this compound as white crystals. Dry the product under vacuum.
Data & Visualization
Table 1: Reaction Condition Optimization for Hydrazinolysis
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Solvent | Ethanol | Ethanol or Methanol | Both are effective polar protic solvents that readily dissolve reactants.[1][2] |
| Temperature | Reflux (~78 °C) | Reflux | Ensures sufficient kinetic energy for the reaction to proceed at a reasonable rate. |
| Time | 4-6 hours | 5-12 hours (TLC monitored) | Pushing the reaction to completion minimizes starting material in the final product. |
| Hydrazine Ratio | 2-3 equivalents | 5-10 equivalents | A larger excess ensures the ester reacts preferentially with hydrazine, not the product. |
| Addition Method | All at once | Dropwise ester to hydrazine | Maintains a high concentration of hydrazine, minimizing diacylhydrazine formation. |
Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
References
-
Lo, M., Sene, B., Pouye, A. F. F., van der Lee, A., Gassama, A., & Richeter, S. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 497–500. [Link]
-
Oliveira, C. S. de, Lacerda, R. G., de Souza, A. C. G., & de Oliveira, R. B. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 16(5), 729. [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide... [Image]. Retrieved from ResearchGate. [Link]
-
Reddit. (2023, June 8). Help with Low Yield Synthesis. r/Chempros. [Link]
Sources
troubleshooting low yield in hydrazone synthesis with 3,4,5-Triethoxybenzohydrazide
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,4,5-Triethoxybenzohydrazide in hydrazone synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower your research.
Troubleshooting Guide: Addressing Low Yields and Reaction Failures
Low yields in hydrazone synthesis can be attributed to a number of factors, from reactant purity to suboptimal reaction conditions. This section addresses the most common issues in a question-and-answer format.
Question 1: My hydrazone synthesis with this compound is resulting in a very low yield or failing completely. What are the most likely causes?
Answer: This is a common issue that can often be traced back to a few key areas. Let's break down the potential culprits, starting with the most fundamental.
-
Reactant Quality and Stability:
-
Hydrazide Purity: this compound, like many hydrazides, can degrade over time, especially if not stored properly. Exposure to moisture and air can lead to hydrolysis back to the corresponding carboxylic acid and hydrazine. It is crucial to use a freshly opened bottle or to have recently verified the purity of your starting material via techniques like NMR or melting point analysis.
-
Aldehyde/Ketone Purity: The carbonyl partner in your reaction is equally important. Aldehydes are particularly susceptible to oxidation to carboxylic acids. Impurities in your carbonyl compound can lead to unwanted side reactions and consume your hydrazide, thus lowering the yield of the desired hydrazone.
-
-
Suboptimal Reaction Conditions:
-
pH Control is Critical: The formation of hydrazones is a pH-dependent equilibrium reaction.[1][2] An acidic catalyst is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[2] However, if the pH is too low, the lone pair on the nitrogen of the hydrazide will be protonated, rendering it non-nucleophilic and halting the reaction.[2] For most hydrazone syntheses, a mildly acidic environment (pH 4-5) is optimal.[1][2]
-
Choice of Catalyst: While a few drops of glacial acetic acid are often sufficient, some reactions benefit from other catalysts.[3] For challenging substrates, exploring catalysts like meglumine or various Lewis acids might improve yields.[3]
-
Solvent Selection: The solvent must be able to dissolve both reactants. Protic solvents like ethanol or methanol are commonly used and generally effective.[4] In some cases, running the reaction in a solvent that allows for the azeotropic removal of water can drive the equilibrium towards the product.
-
-
Reaction Monitoring and Work-up:
-
Incomplete Reaction: It's essential to monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Assuming a reaction has gone to completion without verification can lead to the work-up of a mixture containing significant amounts of starting material.
-
Product Hydrolysis during Work-up: Hydrazones can be susceptible to hydrolysis back to the starting materials, particularly in the presence of strong acids and water.[4][6] During the work-up, it is advisable to neutralize any excess acid and minimize the product's contact with aqueous acidic conditions.
-
Question 2: I'm observing multiple spots on my TLC plate even after an extended reaction time. What are the likely side products?
Answer: The presence of multiple spots on a TLC plate is a strong indicator of side reactions or the presence of unreacted starting materials. Here are some of the most common possibilities:
-
Unreacted Starting Materials: The most straightforward explanation is that the reaction has not gone to completion. You will likely see spots corresponding to your this compound and the aldehyde or ketone.
-
Azine Formation: A common side reaction involves the newly formed hydrazone reacting with a second molecule of the aldehyde or ketone.[7] This is more likely to occur if there is an excess of the carbonyl compound.
-
Hydrolysis Products: If your reaction conditions or work-up procedure involve excessive water and acid, you may be observing the hydrolysis of your hydrazone product back to the starting materials.
-
Cyclization or Rearrangement Products: Depending on the specific structure of your aldehyde or ketone, there may be possibilities for intramolecular reactions. For example, reactions with 1,3-dicarbonyl compounds can sometimes lead to the formation of pyrazoles.[7]
To identify these side products, it is recommended to run co-spots on your TLC plate with your starting materials. For a more definitive identification, techniques like LC-MS or isolating the impurities for NMR analysis would be necessary.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of hydrazone synthesis with this compound.
Q1: What is the optimal catalyst for this reaction?
A1: For many standard hydrazone syntheses, a catalytic amount of a weak acid like glacial acetic acid is sufficient to achieve good yields.[3] However, the "best" catalyst can be substrate-dependent. If you are experiencing low yields with acetic acid, you might consider screening other catalysts. Recent literature has shown that organocatalysts, such as anthranilic acid and its derivatives, can significantly accelerate hydrazone formation at neutral pH.[4][8]
Q2: How can I effectively remove water from the reaction to drive the equilibrium forward?
A2: Driving the reaction to completion often involves removing the water that is formed as a byproduct. Here are a few common methods:
-
Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene or benzene), you can use a Dean-Stark apparatus to continuously remove water as it is formed.
-
Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture can be effective. Molecular sieves are another excellent option.
Q3: My purified hydrazone product is an oil and difficult to handle. What can I do?
A3: Obtaining an oily product can be challenging. Here are a few techniques to try and induce solidification:
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are often good choices.
-
Solvent Evaporation: Sometimes, completely removing all traces of solvent under high vacuum can lead to solidification.
-
Crystallization from a different solvent system: Experiment with a variety of solvents or solvent mixtures to find conditions that will promote crystallization.
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the integrity of your this compound, it should be stored in a tightly sealed container in a cool, dry place, away from light. A desiccator is an ideal storage environment. It is also good practice to flush the container with an inert gas like nitrogen or argon before sealing to displace air and moisture.
Experimental Protocols & Data
General Protocol for Hydrazone Synthesis
This is a general starting protocol that can be optimized for your specific substrates.
-
To a solution of the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added this compound (1.0 mmol).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux, while monitoring the progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Table 1: Troubleshooting Common Issues in Hydrazone Synthesis
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Impure or degraded starting materials | Verify purity of hydrazide and carbonyl compound (NMR, m.p.). Use fresh reagents if necessary. |
| Suboptimal pH | Adjust pH to be mildly acidic (pH 4-5) with a weak acid catalyst. | |
| Incomplete reaction | Monitor reaction by TLC/LC-MS. Consider increasing reaction time or temperature. | |
| Multiple Products | Azine formation | Use a slight excess of the hydrazide. |
| Hydrolysis | Minimize exposure to water and strong acids during work-up. | |
| Oily Product | Purification challenges | Attempt trituration, crystallization from different solvents, or column chromatography. |
Visualizing the Process
Diagram 1: General Hydrazone Synthesis Workflow
Caption: Troubleshooting flowchart for low yield issues.
References
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
- Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. NIH Public Access, 2(4), 416–420.
- Rain, D. (2011).
- Zare, A., et al. (2017). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online, 45(1), 1-7.
-
TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Retrieved from [Link]
- Popović-Đurović, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 38566-38577.
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
ResearchGate. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. Retrieved from [Link]
-
ChemRxiv. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Retrieved from [Link]
-
Química Orgánica. (n.d.). Hydrazone Formation. Retrieved from [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Slideshare. (2015). synthesis and characterization of hydrazone ligand and their metal complexes. Retrieved from [Link]
-
International Journal of Modern Research and Technology. (2023). Review on hydrazone and it's biological activities. Retrieved from [Link]
-
AIP Publishing. (2023). A Systematic Review on Hydrazones Their Chemistry and Biological Activities. Retrieved from [Link]
-
MDPI. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
-
SpringerLink. (2021). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]
-
ResearchGate. (2017). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies | Request PDF. Retrieved from [Link]
-
ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]
-
SpringerLink. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Retrieved from [Link]
-
AIP Publishing. (2021). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
-
Impact Factor. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). The synthesis and properties of some hydrazines. Retrieved from [Link]
-
YouTube. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]
-
Reddit. (2023). Help with Low Yield Synthesis : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,4,5-Triethoxybenzohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 3,4,5-Triethoxybenzohydrazide. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification process, ensuring the attainment of high-purity material critical for subsequent applications.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and the introduction of potentially toxic byproducts in final active pharmaceutical ingredients (APIs). The typical synthesis of this compound involves the reaction of ethyl 3,4,5-triethoxybenzoate with hydrazine hydrate. This process can result in a crude product containing unreacted starting materials, byproducts, and residual reagents. This guide provides a systematic approach to purifying the crude product to a high degree of purity.
Diagram: Purification Workflow Decision Tree
The following diagram outlines the decision-making process for selecting the appropriate purification strategy for crude this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of purified product after recrystallization. | 1. Incorrect solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Excessive solvent used: Using too much solvent will keep the product in solution. 3. Premature crystallization: The product may have crystallized in the filter funnel during hot filtration. | 1. Test a range of solvents: Use small amounts of the crude product to test different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1] 2. Use the minimum amount of hot solvent: Add the hot solvent in small portions until the solid just dissolves. 3. Preheat the filtration apparatus: Use a hot filtration setup to prevent cooling and premature crystallization. |
| Oily precipitate instead of crystals. | 1. Presence of impurities: Certain impurities can inhibit crystal lattice formation. 2. Cooling too rapidly: Rapid cooling can cause the compound to "oil out" instead of forming crystals. | 1. Attempt column chromatography: This will separate the desired product from the impurities that are hindering crystallization.[2][3] 2. Slow cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Product is still impure after recrystallization (as determined by TLC/NMR). | 1. Co-crystallization of impurities: An impurity with similar solubility properties may be crystallizing with the product. 2. Incomplete removal of starting materials or byproducts. | 1. Perform a second recrystallization: Use a different solvent system if possible. 2. Utilize column chromatography: This is the most effective method for separating compounds with different polarities.[2][3] |
| Difficulty removing unreacted ethyl 3,4,5-triethoxybenzoate. | Similar polarity to the product: The starting ester and the product hydrazide may have close Rf values on TLC, making separation by chromatography challenging. | 1. Optimize the mobile phase for column chromatography: A shallow gradient of a more polar solvent in a non-polar solvent (e.g., a gradual increase of ethyl acetate in hexane) can improve separation.[2] 2. Acid-Base Extraction: While the hydrazide is weakly basic, this method may not be highly effective for separating it from the neutral ester. However, it can be attempted. |
| Presence of 3,4,5-triethoxybenzoic acid as an impurity. | Hydrolysis of the starting ester: The ethyl 3,4,5-triethoxybenzoate may have partially hydrolyzed to the corresponding carboxylic acid during the synthesis or work-up. | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer. The desired hydrazide will remain in the organic layer.[4] |
| Excess hydrazine hydrate in the purified product. | High boiling point of hydrazine: Hydrazine can be difficult to remove completely by evaporation. | 1. Azeotropic removal: Co-evaporate the product with a high-boiling point solvent like toluene under reduced pressure. 2. Washing with a non-polar solvent: If the product is a solid, wash it with a solvent in which hydrazine is soluble but the product is not, such as diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: While the optimal solvent must be determined experimentally, ethanol is a common and effective choice for recrystallizing aromatic hydrazides.[5] A mixed solvent system, such as ethyl acetate/hexane or ethanol/water , can also be effective.[1] The ideal solvent should completely dissolve the crude product at its boiling point and allow for the formation of well-defined crystals upon cooling with minimal loss of the product to the mother liquor.
Q2: My compound is very polar and streaks on the TLC plate. How can I get good separation during column chromatography?
A2: For polar aromatic compounds, a standard ethyl acetate/hexane mobile phase may not be sufficient. Consider using a more polar solvent system, such as methanol in dichloromethane (e.g., 1-5% methanol).[2] If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing on the silica gel column by neutralizing acidic sites.[6]
Q3: How can I confirm the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities with distinct signals.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[9]
Q4: What are the likely impurities I should expect in my crude this compound?
A4: The most common impurities arise from the starting materials and potential side reactions:
-
Unreacted ethyl 3,4,5-triethoxybenzoate: The starting ester.
-
Excess hydrazine hydrate: The reagent used for hydrazinolysis.
-
3,4,5-triethoxybenzoic acid: From the hydrolysis of the starting ester.
-
1,2-bis(3,4,5-triethoxybenzoyl)hydrazine (a diacylhydrazine): This can form if the hydrazide reacts with another molecule of the ester. Using an excess of hydrazine hydrate during the synthesis can help to minimize the formation of this byproduct.[10]
Q5: Can I use acid-base extraction to purify this compound?
A5: Yes, acid-base extraction can be a useful technique, particularly for removing acidic impurities like 3,4,5-triethoxybenzoic acid.[4] The hydrazide functional group is weakly basic and will generally remain in the organic phase when washed with a mild aqueous base such as sodium bicarbonate. However, using a strong acid to extract the hydrazide into the aqueous phase may lead to hydrolysis, so this should be done with caution and at low temperatures.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol is for the purification of crude this compound using silica gel column chromatography.
-
TLC Analysis: Determine a suitable solvent system using TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A common starting point for polar aromatic compounds is a mixture of ethyl acetate and hexane.[2]
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Diagram: Acid-Base Extraction Workflow
The following diagram illustrates the steps for removing an acidic impurity from the crude product.
Caption: Workflow for acid-base extraction.
References
-
Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5 - soachim. (n.d.). Retrieved from [Link]
-
Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5- trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. (2023). ResearchGate. Retrieved from [Link]
-
Troubleshooting of hydrazine carbamate synthesis. (2021). Reddit. Retrieved from [Link]
-
Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate. Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2020). Environmental Science and Pollution Research. Retrieved from [Link]
-
Recrystallization. (n.d.). California State University, Los Angeles. Retrieved from [Link]
-
Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024). ResearchGate. Retrieved from [Link]
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? (2015). ResearchGate. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2021). Reddit. Retrieved from [Link]
-
Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis and structure of (E)-3,4,5-trihy-droxy- N'-(3,4,5-tri-meth-oxy-benzyl-idene)benzohydrazide monohydrate. (2023). PubMed. Retrieved from [Link]
-
hydrazine hydrate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2020). YouTube. Retrieved from [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Retrieved from [Link]
-
Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. (2023). ResearchGate. Retrieved from [Link]
-
Biological buffers pKa calculation. (n.d.). CAPP. Retrieved from [Link]
-
Benzoylhydrazine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2020). MDPI. Retrieved from [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation. Retrieved from [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2011). National Institutes of Health. Retrieved from [Link]
- Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. (2021). Google Patents.
-
pKa calculation. (n.d.). Chemaxon. Retrieved from [Link]
- Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (2014). Google Patents.
-
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. (2011). Europe PMC. Retrieved from [Link]
-
and Quinolinyl a,Я-Unsaturated Ketones. (n.d.). Chemical Papers. Retrieved from [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (2006). National Institutes of Health. Retrieved from [Link]
-
Carbazic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and. (2022). International Journal of Drug Delivery Technology. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3,4,5-Triethoxybenzohydrazide Derivatives
Welcome to the technical support center for the crystallization of 3,4,5-triethoxybenzohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this promising class of compounds. The insights provided herein are a synthesis of established crystallographic principles and field-proven experience with structurally related molecules.
Introduction: The Crystallization Challenge
This compound derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. However, their molecular structure presents unique crystallization challenges. The presence of multiple flexible ethoxy groups can lead to conformational variability, while the hydrazide moiety provides potent hydrogen bonding capabilities. This interplay can result in a propensity for oiling out, the formation of amorphous solids, and the appearance of multiple polymorphic forms. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Issue 1: My this compound derivative consistently "oils out" of solution.
Q: I've tried several common solvents, but my compound separates as an oil instead of forming crystals. What is causing this and how can I fix it?
A: "Oiling out" is a common phenomenon where a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase. For this compound derivatives, this is often due to a combination of high solubility in the chosen solvent and the kinetic barrier to nucleation being higher than that of liquid-liquid phase separation. The flexible triethoxy groups can contribute to a lower melting point and a higher affinity for the solvent, making it difficult for the molecules to organize into a crystal lattice.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation: Rapid cooling or fast solvent evaporation are common culprits.
-
Slow Cooling: Instead of placing your flask in an ice bath, allow it to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Subsequently, you can attempt a gradual cooling to 4°C and then -20°C.
-
Slow Evaporation: Use a vessel with a narrow opening or cover the opening with parafilm pierced with a few needle holes to slow the rate of solvent evaporation.[1]
-
-
Solvent System Modification:
-
Decrease Polarity: If you are using a highly polar solvent, the compound may be too soluble. Try a less polar solvent or a solvent mixture. A good starting point is a binary system of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is sparingly soluble). For example, if your compound is dissolved in ethanol, try slowly adding water or hexane as an anti-solvent.
-
Increase Solvent Viscosity: In some cases, a more viscous solvent can slow down diffusion and promote nucleation over oiling out. However, excessively high viscosity can hinder crystal growth.[2]
-
-
Seeding: If you have a small amount of crystalline material from a previous attempt (even if of poor quality), introduce a single, tiny crystal into the supersaturated solution. This "seed" will act as a template for crystal growth.
-
Lower the Concentration: You may be working with a solution that is too concentrated. Dilute the solution and attempt a slower crystallization method.
Issue 2: My product crashes out of solution as an amorphous powder or very fine needles.
Q: Upon cooling, my compound precipitates instantly as a fine powder, not the well-defined crystals I need for X-ray diffraction. What's happening?
A: This indicates that the nucleation rate is excessively high, leading to the rapid formation of many small crystals rather than the slow growth of a few large ones. This is often a sign that the solution is too supersaturated when crystallization begins.
Troubleshooting Protocol:
-
Increase the Amount of Solvent: Add a small amount of additional hot solvent to the dissolved compound to ensure you are not at the bare minimum for dissolution. This will lower the supersaturation level upon cooling.[1]
-
Slower Cooling Profile: As with oiling out, a slower cooling rate is crucial. A programmable heating/cooling block can provide precise control over the cooling ramp.
-
Solvent Choice: Highly volatile solvents can evaporate too quickly, leading to rapid precipitation. Consider solvents with higher boiling points.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.
-
Dissolve your compound in a small amount of a "good" solvent with a relatively low boiling point (e.g., dichloromethane or ethyl acetate).
-
Place this vial inside a larger, sealed jar containing a "poor" solvent with a higher boiling point (e.g., hexane or methanol).
-
The "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
-
Issue 3: I'm struggling with polymorphism. I get different crystal forms in what seem to be identical experiments.
Q: My crystallization is not reproducible. I sometimes get plates and other times needles, and they have different analytical data (e.g., melting point, IR spectrum). How can I control this?
A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in pharmaceutical development. For this compound derivatives, the flexible ethoxy chains and the strong hydrogen bonding of the hydrazide group can lead to different packing arrangements in the crystal lattice. Factors like solvent, temperature, and cooling rate can influence which polymorph is favored.
Troubleshooting Protocol:
-
Strict Control of Crystallization Conditions:
-
Solvent: The choice of solvent can have a profound impact on the resulting polymorph. Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Temperature: The temperature at which crystallization occurs can determine the stable polymorph. Try crystallizing at different temperatures.
-
Cooling Rate: As mentioned, the rate of cooling affects nucleation and growth, which in turn can influence the polymorphic form.
-
-
Seeding: Seeding with a crystal of the desired polymorph can be a very effective way to ensure the formation of that specific form.
-
Characterize Each Form: It is crucial to thoroughly characterize each polymorph you obtain using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy. This will help you understand the conditions that favor each form.
Table 1: Influence of Crystallization Parameters on Polymorphism
| Parameter | Influence on Polymorphism | Recommended Action |
| Solvent | Can stabilize different conformers or packing arrangements through specific interactions. | Screen a diverse range of solvents (protic, aprotic, polar, non-polar). |
| Temperature | Different polymorphs can be thermodynamically stable at different temperatures. | Perform crystallizations at various isothermal conditions. |
| Cooling Rate | Fast cooling often yields metastable forms, while slow cooling favors the stable form. | Experiment with both rapid and very slow cooling profiles. |
| Seeding | Introduces a template for the desired crystal form. | If a desired polymorph is identified, use it to seed subsequent crystallizations. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound derivatives?
A1: Given the aromatic core, the flexible ethoxy groups, and the hydrogen-bonding hydrazide moiety, a good starting point is to screen a range of solvents with varying properties. Based on experience with similar structures, the following are recommended for initial screening:
-
Alcohols (Ethanol, Isopropanol): Good for dissolving the compound due to hydrogen bonding, but may require an anti-solvent for precipitation.
-
Esters (Ethyl Acetate): Often a good balance of polarity for dissolving at heat and allowing crystallization upon cooling.
-
Ketones (Acetone): Can be effective, but its volatility might lead to rapid crystallization.
-
Aromatic Solvents (Toluene): Can interact with the benzene ring of your compound and may promote different packing arrangements.
-
Acetonitrile: A polar aprotic solvent that is often successful for crystallizing hydrazones.
A useful rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[3]
Q2: How does the substituent on the hydrazone nitrogen (the R' group in -NH-N=CH-R') affect crystallization?
A2: The R' group has a significant impact on the molecule's overall shape, polarity, and intermolecular interactions, which in turn affects its crystallization behavior.
-
Aromatic R' groups: Can participate in π-π stacking interactions, which can be a strong driving force for crystallization.
-
Bulky R' groups: May sterically hinder close packing, potentially making crystallization more difficult.
-
R' groups with additional hydrogen bond donors/acceptors: Can lead to more complex and robust hydrogen bonding networks, which can favor crystallization but also potentially lead to different polymorphs.
Q3: What is a good general-purpose protocol for a first attempt at crystallizing a new this compound derivative?
A3: A robust starting point is a slow cooling crystallization from a single solvent. A procedure similar to that used for related trimethoxybenzoylhydrazones is a good starting point.[4][5]
Protocol: Slow Cooling Crystallization
-
Place the crude, solid derivative (e.g., 100 mg) in a small Erlenmeyer flask.
-
Add a small volume of a chosen solvent (e.g., ethanol, 1-2 mL) and heat the mixture with gentle swirling until the solid dissolves completely.
-
If the solid dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even at boiling, add more solvent in small increments until it does.
-
Once dissolved, cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.
-
If no crystals form after several hours, try scratching the inside of the flask with a glass rod or placing it in a 4°C refrigerator.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry.
Visualizing Crystallization Workflows
Diagram 1: General Troubleshooting Workflow for Crystallization
This diagram outlines a decision-making process when initial crystallization attempts are unsuccessful.
Caption: A decision tree for troubleshooting common crystallization problems.
Diagram 2: Solvent Selection Strategy
This flowchart provides a systematic approach to selecting an appropriate solvent system.
Caption: A systematic approach to solvent screening for crystallization.
References
- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Jin, L., Chen, B., Wang, Y., & Xu, J. (2011). Synthesis and structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(19), 5949–5953.
- Ma, W., Wang, C., & Acevedo-Cartagena, D. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 21(10), 5849–5860.
- Lo, M., Sene, B., Pouye, A. F. F., van der Lee, A., Gassama, A., & Richeter, S. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate.
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
- Nagaraju, R., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1).
- Google Patents. (n.d.). US6020490A - Process for the preparation of hydroxyphenyl-1,3,5-triazines.
-
ResearchGate. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
Sources
- 1. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6020490A - Process for the preparation of hydroxyphenyl-1,3,5-triazines - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing the Stability of 3,4,5-Triethoxybenzohydrazide in Solution
Welcome to the technical support center for 3,4,5-Triethoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and formulations.
Introduction to this compound Stability
This compound is a valuable compound in medicinal chemistry and drug discovery, often serving as a key building block for various bioactive molecules.[1][2][3] Like other hydrazide derivatives, its stability in solution can be a critical factor for successful experimental outcomes and the development of stable pharmaceutical formulations. The primary degradation pathways for benzohydrazide derivatives include hydrolysis, oxidation, and photodegradation.[4][5][6] Understanding and controlling these pathways is paramount. This guide will walk you through the common stability challenges and provide actionable solutions.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your work with this compound in solution.
Issue 1: Rapid degradation of my this compound solution upon preparation.
-
Question: I've just prepared a stock solution of this compound, and I'm observing a rapid loss of the parent compound. What could be the cause?
-
Answer: Rapid degradation upon dissolution is often linked to the pH of the solvent or the presence of reactive species. Hydrazides are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[7][8]
-
Causality: The hydrazide functional group contains a nucleophilic nitrogen atom and an electrophilic carbonyl carbon. In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, a hydroxide ion can directly attack the carbonyl carbon. Both scenarios lead to the cleavage of the amide bond, resulting in the formation of 3,4,5-triethoxybenzoic acid and hydrazine.
-
Troubleshooting Steps:
-
Measure the pH of your solution: Use a calibrated pH meter to determine the pH of your solvent and the final solution.
-
Adjust the pH to near neutral: The stability of hydrazides generally increases as the pH approaches neutrality (pH 6-8).[7] Use dilute, compatible buffers to maintain the pH in this range.
-
Use aprotic solvents for stock solutions: If your experimental design allows, consider preparing high-concentration stock solutions in aprotic solvents like DMSO or DMF and then diluting them into your aqueous buffer immediately before use. This minimizes the exposure time to water.
-
Check for contaminants: Ensure your solvents are free from acidic or basic impurities. Use high-purity or HPLC-grade solvents.
-
-
Issue 2: My compound appears to be degrading even when stored in a neutral buffer.
-
Question: I've buffered my solution to pH 7, but I'm still seeing degradation over time. What other factors could be at play?
-
Answer: If hydrolysis is controlled, oxidation and photodegradation are the next likely culprits. The hydrazide moiety can be susceptible to oxidation, and the aromatic ring can be sensitive to light.[4][5]
-
Causality:
-
Oxidation: Dissolved oxygen in the solution or the presence of trace metal ions can catalyze the oxidation of the hydrazide group, leading to the formation of various degradation products, including the corresponding carboxylic acid.[4][9]
-
Photodegradation: Aromatic compounds can absorb UV or visible light, leading to the formation of excited states that can undergo various reactions, including cleavage of the N-N bond in the hydrazide moiety.[5][10]
-
-
Troubleshooting Steps:
-
De-gas your solvents: Before preparing your solution, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If your compound is highly sensitive to oxidation, consider preparing and handling the solution in a glove box or under a constant stream of an inert gas.
-
Add an antioxidant: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to prevent oxidative degradation.[1] However, ensure the antioxidant is compatible with your downstream experiments.
-
Protect from light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[11] Conduct experiments under subdued lighting conditions when possible.
-
-
Issue 3: I'm observing the formation of an unexpected precipitate in my solution.
-
Question: A precipitate has formed in my this compound solution after storage. What is it, and how can I prevent it?
-
Answer: Precipitate formation can be due to several factors, including poor solubility of the parent compound or the formation of a less soluble degradation product.
-
Causality:
-
Limited Solubility: this compound may have limited solubility in purely aqueous solutions. If the concentration exceeds its solubility limit, it will precipitate out.
-
Degradation Product Precipitation: One of the primary hydrolysis products is 3,4,5-triethoxybenzoic acid. The solubility of this carboxylic acid can be highly dependent on the pH of the solution. At or below its pKa, the acid will be in its neutral, less soluble form and may precipitate.
-
-
Troubleshooting Steps:
-
Determine the solubility of your compound: Perform a solubility test in your chosen solvent system to ensure you are working below the saturation point.
-
Consider a co-solvent: If solubility in your aqueous buffer is an issue, consider adding a small percentage of a water-miscible organic solvent like ethanol, methanol, or acetonitrile. Start with a low percentage (e.g., 1-5%) and increase as needed, ensuring the co-solvent does not interfere with your experiment.
-
Analyze the precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC, Mass Spectrometry, or NMR to identify its composition. This will confirm if it is the parent compound or a degradation product.
-
Maintain appropriate pH: If the precipitate is identified as the carboxylic acid degradation product, maintaining a pH above its pKa will keep it in its more soluble deprotonated form.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing solutions of this compound?
A1: Based on the general behavior of hydrazide compounds, the optimal pH for stability is typically in the near-neutral range, approximately pH 6.0 to 8.0.[7] Extreme acidic or basic conditions should be avoided to minimize hydrolysis.
Q2: How does temperature affect the stability of this compound in solution?
A2: As with most chemical reactions, the rate of degradation of this compound in solution increases with temperature.[8] For every 10°C increase in temperature, the rate of degradation can increase by a factor of 2 to 4.[8] Therefore, it is recommended to store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures to prolong their shelf-life. The relationship between temperature and degradation rate can often be modeled using the Arrhenius equation.[4][10][12]
Q3: Can I use tap water to prepare my solutions?
A3: It is strongly advised against using tap water. Tap water can contain varying levels of dissolved minerals, organic matter, and chlorine, all of which can affect the pH and potentially catalyze the degradation of your compound. Always use purified water, such as deionized, distilled, or HPLC-grade water.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method is required to accurately monitor the concentration of the parent compound and detect the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[8][13][14] A validated stability-indicating HPLC method will be able to separate the parent peak from all potential degradation products and impurities.[15][16]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[17][18]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Amber and clear glass vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate a sample at room temperature and another at 60°C for up to 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a clear vial and heat at 60°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) in a clear vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18]
-
Analyze the sample by HPLC.
-
Data Analysis: Analyze the chromatograms from each stress condition to identify new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the parent compound.[19]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Elution (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of this compound (e.g., 254 nm or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other method parameters as needed to achieve baseline separation of all peaks.[2][13]
Data Presentation
Table 1: Hypothetical pH-Rate Profile for the Hydrolysis of this compound at 37°C
| pH | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.231 | 3.0 |
| 4.0 | 0.069 | 10.0 |
| 6.0 | 0.014 | 50.0 |
| 7.0 | 0.011 | 63.0 |
| 8.0 | 0.023 | 30.0 |
| 10.0 | 0.139 | 5.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.
Table 2: Summary of Forced Degradation Results (Example)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 8h | 15.2 | 2 |
| 0.1 M NaOH, RT, 4h | 18.5 | 1 |
| 3% H₂O₂, RT, 24h | 10.8 | 3 |
| Heat (Solid), 60°C, 24h | 2.1 | 1 |
| Photostability | 8.9 | 2 |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for improving and validating solution stability.
References
-
Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. (2020). MDPI. Retrieved from [Link]
-
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (2011). National Institutes of Health. Retrieved from [Link]
-
Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (n.d.). Sci-Hub. Retrieved from [Link]
-
Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives. (1989). An-Najah National University. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Chemical Society. Retrieved from [Link]
-
Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). BioProcess International. Retrieved from [Link]
-
Kinetics and mechanism of oxidation of benzohydrazide by bromate catalyzed by vanadium(IV) in aqueous acidic medium. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
ACCELERATED STABILITY TESTING. (n.d.). SlideShare. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Springer. Retrieved from [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved from [Link]
-
Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). National Institutes of Health. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. (2014). National Institutes of Health. Retrieved from [Link]
-
Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). LinkedIn. Retrieved from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Academia.edu. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Stability Indicating Assay Method. (2023). IJCRT.org. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 3. japsonline.com [japsonline.com]
- 4. The Role of Arrhenius Equation in Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. atticusllc.com [atticusllc.com]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of oxidation of benzohydrazide by bromate catalyzed by vanadium(IV) in aqueous acidic medium [ouci.dntb.gov.ua]
- 10. ftloscience.com [ftloscience.com]
- 11. ijrpp.com [ijrpp.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onyxipca.com [onyxipca.com]
side reactions to consider when working with benzohydrazides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzohydrazides. This guide is designed to provide in-depth technical insights and troubleshooting advice for the common and often unexpected side reactions encountered during the synthesis, modification, and application of these versatile compounds. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to anticipate, identify, and mitigate these challenges in your own work.
Introduction: The Dual Nature of Benzohydrazide Reactivity
Benzohydrazide and its derivatives are invaluable building blocks in medicinal chemistry and materials science, prized for their ability to form stable hydrazones and serve as precursors to a wide array of heterocyclic systems.[1][2] However, the very features that make them so useful—the nucleophilic -NH2 group, the adjacent -NH- moiety, and the carbonyl group—also create a landscape of potential side reactions. Understanding the delicate balance of reactivity is paramount to achieving high yields and product purity. This guide will address the most frequently encountered issues in a practical, question-and-answer format.
FAQ & Troubleshooting Guides
Issues in Acylation and Hydrazone Formation
This section addresses the most common synthetic steps involving benzohydrazides: acylation at the terminal nitrogen and condensation with carbonyls to form hydrazones.
Question 1: I am trying to N-acylate my benzohydrazide, but I'm getting a significant amount of a higher molecular weight byproduct that appears to be a dimer. What is happening and how can I prevent it?
Answer:
This is a classic and very common side reaction. The byproduct you are observing is almost certainly the N,N'-diacylhydrazine , formed by the oxidative coupling of two benzohydrazide molecules.
-
Causality (The "Why"): The hydrazide functional group is susceptible to oxidation.[3] This process can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents, leading to the formation of a radical intermediate that readily dimerizes. Several reagents, including iodobenzene diacetate and even visible light with a photocatalyst, can intentionally promote this dimerization.[3]
-
Identification:
-
Mass Spectrometry: The byproduct will have a mass corresponding to (2 x Mass of Benzohydrazide) - 2 amu (loss of two hydrogen atoms).
-
NMR Spectroscopy: You will observe a disappearance of the -NH2 proton signals and the appearance of a single, downfield-shifted -NH signal, indicating a symmetrical structure.
-
-
Troubleshooting & Prevention:
| Strategy | Mechanism of Action | Experimental Protocol |
| Inert Atmosphere | Reduces exposure to atmospheric oxygen, a common oxidant. | Perform the reaction under a nitrogen or argon atmosphere. Degas your solvents prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles. |
| Control of Reagents | Avoids unintentional oxidants. | When using coupling reagents for acylation (e.g., DCC, EDC), ensure they are high purity. If using an acyl chloride, ensure it is free from acidic impurities (like HCl) which can catalyze side reactions. |
| Stoichiometry Control | Ensures the acylating agent is readily available to react before the hydrazide can dimerize. | Add the benzohydrazide solution slowly to a solution of the acylating agent, rather than the other way around. This maintains a low concentration of the free hydrazide. |
| Low Temperature | Reduces the rate of the oxidative dimerization side reaction, which often has a higher activation energy than the desired acylation. | Run the reaction at 0 °C or even -20 °C, especially during the initial addition of reagents. |
Below is a diagram illustrating the competition between the desired N-acylation and the oxidative dimerization side reaction.
Caption: Competing pathways for benzohydrazide acylation.
Question 2: My hydrazone formation reaction is sluggish and gives low yields. When I try to force the reaction with heat or strong acid, I get a complex mixture of products. What's going on?
Answer:
This issue points to several potential pitfalls in hydrazone synthesis, including unfavorable reaction equilibrium and acid-catalyzed side reactions like hydrolysis or cyclization.
-
Causality (The "Why"): Hydrazone formation is a reversible condensation reaction.[4][5] The equilibrium may not favor the product, especially if water is not effectively removed. While acid catalysis is common, excessive acid can lead to the hydrolysis of the hydrazone product back to the starting materials.[6][7] Furthermore, for certain substrates, strong acid and heat can promote unwanted cyclization reactions, such as the formation of 1,3,4-oxadiazoles.[8][9]
-
Identification of Side Products:
-
Hydrolysis: Appearance of starting benzohydrazide and aldehyde/ketone in your TLC or LC-MS analysis.
-
Cyclization (to 1,3,4-Oxadiazole): A product with a mass corresponding to the hydrazone minus a molecule of water. This is a common byproduct when forcing conditions are used.[10]
-
-
Troubleshooting & Prevention:
| Strategy | Mechanism of Action | Experimental Protocol |
| Effective Water Removal | Drives the reaction equilibrium towards the product side (Le Châtelier's principle). | Use a Dean-Stark apparatus for reactions in solvents like toluene. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| Catalytic Acid Only | A catalytic amount of acid protonates the carbonyl, making it more electrophilic, without causing significant product hydrolysis.[5] | Use a mild acid catalyst like acetic acid (a few drops) instead of strong mineral acids (HCl, H₂SO₄).[11] The reaction should be run at a pH that is optimal for both carbonyl activation and maintaining the nucleophilicity of the hydrazine. |
| Azeotropic Distillation | Removes water as it is formed, pushing the reaction to completion under milder conditions. | Reflux the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene (use with caution), using a Dean-Stark trap. |
| Check Starting Material Purity | Ensures that no unexpected reactants are present. | Confirm the purity of your aldehyde or ketone. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not participate in the desired reaction. |
Unintended Cyclization Reactions
Benzohydrazides are key precursors to heterocycles. This reactivity can, however, lead to undesired cyclization if not properly controlled.
Question 3: I am performing a reaction on a molecule that contains a benzohydrazide moiety, but under acidic or dehydrating conditions, I am isolating a 1,3,4-oxadiazole. How can I avoid this?
Answer:
The cyclodehydration of an N-acylbenzohydrazide (or a benzohydrazide that becomes acylated in situ) to a 1,3,4-oxadiazole is a well-known transformation. If this is not your desired outcome, you must rigorously control for dehydrating conditions.
-
Causality (The "Why"): The formation of a 1,3,4-oxadiazole from a benzohydrazide and a carboxylic acid (or its derivative) proceeds through an N,N'-diacylhydrazine intermediate. In the presence of strong acids (H₂SO₄), phosphorus oxychloride (POCl₃), or other dehydrating agents, this intermediate readily loses a molecule of water to form the stable, aromatic oxadiazole ring.[8]
-
Identification:
-
Mass Spectrometry: The product will have a mass corresponding to (Mass of Benzohydrazide + Mass of Acyl Group) - 18 amu (loss of H₂O).
-
IR Spectroscopy: You will see the disappearance of N-H stretching bands and the characteristic C=O stretch of the hydrazide.
-
-
Troubleshooting & Prevention:
| Strategy | Mechanism of Action | Experimental Protocol |
| Avoid Strong Dehydrating Agents | Prevents the key cyclodehydration step. | Avoid reagents like POCl₃, PPA (polyphosphoric acid), triflic anhydride, or concentrated H₂SO₄ if the oxadiazole is not the target. |
| pH Control | Benzohydrazides are generally more stable at neutral or slightly basic pH.[12] | Maintain a neutral or buffered pH during your reaction. If acidic conditions are required, use the mildest acid possible and the lowest effective temperature. |
| Protecting Groups | The hydrazide can be protected to prevent its participation in side reactions. | While less common, the hydrazide can be protected, for example, as a Boc-hydrazide, to mask its nucleophilicity and prevent cyclization. The protecting group can be removed later under specific conditions. |
Below is a diagram illustrating the pathway to unintended 1,3,4-oxadiazole formation.
Caption: Pathway of unintended 1,3,4-oxadiazole formation.
Stability and Degradation
Question 4: I am using a benzohydrazide derivative in a biological assay in an aqueous buffer. My results are inconsistent. Could my compound be degrading?
Answer:
Yes, stability, particularly against hydrolysis, is a critical factor to consider, especially for benzohydrazone derivatives.
-
Causality (The "Why"): The hydrazide and, more significantly, the hydrazone C=N bond are susceptible to hydrolysis.[7] The stability is highly pH-dependent. While generally more stable than imines, hydrazones can hydrolyze back to their constituent benzohydrazide and carbonyl compound. The benzohydrazide itself can further hydrolyze to benzoic acid and hydrazine, although this typically requires more forcing conditions. Studies have shown that hydrazide-based conjugates are increasingly stable as the pH approaches neutrality.[12]
-
Identification of Degradation:
-
LC-MS Monitoring: The most reliable method. Over time, you will see the peak for your parent compound decrease and new peaks corresponding to the hydrolysis products (e.g., benzohydrazide, starting aldehyde/ketone, benzoic acid) appear.
-
Inconsistent Bioactivity: A gradual loss of activity over the course of an experiment can be indicative of compound degradation.
-
-
Troubleshooting & Prevention:
| Strategy | Mechanism of Action | Experimental Protocol |
| pH Control of Media | Minimizes acid- or base-catalyzed hydrolysis. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions into buffered aqueous media immediately before use. Conduct stability studies at the assay pH to determine the compound's half-life. |
| Structural Modification | Electronic effects can influence the stability of the hydrazone bond. | Electron-withdrawing groups on the carbonyl component can make the hydrazone more susceptible to hydrolysis. Conversely, bulky groups near the C=N bond can sterically hinder the approach of water, increasing stability. |
| Storage Conditions | Prevents degradation before use. | Store stock solutions frozen and protected from light. Avoid repeated freeze-thaw cycles. Store solid compounds in a desiccator.[7] |
References
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Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Chemistry, 25(12), 1394-1403. [Link]
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Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Ingenta Connect. [Link]
-
(n.d.). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Meta. [Link]
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Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. [Link]
-
(2010). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]
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(n.d.). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate. [Link]
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Zhang, X., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. MDPI. [Link]
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Zhang, X., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. PubMed. [Link]
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Campodonico, P., et al. (2010). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Repositorio UDD. [Link]
-
Lee, S., & Park, S. (2018). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Thieme Connect. [Link]
-
Utami, R., et al. (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]
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Zhang, X. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Semantic Scholar. [Link]
-
Al-dujaili, A. H., et al. (2018). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC - NIH. [Link]
-
Abau-Izneid, T., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch. [Link]
-
(n.d.). Rearrangement Reactions. Chem LibreTexts. [Link]
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El-Shaieb, K. M., et al. (2012). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. De Gruyter. [Link]
-
(n.d.). Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. [Link]
-
Pogorelcnik, R., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Adams, M. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein. [Link]
-
(n.d.). Rearrangement Reactions. Wiley-VCH. [Link]
-
Zhang, X., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. PMC - NIH. [Link]
-
El-Shaieb, K. M., et al. (2013). ChemInform Abstract: Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. ResearchGate. [Link]
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Sharma, P., & Kumar, A. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation. [Link]
-
Salama, M. A., et al. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]
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(2022). [4+1] Cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5. ResearchGate. [Link]
-
(n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
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(2017). Three-component reaction between benzohydrazide acid, ammonium thiocyanate and acid chlorides under solvent-free conditions. ResearchGate. [Link]
-
(n.d.). Hydrazone. Wikipedia. [Link]
-
(2019). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. [Link]
-
Dherange, J. R., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Semantic Scholar. [Link]
-
(n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. MDPI. [Link]
-
Lind, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC - NIH. [Link]
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Dirksen, A., et al. (2006). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]
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Carreiras, M. C., & Marco-Contelles, J. (2024). Synthesis, biological evaluation, and molecular docking of benzohydrazide derivatives. SpringerLink. [Link]
-
(n.d.). Benzoylhydrazine. PubChem - NIH. [Link]
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Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
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Taha, M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC - NIH. [Link]
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Technical Support Center: Scaling Up the Synthesis of 3,4,5-Triethoxybenzohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the laboratory-scale synthesis of 3,4,5-Triethoxybenzohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights and solutions to common challenges encountered during this synthetic sequence. Our goal is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize the process effectively.
Synthesis Overview: A Two-Step Pathway
The most reliable and scalable laboratory synthesis of this compound proceeds through a two-step reaction sequence. The process begins with the esterification of 3,4,5-Triethoxybenzoic acid to form an intermediate, ethyl 3,4,5-triethoxybenzoate. This is followed by the hydrazinolysis of the ester to yield the final product. This pathway is favored for its high conversion rates and the relative ease of purification of the intermediates and final product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the complete, validated methodology for synthesizing this compound from its corresponding carboxylic acid.
Part 1: Synthesis of Ethyl 3,4,5-Triethoxybenzoate (Esterification)
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-Triethoxybenzoic acid (50.8 g, 0.2 mol).
-
Solvent and Catalyst Addition: Add absolute ethanol (250 mL) to the flask. While stirring, slowly add concentrated sulfuric acid (5 mL) as the catalyst. The addition is exothermic and should be done carefully.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up and Isolation: a. After cooling to room temperature, pour the reaction mixture into 1 L of cold distilled water. b. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). c. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a saturated brine solution (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting crude product, ethyl 3,4,5-triethoxybenzoate, should be a pale yellow oil or a low-melting solid, which is typically of sufficient purity for the next step.
Part 2: Synthesis of this compound (Hydrazinolysis)
-
Reactor Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the crude ethyl 3,4,5-triethoxybenzoate (0.2 mol theoretical) in 200 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (20 mL, ~0.4 mol) to the solution. Using an excess of hydrazine hydrate drives the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. A white precipitate of the product will begin to form as the reaction progresses.[1][2] The reaction can be monitored by TLC for the disappearance of the starting ester.
-
Isolation and Purification: a. After the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath for 1-2 hours to maximize precipitation.[1] b. Collect the solid product by vacuum filtration. c. Wash the precipitate thoroughly with cold distilled water (3 x 50 mL) to remove excess hydrazine hydrate and other water-soluble impurities.[1] d. Recrystallize the crude product from ethanol to obtain pure, white crystalline this compound.[1]
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Sources
Technical Support Center: pH Optimization for Schiff Base Formation with 3,4,5-Triethoxybenzohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of pH in the synthesis of Schiff bases from 3,4,5-Triethoxybenzohydrazide. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the nuances of this reaction, ensuring reproducible and high-yield outcomes.
Section 1: The "Why": Understanding the Critical Role of pH
Before delving into troubleshooting, it's paramount to understand the underlying mechanism. The formation of a Schiff base (specifically, a hydrazone in this case) from a hydrazide and a carbonyl compound is a reversible, pH-dependent condensation reaction.[1][2] The reaction proceeds in two main steps, and pH plays a dual, seemingly contradictory, role in controlling the rate of each.
Step 1: Nucleophilic Attack. The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. For this to occur, the hydrazide must be in its neutral, nucleophilic form.
Step 2: Dehydration. This initial addition forms an unstable carbinolamine intermediate.[2][3] The subsequent, and often rate-determining, step is the acid-catalyzed elimination of a water molecule to form the stable C=N double bond of the Schiff base.[2][3][4]
The pH of the reaction medium dictates a delicate balance:
-
At low pH (highly acidic): The hydrazide becomes protonated (-NH-NH3+), rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[1][4] This can bring the reaction to a halt.
-
At neutral to high pH (neutral/basic): While the hydrazide is sufficiently nucleophilic, there is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[4] This can also slow down the reaction or prevent it from going to completion.
Therefore, the optimal condition is typically a mildly acidic pH , which provides a high enough concentration of the free amine for nucleophilic attack while also supplying sufficient protons to catalyze the dehydration step.[1][2][3]
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered in the laboratory.
Q1: What is the optimal pH for Schiff base formation with this compound?
While a universally exact pH is substrate-dependent, the optimal range for most Schiff base formations, including those with hydrazides, is typically between pH 4 and 5 .[1] It is crucial to experimentally determine the optimal pH for your specific aldehyde or ketone substrate.[4]
Q2: I'm not getting any product. What's the first thing I should check?
Assuming your starting materials are correct and pure, the first parameter to investigate is the pH of your reaction mixture. If you are running the reaction in a neutral solvent like ethanol without any acid catalyst, the reaction may be incredibly slow. Conversely, using a strong acid might be protonating your hydrazide. Try adding a catalytic amount of a weak acid, such as glacial acetic acid, to achieve a mildly acidic environment.[1][5]
Q3: My reaction is slow and the yield is low. What can I do?
Low yields are a common issue and can stem from several factors.[1] Since the reaction is reversible, the presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[1]
-
Water Removal: Consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms. Alternatively, adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves can be effective.[1]
-
Catalyst Optimization: If you are already using a catalyst, its concentration might be suboptimal. Too little may not be effective, while too much can lead to side reactions. A catalyst screen with acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids could be beneficial.[1]
-
Reaction Time and Temperature: Some reactions require extended heating to proceed to completion. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
Q4: My product is an oil and is difficult to purify. What are my options?
Oily products can be challenging. Here are a few strategies:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1]
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent like ethanol is a common purification method.[7][8]
-
Column Chromatography: If other methods fail, purification by column chromatography over silica gel or neutral alumina can be employed.[7] Be aware that silica gel is acidic and may cause hydrolysis of the Schiff base in some cases.[7]
Q5: How stable is this compound at different pH values?
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| No reaction/Incomplete conversion | 1. Suboptimal pH (too high or too low). | 1a. Measure the pH of your reaction mixture. 1b. Add a catalytic amount of glacial acetic acid or p-TsOH to reach a pH of 4-5.[1] 1c. If using a strong acid, reduce its concentration or switch to a weaker acid. |
| 2. Insufficient reaction time or temperature. | 2a. Monitor the reaction progress using TLC. 2b. Increase the reaction temperature or prolong the reaction time.[6] | |
| 3. Water is inhibiting the reaction. | 3a. Use anhydrous solvents. 3b. Employ a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves).[1] | |
| Low Product Yield | 1. Reversible nature of the reaction. | 1a. Implement water removal techniques as described above.[1] |
| 2. Non-optimal pH. | 2a. Perform small-scale experiments at different pH values (e.g., pH 3, 4, 5, 6) to find the optimum. | |
| 3. Product degradation during work-up. | 3a. Hydrazones can be susceptible to hydrolysis under strongly acidic conditions.[9] Minimize exposure to strong acids during extraction and purification. | |
| 4. Losses during purification. | 4a. Optimize your recrystallization solvent system. 4b. If using column chromatography, consider using neutral alumina instead of silica gel.[7] | |
| Formation of Side Products | 1. Catalyst concentration is too high. | 1a. Reduce the amount of acid catalyst. |
| 2. High reaction temperature. | 2a. Attempt the reaction at a lower temperature for a longer duration. | |
| Product Hydrolyzes Back to Starting Materials | 1. Presence of water in the final product or during storage. | 1a. Ensure the product is thoroughly dried. 1b. Store the purified Schiff base in a desiccator over a drying agent.[7] |
| 2. Exposure to acidic conditions. | 2a. Avoid storing the product in acidic solvents.[7] |
Section 4: Experimental Protocols & Visualizations
Experimental Workflow for pH Optimization
The following diagram outlines a systematic approach to optimizing the pH for your Schiff base synthesis.
Caption: Workflow for pH optimization in Schiff base synthesis.
The pH-Dependent Reaction Mechanism
This diagram illustrates the dual role of acid catalysis in Schiff base formation.
Caption: The dual role of pH in the Schiff base formation mechanism.
References
-
Pawar, S. D., et al. (2015). Synthesis and Study of Schiff Base Ligands. IOSR Journal of Applied Chemistry, 8(1), 07-12. [Link]
-
Jadhao, P. S., & Patil, A. B. (2016). Natural Acid Catalysed Synthesis of Schiff's Bases from 1-(1-Phenyl-Ethylidene) Semicarbazide. International Journal of Pharmaceutical Sciences and Research, 7(10), 4125-29. [Link]
-
Mohamed, O. (2023, August 19). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? ResearchGate. [Link]
-
Kumar, A., & Singh, R. (2017). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology, 5(8), 215-219. [Link]
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Anamika, S., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
-
ResearchGate. (2024, June 9). How to purify Schiff base product? [Link]
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Popiołek, Ł., & Biernasiuk, A. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(19), 6435. [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17896-17911. [Link]
-
Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661. [Link]
-
Jencks, W. P. (1959). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 81(2), 475-476. [Link]
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Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4631. [Link]
-
Singh, B., & Singh, R. V. (2001). Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(2), 333-351. [Link]
-
Kumar, A. (2023, March 30). How to purify Schiff base? ResearchGate. [Link]
-
Alam, M. S., et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Molecules, 28(14), 5375. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17896-17911. [Link]
-
CHEM 407 - Carbohydrate Chemistry. (2017, February 9). Schiff Base Formation [Video]. YouTube. [Link]
-
N'd-Nd, J., et al. (2020). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. Modern Chemistry, 8(2), 22. [Link]
-
Touzani, R., et al. (2018). Enantiopure Schiff bases of amino acid phenylhydrazides: Impact of the hydrazide function on their structures and properties. New Journal of Chemistry, 42(6), 4531-4541. [Link]
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Goud, B. C., et al. (2023). Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro. Oriental Journal of Chemistry, 39(1). [Link]
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El-Tabl, A. S. (2012). Preparation, Characterization of Acid Hydrazide Schiff Base Complexes of Nickel (II) and Their Biological Activity. Journal of the Korean Chemical Society, 56(6), 664-673. [Link]
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Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis of new schiff base compounds based on Tröger's base contain thiadiazole amine and study antioxidant activity. Chemical Review and Letters, 4(1), 38-42. [Link]
-
Ye, D. M., et al. (2013, March 19). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. [Link]
-
da Rosa, G. P., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Drug Analysis and Research, 4(1), 12-17. [Link]
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da Rosa, G. P., et al. (2020, January 13). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. [Link]
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Kmetec, V., et al. (2010). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta pharmaceutica, 60(4), 415-425. [Link]
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Skjetne, T., et al. (1999). Stability of the X-ray Contrast Agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili De Towards Acid, Base, Oxygen, Heat and Light. Journal of Clinical Pharmacy and Therapeutics, 24(3), 227-35. [Link]
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Hamilton-Miller, J. M. (1972). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 24(5), 401-408. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of 3,4,5-Trimethoxybenzohydrazide and its Triethoxy Analogue
A Senior Application Scientist's Perspective on Two Structurally Related Benzohydrazides
For researchers, scientists, and professionals in drug development, the benzohydrazide scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic potential.[1] This guide provides an in-depth comparison of two such derivatives: the extensively studied 3,4,5-Trimethoxybenzohydrazide and its lesser-known counterpart, 3,4,5-Triethoxybenzohydrazide. While a wealth of experimental data underscores the biological significance of the trimethoxy compound, the triethoxy analogue remains a largely unexplored entity. This guide will synthesize the current knowledge on 3,4,5-Trimethoxybenzohydrazide, providing experimental insights and protocols, while also offering a theoretical comparison to its triethoxy relative based on established structure-activity relationship (SAR) principles.
I. Synthesis of the Core Scaffolds
The foundational step in exploring the biological activities of these compounds is their synthesis. Both benzohydrazides can be synthesized from their respective benzoic acid precursors. The general synthetic route involves a two-step process: esterification of the benzoic acid followed by hydrazinolysis of the resulting ester.
General Synthesis Workflow
Caption: General synthetic pathway for 3,4,5-Trialkoxybenzohydrazides.
This straightforward and efficient synthesis makes the benzohydrazide scaffold readily accessible for derivatization and biological screening.[1]
II. The Biological Landscape of 3,4,5-Trimethoxybenzohydrazide
The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore, present in numerous natural and synthetic bioactive compounds.[2] 3,4,5-Trimethoxybenzohydrazide, as a key intermediate, has been the subject of extensive research, leading to the discovery of derivatives with potent biological activities.
A. Anticancer Activity
A significant body of research has focused on the anticancer properties of 3,4,5-Trimethoxybenzohydrazide derivatives. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which is critical for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis in cancer cells.[3]
| Derivative Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzylidene Hydrazide | N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | PC3 (Prostate) | 0.2 | [4] |
| Benzylidene Hydrazide | N'-(2,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | PC3 (Prostate) | 0.2 | [4] |
| 1,2,4-Triazole | 1-(3',4',5'-trimethoxybenzoyl)-3-(4-methylanilino)-5-amino-1,2,4-triazole | HUVEC | Comparable to Combretastatin A-4 | [5] |
| Flavonoid Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MGC-803 (Gastric) | 20.47 ± 2.07 | [6] |
This table presents a selection of data to illustrate the potency of derivatives. IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Caption: Pathway of apoptosis induction by tubulin polymerization inhibitors.
B. Antimicrobial Activity
Derivatives of 3,4,5-Trimethoxybenzohydrazide, particularly hydrazone Schiff bases, have also demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[3][7] The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential biosynthetic pathways.[2]
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-N'-(4-fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide | S. aureus | 62.5 | [7] |
| (E)-N'-(4-fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide | E. coli | 125 | [7] |
| (E)-N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | S. aureus | 62.5 | [7] |
| (E)-N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | E. coli | 125 | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
III. The Unexplored Frontier: this compound
In stark contrast to its trimethoxy counterpart, this compound is a chemical entity with virtually no reported biological activity in the scientific literature. Searches across multiple databases reveal a significant research gap for this compound and its derivatives. This lack of data presents an opportunity for novel research in the field of medicinal chemistry.
IV. A Theoretical Comparison: Methoxy vs. Ethoxy Substitution
In the absence of experimental data for the triethoxy compound, we can draw upon fundamental principles of medicinal chemistry to hypothesize potential differences in biological activity. The primary distinction between the two molecules lies in the substitution of methoxy (-OCH₃) groups with ethoxy (-OCH₂CH₃) groups.
Structure-Activity Relationship (SAR) Considerations
-
Lipophilicity: Ethoxy groups are larger and more lipophilic than methoxy groups. An increase in lipophilicity can enhance a molecule's ability to cross cell membranes, potentially leading to improved cellular uptake and target engagement. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.
-
Steric Hindrance: The bulkier nature of ethoxy groups can introduce steric hindrance, which may alter the way the molecule binds to its biological target. For instance, in the context of tubulin inhibition, the fit within the colchicine-binding pocket could be either enhanced or diminished.
-
Metabolism: The alkyl groups on the ether linkages are susceptible to metabolism by cytochrome P450 enzymes. The difference in the alkyl chain length between methoxy and ethoxy groups could lead to different metabolic profiles, affecting the compound's in vivo half-life, bioavailability, and potential for drug-drug interactions.
-
Electronic Effects: Both methoxy and ethoxy groups are electron-donating, and their electronic effects on the benzene ring are similar. Therefore, significant differences in activity based on electronic properties alone are less likely.
Based on these principles, it is plausible that this compound and its derivatives could exhibit similar types of biological activities to their trimethoxy cousins (e.g., anticancer, antimicrobial), but with different potencies and pharmacokinetic profiles. The increased lipophilicity might lead to enhanced activity, but this is not guaranteed and would need to be confirmed experimentally.
V. Future Research Directions
The clear disparity in the available literature between these two closely related compounds highlights a promising area for future investigation. The synthesis and biological evaluation of this compound and a library of its derivatives are warranted. Such studies would not only fill a significant gap in our knowledge but also provide valuable insights into the structure-activity relationships of this important class of compounds. A direct, side-by-side comparison of the biological activities of the trimethoxy and triethoxy series would be of particular interest to the drug discovery community.
VI. Experimental Protocols
To aid researchers in the investigation of these and similar compounds, detailed protocols for key biological assays are provided below.
A. MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess the metabolic activity of cells and is a common way to measure the cytotoxic effects of a compound.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
3,4,5-Trimethoxybenzohydrazide is a well-established scaffold in medicinal chemistry, serving as a precursor to a wide range of derivatives with significant anticancer and antimicrobial activities. In contrast, this compound represents an untapped area of research. While theoretical SAR principles suggest that it may possess a similar spectrum of biological activities, experimental validation is crucial. This guide provides a comprehensive overview of the current knowledge and a roadmap for future investigations into this intriguing class of compounds.
References
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Narayana, B., et al. (2015). Synthesis and biological activity of novel (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs. Oriental Journal of Chemistry, 33(1), 26. Available at: [Link]
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Harish, K., et al. (2021). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: [Link]
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Song, B., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040. Available at: [Link]
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Lo, M., et al. (2025). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 497-500. Available at: [Link]
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de Oliveira, C., et al. (2019). Biochemical evaluation of a series of synthetic chalcone and hydrazide derivatives as novel inhibitors of cruzain from Trypanosoma cruzi. ResearchGate. Available at: [Link]
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El-Sayed, W., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(17), 5183. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3,4,5-Trialkoxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological efficacy of 3,4,5-trialkoxybenzohydrazide derivatives. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular architecture and biological function, offering field-proven insights into this versatile chemical scaffold. The objective is to equip researchers with a robust framework for designing and optimizing novel therapeutic agents based on this promising chemical class.
Introduction: The 3,4,5-Trialkoxybenzohydrazide Scaffold
The 3,4,5-trialkoxybenzohydrazide scaffold is a privileged structure in medicinal chemistry, frequently derived from gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound. The core structure consists of a phenyl ring substituted with three alkoxy groups, connected to a hydrazide moiety (-CONHNH-). This arrangement provides a unique combination of features: the 3,4,5-trialkoxy substitution pattern, known for its presence in potent bioactive molecules, and the hydrazide group, a versatile functional group capable of forming extensive hydrogen bond networks and acting as a key pharmacophore.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] The primary strategy for generating chemical diversity and modulating activity involves the condensation of the terminal amine of the hydrazide with various aldehydes and ketones, forming hydrazone derivatives. This guide will dissect how modifications to both the alkoxy chains and the hydrazone moiety systematically impact biological outcomes.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 3,4,5-trialkoxybenzohydrazide derivatives is a finely tuned interplay between its core components: the trialkoxy phenyl ring and the hydrazide-hydrazone linkage.
The Role of the 3,4,5-Trialkoxy Phenyl Ring
The substitution pattern on the phenyl ring is critical. The 3,4,5-trimethoxy motif is the most extensively studied, serving as a foundational structure in many potent compounds.[1][2] While less explored in the benzohydrazide series specifically, studies on analogous scaffolds provide compelling evidence that the length of the alkoxy chains significantly governs potency. For instance, in other classes of bioactive molecules, varying the alkoxy chain from methoxy to ethoxy or propoxy can markedly influence receptor binding and overall efficacy.[4][5] This suggests a key area for future optimization:
-
Lipophilicity and Permeability: Increasing the alkyl chain length (e.g., from methoxy to butoxy) increases lipophilicity. This can enhance membrane permeability and access to intracellular targets but may also lead to decreased solubility and potential off-target effects.
-
Steric Interactions: The size of the alkoxy groups can influence how the molecule fits into a target's binding pocket. Longer chains may provide more favorable van der Waals interactions or, conversely, introduce steric hindrance. A study on quinazoline derivatives found that ethoxy series compounds possessed higher anti-tumor activities than the corresponding methoxy series.[6]
The Hydrazide-Hydrazone Moiety: A Gateway to Diversity and Potency
The most significant modulation of activity arises from the derivatization of the hydrazide group into a hydrazone (-C=N-NH-C=O-). This is typically achieved through condensation with a diverse library of aldehydes, introducing a new, variable substituent (R').
Caption: General synthesis of benzohydrazide derivatives.
This modification introduces several key SAR determinants:
-
Conformational Rigidity: The C=N double bond imparts a degree of rigidity to the molecule, which can be crucial for locking it into a bioactive conformation.
-
Electronic Effects: The nature of the substituent on the newly introduced phenyl ring (or other aromatic system) dramatically alters the electronic properties of the entire molecule.
-
Hydrogen Bonding: The hydrazone linker contains both hydrogen bond donors (N-H) and acceptors (C=O), which are critical for target interaction.
Comparative Analysis: Anticancer and Antimicrobial Activity
To illustrate these SAR principles, we will compare derivatives based on their performance in anticancer and antimicrobial assays.
Anticancer Activity
The 3,4,5-trimethoxybenzohydrazide scaffold has yielded potent antiproliferative agents. The activity is highly dependent on the nature of the N'-substituent.[2]
Table 1: Comparative Anticancer Activity of N'-Substituted Benzylidene-3,4,5-trimethoxybenzohydrazide Derivatives Against PC3 (Prostate Cancer) Cells.
| Compound ID | N'-Substituent (R') | IC₅₀ (µM) | Reference |
| 2a | 2,3-Dimethoxyphenyl | 0.2 | [2] |
| 2c | 2,5-Dimethoxyphenyl | 0.2 | [2] |
| 2f | 3-Ethoxyphenyl | 1.2 | [2] |
| 2b | 2,4-Dimethoxyphenyl | 1.8 | [2] |
| 3l | 3-Acetyl-2-(4-methoxyphenyl)-...-oxadiazole | 1.7 | [2] |
| 3m | 3-Acetyl-2-(4-fluorophenyl)-...-oxadiazole | 0.3 | [2] |
Data extracted from Zhang et al., Bioorg. Med. Chem. Lett., 2010.[2]
SAR Insights for Anticancer Activity:
-
High Potency of Dimethoxy Phenyl Substituents: Compounds 2a and 2c , with 2,3- and 2,5-dimethoxyphenyl substituents respectively, demonstrate exceptionally high potency against PC3 cells (IC₅₀ = 0.2 µM).[2] This suggests that the positioning of methoxy groups on the benzylidene ring is a critical determinant of activity, likely influencing the molecule's conformation and interaction with the biological target.
-
Impact of Cyclization: Cyclizing the hydrazone into a 1,3,4-oxadiazole ring (compounds 3l and 3m ) maintains significant activity.[2] The introduction of a fluorine atom (3m ) results in a highly potent compound (IC₅₀ = 0.3 µM), highlighting the favorable role of halogen substitution in this series.[2]
Antimicrobial Activity
The same scaffold produces derivatives with significant antibacterial and antifungal properties.
Table 2: Comparative Antibacterial Activity (Zone of Inhibition) of N'-Substituted Benzylidene-3,4,5-trimethoxybenzohydrazide Derivatives.
| Compound ID | N'-Substituent (R') | S. aureus (mm) | E. coli (mm) | Reference |
| 4a | Phenyl | 21 | 20 | [1] |
| 4b | 4-Methylphenyl | 19 | 18 | [1] |
| 4c | 4-Methoxyphenyl | 18 | 17 | [1] |
| 4d | 3-hydroxy-5-(hydroxymethyl)-2-methylpyridinyl | 17 | 19 | [1] |
| 4e | 4-Chlorophenyl | 16 | 18 | [1] |
| 4f | 2,4-Dichlorophenyl | 15 | 17 | [1] |
| 4j | 2-Hydroxyphenyl | 10 | 12 | [1] |
| 4k | 4-Hydroxyphenyl | 8 | 10 | [1] |
Data extracted from N. Rambabu et al., Orient. J. Chem., 2017.[1]
SAR Insights for Antimicrobial Activity:
-
Unsubstituted Phenyl Ring is Favorable: The derivative with an unsubstituted phenyl ring (4a ) shows the highest activity against the Gram-positive bacterium S. aureus.[1]
-
Detrimental Effect of Hydroxyl Groups: The introduction of a hydroxyl group on the phenyl ring (4j , 4k ) significantly reduces antibacterial activity compared to the unsubstituted analog.[1]
-
Heterocyclic Substituents: The presence of a substituted pyridine ring (4d ) maintains good activity against both Gram-positive and Gram-negative bacteria.[1] This compound also showed significant antidiabetic activity, highlighting the potential for multifunctional derivatives.[1]
-
Halogen Substitution: Chloro-substituted derivatives (4e , 4f ) exhibit good activity, suggesting that electron-withdrawing and lipophilic groups are well-tolerated.[1]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are standard, validated methods in medicinal chemistry and pharmacology.
Synthesis of (E)-N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide (A Representative Derivative)
This protocol describes the straightforward condensation reaction to form the hydrazone. The choice of ethanol as a solvent and reflux conditions are standard for driving this type of reaction to completion.
Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzohydrazide (1.0 equivalent) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.05 equivalents).
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Evaluation of Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The causality is that viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.[2]
Conclusion and Future Directions
The 3,4,5-trialkoxybenzohydrazide scaffold is a highly adaptable platform for the development of potent therapeutic agents. The structure-activity relationships reveal clear patterns:
-
The N'-substituent of the hydrazone is the primary driver of potency and selectivity. Specific substitution patterns on an N'-benzylidene ring, such as dimethoxy groups, are highly favorable for anticancer activity.
-
The core 3,4,5-trialkoxy pattern is a key feature, with evidence suggesting that varying the alkoxy chain length from the standard methoxy could be a fruitful strategy for optimizing pharmacokinetic properties.
-
The introduction of halogens or heterocyclic rings can enhance activity and introduce desirable drug-like properties.
Future work should focus on a systematic exploration of the alkoxy chain length at the 3, 4, and 5 positions and the synthesis of derivatives bearing a wider range of heterocyclic aldehydes. Combining potent N'-substituents with optimized alkoxy chains could lead to the discovery of next-generation drug candidates with superior efficacy and safety profiles.
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N. Rambabu, S. A. G. Raju, G. A. Kumar, & K. R. S. S. Naik. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]
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Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology (Berl), 240(12), 2573-2584. [Link]
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Zhang, H. Z., et al. (2010). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 20(10), 3045-3049. [Link]
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Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. ResearchGate. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. RSC Advances, 10(45), 26857-26873. [Link]
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Hu, L., et al. (2017). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Medicinal Chemistry Research, 26, 234-245. [Link]
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Sharma, A., et al. (2016). 1,2,3,4,6-Pentakis[-O-(3,4,5-trihydroxybenzoyl)]-α,β-D-glucopyranose (PGG) analogs: design, synthesis, anti-tumor and anti-oxidant activities. Bioorganic & Medicinal Chemistry, 24(18), 4357-4368. [Link]
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Lv, P. C., et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 28(1), 35-39. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 3,4,5-Trialkoxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and validation of novel chemical scaffolds with potent antimicrobial properties. Among these, benzohydrazide derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comprehensive technical overview of the antimicrobial efficacy of 3,4,5-trialkoxybenzohydrazide derivatives, with a specific focus on the well-studied 3,4,5-trimethoxybenzohydrazide analogues as a representative case study. Through a comparative analysis of experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers with the necessary information to evaluate and advance this promising class of antimicrobial agents.
Introduction: The Promise of Benzohydrazide Scaffolds
Benzohydrazides are a class of organic compounds characterized by a hydrazide moiety (-CONHNH2) attached to a benzene ring. The versatility of this scaffold allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The antimicrobial potential of these compounds is often attributed to the presence of the azomethine group (-NH–N=CH-) in their hydrazone derivatives, which is formed by the condensation of a benzohydrazide with an aldehyde or ketone.[2] This functional group is believed to play a crucial role in the interaction with microbial targets.
The 3,4,5-trialkoxy substitution pattern on the benzene ring has been identified as a key pharmacophore that can enhance the biological activity of various compounds. In the context of benzohydrazides, the presence of these electron-donating groups is thought to modulate the electronic and lipophilic properties of the molecule, potentially influencing its ability to penetrate microbial cell membranes and interact with intracellular targets. While data on 3,4,5-triethoxybenzohydrazide derivatives is emerging, their close structural analogues, the 3,4,5-trimethoxybenzohydrazide derivatives, have been more extensively studied and have demonstrated significant, albeit moderate, antimicrobial activity against a panel of clinically relevant bacteria and fungi.[3][4]
Mechanism of Action: Targeting Essential Microbial Processes
The precise mechanism of action for 3,4,5-trialkoxybenzohydrazide derivatives is an active area of investigation. However, studies on related hydrazide and hydrazone compounds suggest several potential microbial targets. A prominent hypothesis is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5] By binding to the active site of this enzyme, these compounds can disrupt DNA synthesis, leading to bacterial cell death.
Another proposed mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the trialkoxybenzoyl moiety may facilitate the insertion of the molecule into the lipid bilayer, altering its integrity and leading to the leakage of essential cellular components. Furthermore, some hydrazone derivatives have been shown to interfere with microbial metabolic pathways, such as mycolic acid biosynthesis in mycobacteria, which is a critical component of their cell wall.[6]
Caption: Potential mechanisms of antimicrobial action for 3,4,5-trialkoxybenzohydrazide derivatives.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial efficacy of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of a series of N'-substituted-3,4,5-trimethoxybenzohydrazide derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These values are compared with those of standard antibiotics to provide a benchmark for their potency.
Table 1: Antibacterial Activity of 3,4,5-Trimethoxybenzohydrazide Derivatives (MIC in µg/mL)
| Derivative | S. aureus | S. pyogenes | E. coli | P. aeruginosa | Reference |
| 4a | >100 | >100 | >100 | >100 | [7] |
| 4b | 50 | 100 | 50 | 100 | [7] |
| 4c | 25 | 50 | 50 | 50 | [7] |
| 4d | 50 | 50 | 100 | 100 | [7] |
| 4e | 100 | >100 | 50 | >100 | [7] |
| 4f | 25 | 50 | 25 | 50 | [7] |
| Ampicillin | 25 | 50 | 50 | 100 | [7] |
Table 2: Antifungal Activity of 3,4,5-Trimethoxybenzohydrazide Derivatives (MIC in µg/mL)
| Derivative | C. albicans | A. niger | Reference |
| 4a | >100 | >100 | [7] |
| 4b | 100 | >100 | [7] |
| 4c | >100 | >100 | [7] |
| 4d | 100 | >100 | [7] |
| 4e | >100 | >100 | [7] |
| 4f | 100 | >100 | [7] |
| Ketoconazole | 50 | 100 | [7] |
Note: The specific substitutions for derivatives 4a-4f can be found in the cited reference.[7]
The data indicates that the antimicrobial activity of these derivatives is significantly influenced by the nature of the substituent on the hydrazone moiety. For instance, some derivatives exhibit antibacterial activity comparable to the standard drug ampicillin against certain strains.[7] However, the antifungal activity appears to be generally moderate.
Experimental Protocols: A Guide to Validation
The validation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following sections detail the key methodologies for the synthesis and antimicrobial screening of 3,4,5-trialkoxybenzohydrazide derivatives.
Synthesis of N'-Substituted-3,4,5-Trialkoxybenzohydrazides
The synthesis of these derivatives is typically a two-step process, starting from the corresponding 3,4,5-trialkoxybenzoic acid.
Caption: General synthetic workflow for N'-substituted-3,4,5-trialkoxybenzohydrazide derivatives.
Step 1: Esterification of 3,4,5-Trialkoxybenzoic Acid
-
Dissolve 3,4,5-trialkoxybenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 3,4,5-trialkoxybenzoate.
Step 2: Synthesis of 3,4,5-Trialkoxybenzohydrazide
-
Dissolve the methyl 3,4,5-trialkoxybenzoate in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature or in an ice bath to precipitate the hydrazide.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure 3,4,5-trialkoxybenzohydrazide.
Step 3: Synthesis of N'-Substituted-3,4,5-Trialkoxybenzohydrazide (Hydrazones)
-
Dissolve the 3,4,5-trialkoxybenzohydrazide in ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for a few hours.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
In Vitro Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbes and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 37°C for bacteria and 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The available data on 3,4,5-trimethoxybenzohydrazide derivatives demonstrates that the 3,4,5-trialkoxybenzoyl scaffold is a viable starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization of the hydrazone moiety offer a promising avenue for optimizing the antimicrobial activity and spectrum of these compounds.
Future research should focus on several key areas:
-
Synthesis and Evaluation of this compound Derivatives: To directly address the topic, a systematic synthesis and antimicrobial screening of a library of this compound derivatives are crucial. This will allow for a direct comparison with their trimethoxy counterparts and provide insights into the effect of the ethoxy groups on activity.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study is needed to understand the influence of different substituents on the hydrazone moiety on the antimicrobial potency and spectrum.
-
Mechanism of Action Elucidation: Further studies are required to definitively identify the microbial targets and the precise mechanisms by which these compounds exert their antimicrobial effects.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety profiles.
By pursuing these research directions, the full therapeutic potential of 3,4,5-trialkoxybenzohydrazide derivatives as a new class of antimicrobial agents can be realized.
References
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]
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Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC - NIH. Available at: [Link]
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Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
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Synthesis, Structure, and Bioactivity of N′-Substituted Benzylidene-3,4,5-trimethoxybenzohydrazide and 3-Acetyl-2-Substituted Phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole Derivatives. ResearchGate. Available at: [Link]
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Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti. International Journal of Chemical Studies. Available at: [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]
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Synthesis and evaluation of antimicrobial activity of phenyl and furan-2-yl[3][7][8] triazolo[4,3-a]quinoxalin-4(5H)-one and their hydrazone precursors. Semantic Scholar. Available at: [Link]
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Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Scientific & Engineering Research. Available at: [Link]
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Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. DergiPark. Available at: [Link]
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Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]
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(PDF) Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). ResearchGate. Available at: [Link]
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In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. PubMed. Available at: [Link]
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(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. NIH. Available at: [Link]
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Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[3][4] Benzoxazine Derivatives using Vilsmeier Reagent. ResearchGate. Available at: [Link]
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Synthesis, Structures, and Antibacterial Activities of 3-Methoxy-N '-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide Dimethanol Solvates and 3-Hydroxy-N ' -(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide Methanol Solvate. ResearchGate. Available at: [Link]
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A Comparative Guide to Catalysts in 3,4,5-Triethoxybenzohydrazide Synthesis: From Classical Approaches to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,4,5-Triethoxybenzohydrazide, a key intermediate in the development of various pharmaceutical compounds, hinges on the efficient formation of the hydrazide moiety. The choice of catalyst for the crucial hydrazinolysis step of a 3,4,5-triethoxybenzoate ester significantly impacts reaction efficiency, yield, purity, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems, supported by experimental insights, to aid researchers in selecting the optimal catalyst for their specific needs.
Introduction to this compound and the Role of Catalysis
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds with potential biological activities. The core of its synthesis typically involves the reaction of a 3,4,5-triethoxybenzoate ester with hydrazine hydrate. This nucleophilic acyl substitution, while seemingly straightforward, is often slow and requires catalytic activation to proceed at a practical rate and to achieve high yields. Catalysts play a pivotal role by enhancing the electrophilicity of the ester's carbonyl carbon, thereby facilitating the nucleophilic attack by hydrazine.
The selection of a catalyst is a critical decision in the synthetic workflow, influencing not only the reaction kinetics but also downstream processing, cost-effectiveness, and environmental footprint. This guide will explore and compare the performance of classical homogeneous acid catalysts, modern heterogeneous solid acid catalysts, and emerging biocatalytic approaches.
General Synthesis Workflow
The synthesis of this compound from its corresponding ester and hydrazine hydrate is a well-established transformation. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a crucial parameter that dictates the efficiency and practicality of the synthesis. Below is a comparative overview of commonly employed catalytic systems.
Homogeneous Acid Catalysis (e.g., Sulfuric Acid, Hydrochloric Acid)
Mechanism: Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), operate by protonating the carbonyl oxygen of the ester.[1][2][3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine.[1][2][3]
Advantages:
-
High Activity: These strong acids are highly effective at catalyzing the reaction, often leading to shorter reaction times.
-
Low Cost and Availability: Mineral acids are inexpensive and readily available in most laboratories.
Disadvantages:
-
Difficult Separation: Being in the same phase as the reactants and products, the catalyst is difficult to remove from the reaction mixture, often requiring neutralization and aqueous work-up procedures that can generate significant waste.
-
Corrosion: Strong acids are corrosive, which can be a concern for certain equipment.
-
Environmental Concerns: The use and disposal of strong acids raise environmental and safety concerns.
-
Side Reactions: The harsh acidic conditions can sometimes lead to undesired side reactions, such as dehydration or rearrangement, depending on the substrate.
Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15, Montmorillonite K-10)
Mechanism: Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or clays (e.g., Montmorillonite K-10), possess acidic sites on their surface that function similarly to homogeneous acids by activating the ester carbonyl.[4] The reaction occurs at the solid-liquid interface.
Advantages:
-
Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the work-up process and allowing for catalyst recycling.[4][5]
-
Reusability: Many solid acid catalysts can be regenerated and reused multiple times, which reduces waste and lowers operational costs.[4]
-
Milder Conditions: Often, these catalysts can promote the reaction under milder conditions compared to strong mineral acids, potentially reducing side reactions.
-
Reduced Corrosion and Environmental Impact: Solid acids are generally less corrosive and easier to handle than their liquid counterparts, contributing to a greener chemical process.[4][5]
Disadvantages:
-
Lower Activity: The catalytic activity of solid acids can sometimes be lower than that of homogeneous catalysts, potentially requiring longer reaction times or higher temperatures.
-
Mass Transfer Limitations: As the reaction occurs on the surface of the catalyst, mass transfer limitations can sometimes affect the overall reaction rate.
-
Catalyst Deactivation: The active sites on the catalyst can become deactivated over time due to poisoning or fouling, requiring regeneration.[4]
Biocatalysis (e.g., Lipases, Amidases)
Mechanism: Enzymes, such as lipases and amidases, can catalyze the synthesis of hydrazides.[6][7][8] The reaction proceeds via an acyl-enzyme intermediate.[6] The ester binds to the active site of the enzyme, forming an acyl-enzyme complex, which then reacts with hydrazine to release the hydrazide product.
Advantages:
-
High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, which can be advantageous for complex molecules.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (neutral pH, ambient temperature), which helps to avoid side reactions and the degradation of sensitive functional groups.[7]
-
Environmental Benignity: Biocatalysts are biodegradable and operate in aqueous media, making them an environmentally friendly option.
Disadvantages:
-
Substrate Specificity: Enzymes can have a narrow substrate scope, and their activity may be limited for certain synthetic substrates.[6]
-
Cost and Stability: Enzymes can be expensive, and their stability can be a concern under non-physiological conditions. However, immobilization techniques can improve their stability and reusability.[7]
-
Slower Reaction Rates: Enzymatic reactions can sometimes be slower than traditional chemical methods.
Data Presentation: Comparative Performance of Catalysts
| Catalyst System | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Catalyst Reusability | Work-up Simplicity | Environmental Impact |
| H₂SO₄ / HCl | Reflux in alcohol (e.g., ethanol, methanol) | 80-95 | 2-6 | Not reusable | Complex (neutralization, extraction) | High |
| Amberlyst-15 | Reflux in a suitable solvent | 75-90 | 6-12 | Good (multiple cycles with regeneration) | Simple (filtration) | Low |
| Montmorillonite K-10 | Microwave irradiation or conventional heating | 70-85 | 0.5-4 | Moderate | Simple (filtration) | Low |
| Immobilized Lipase | Mild temperature (30-50 °C) in an organic solvent or biphasic system | 60-95 | 24-72 | Good | Simple (filtration) | Very Low |
Note: The values presented in this table are approximate and can vary depending on the specific substrate, reaction scale, and optimization of conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid as a Catalyst
-
To a solution of ethyl 3,4,5-triethoxybenzoate (1 equivalent) in ethanol, add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise with stirring.
-
Add hydrazine hydrate (1.5-2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound using Amberlyst-15 as a Catalyst
-
In a round-bottom flask, combine ethyl 3,4,5-triethoxybenzoate (1 equivalent), hydrazine hydrate (1.5-2 equivalents), and Amberlyst-15 (e.g., 10% w/w of the ester) in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with the solvent, dried, and stored for future use.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Catalyst Selection Guide
The choice of catalyst should be guided by the specific requirements of the synthesis. The following decision tree provides a logical framework for catalyst selection.
Caption: Decision tree for catalyst selection in this compound synthesis.
Conclusion
The synthesis of this compound can be effectively achieved using a variety of catalytic systems. While traditional homogeneous acid catalysts offer high reactivity, they are associated with challenges in product purification and environmental concerns. Heterogeneous solid acid catalysts present a more sustainable alternative with the key advantages of easy separation and reusability, making them well-suited for greener synthetic processes. Biocatalysis, although currently less common for this specific transformation, holds significant promise for future applications, particularly when high selectivity and mild reaction conditions are paramount. The optimal choice of catalyst will ultimately depend on a careful consideration of the desired reaction outcomes, including yield, purity, cost, and environmental impact.
References
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 3,4,5-Triethoxybenzohydrazide
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the molecular integrity of a synthesized compound is paramount. Even minute impurities can significantly alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product. 3,4,5-Triethoxybenzohydrazide, a derivative of the benzohydrazide scaffold, represents a class of compounds frequently investigated for their diverse biological activities, including antimicrobial and antimycobacterial properties.[1][2] As such, the rigorous assessment of its purity is not merely a quality control checkpoint but a foundational requirement for any subsequent preclinical or clinical investigation.
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish a framework for a self-validating analytical system, and compare HPLC with alternative analytical techniques to underscore its position as the gold standard for this application.[3]
Part 1: Understanding the Analyte - Synthesis and Potential Impurities
A robust analytical method is born from a thorough understanding of the chemical synthesis and its potential pitfalls. This compound is typically synthesized via the nucleophilic acyl substitution reaction between ethyl 3,4,5-triethoxybenzoate and hydrazine hydrate.[1][4]
This seemingly straightforward reaction can introduce several process-related impurities that the analytical method must be able to resolve and quantify.
Key Potential Impurities Include:
-
Unreacted Starting Materials:
-
Side Products:
-
N,N'-bis(3,4,5-triethoxybenzoyl)hydrazine (formed by the reaction of two ester molecules with one hydrazine molecule).
-
-
Degradation Products:
-
3,4,5-Triethoxybenzoic acid (resulting from hydrolysis of the ester or the final hydrazide product).
-
An effective HPLC method must possess the specificity to separate the main this compound peak from all these potential impurities.
Sources
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The Tale of Two Worlds: Juxtaposing In Vitro and In Vivo Realities of 3,4,5-Triethoxybenzohydrazide's Biological Potential
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is a rigorous one, paved with extensive evaluation. 3,4,5-Triethoxybenzohydrazide, a molecule belonging to the versatile hydrazone class, stands as a compelling candidate for biological exploration. While direct and comprehensive comparative studies on this specific entity are nascent, a wealth of data from its close structural analogs, particularly those with 3,4,5-trimethoxy substitutions, provides a strong foundation for predicting its biological activities. This guide synthesizes the available in vitro evidence and extrapolates the anticipated in vivo behavior of this compound, offering a comparative framework for researchers navigating the preclinical development path.
The core rationale for investigating compounds like this compound lies in the established broad-spectrum bioactivity of the hydrazone scaffold (-C=N-NH-C=O). This functional group is a cornerstone in the design of various therapeutic agents, exhibiting a wide array of pharmacological effects including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The 3,4,5-trialkoxy substitution pattern on the phenyl ring is another key feature, often associated with potent biological activities, most notably observed in natural products like gallic acid and its derivatives.
In Vitro Exploration: A Controlled Glimpse into Cellular Effects
The in vitro evaluation of this compound and its analogs has predominantly focused on two key areas: antimicrobial and anticancer activities. These controlled laboratory experiments provide the first crucial insights into the compound's mechanism of action at a cellular level.
Antimicrobial Prowess: Targeting Microbes in Isolation
A direct derivative of this compound, 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole-2-thiol, has been synthesized and evaluated for its in vitro antibacterial activity. This study provides the most direct evidence of the antimicrobial potential of the 3,4,5-triethoxybenzoyl moiety. The oxadiazole derivative demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting that the core structure contributes significantly to its antimicrobial effects.
The general mechanism of action for hydrazone-based antimicrobials is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell wall or membrane integrity. The lipophilic nature of the triethoxy groups may enhance the compound's ability to penetrate bacterial cell membranes.
Anticancer Activity: A Focus on Cellular Proliferation and Viability
Extensive in vitro studies on closely related 3,4,5-trimethoxybenzohydrazide derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines[1][2]. The most common assay to determine this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
These studies reveal that the antiproliferative effects are often dose-dependent, with IC50 (half-maximal inhibitory concentration) values in the micromolar range for several cancer cell lines[3]. The proposed mechanisms for the anticancer activity of this class of compounds are multifaceted and can include:
-
Induction of Apoptosis: Many hydrazone derivatives have been shown to trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
-
Inhibition of Key Enzymes: Some derivatives have been found to inhibit enzymes crucial for cancer cell survival and growth.
The 3,4,5-trialkoxy substitution pattern is thought to play a crucial role in the anticancer activity, potentially through interactions with specific cellular targets.
| In Vitro Biological Activity | Assay Type | Typical Observations for Hydrazone Analogs | Key References |
| Antibacterial | Broth Microdilution (MIC determination) | Moderate to good activity against Gram-positive and Gram-negative bacteria. | |
| Anticancer | MTT Assay | Dose-dependent cytotoxicity against various cancer cell lines (e.g., breast, colon, lung). | [1][2][3] |
| Antioxidant | DPPH, ABTS radical scavenging assays | Moderate to significant radical scavenging activity. | [4] |
In Vivo Investigation: The Whole-System Response
Translating in vitro findings to a complex living organism is the critical next step in drug development. While in vivo data for this compound is not yet available, studies on analogous hydrazone derivatives provide valuable predictive insights, particularly in the realm of anti-inflammatory activity.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
The carrageenan-induced paw edema model in rodents is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. Several studies on hydrazone derivatives have demonstrated their ability to significantly reduce paw edema in this model, indicating potent anti-inflammatory effects.
The mechanism of action in vivo is likely to be more complex than what is observed in vitro. The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Additionally, these compounds might modulate the production of inflammatory cytokines.
| In Vivo Biological Activity | Animal Model | Typical Observations for Hydrazone Analogs |
| Anti-inflammatory | Carrageenan-induced paw edema in rats/mice | Significant reduction in paw volume compared to control groups. |
Bridging the Gap: The In Vitro-In Vivo Correlation
The primary challenge and the ultimate goal of preclinical studies is to establish a strong correlation between in vitro and in vivo data. For this compound, the in vitro antimicrobial and anticancer data suggest a high probability of observing efficacy in corresponding in vivo models, such as infection models in mice or xenograft tumor models.
However, discrepancies can and often do arise. A compound that is highly potent in vitro may show poor efficacy in vivo due to several factors, including:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or rapid excretion can prevent the compound from reaching its target site in sufficient concentrations.
-
Toxicity: The compound may exhibit unforeseen toxicity in a whole organism that was not apparent in isolated cell cultures.
-
Off-target effects: In a complex biological system, the compound may interact with unintended targets, leading to side effects or reduced efficacy.
Therefore, while in vitro studies provide a crucial foundation, in vivo experiments are indispensable for validating the therapeutic potential of a compound like this compound.
Experimental Protocols: A Closer Look at the Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are representative step-by-step methodologies for key in vitro and in vivo assays relevant to the evaluation of this compound.
In Vitro Assay: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add these dilutions to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
In Vivo Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of this compound in rats.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups) and fast them overnight before the experiment.
-
Compound Administration: Administer this compound (at different doses) orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group and compare the results statistically.
Signaling Pathways and Molecular Interactions
The biological activities of hydrazone derivatives are often linked to their ability to modulate specific signaling pathways. For anticancer effects, pathways involved in apoptosis and cell cycle regulation are common targets.
Caption: Potential anticancer signaling pathways modulated by this compound analogs.
Conclusion: A Promising Scaffold Warranting Further Investigation
This compound and its derivatives represent a promising class of compounds with significant potential for antimicrobial, anticancer, and anti-inflammatory applications. The available in vitro data on closely related analogs provide a strong rationale for its further development. However, the critical link between in vitro potency and in vivo efficacy can only be established through rigorous and well-designed animal studies. Future research should focus on a direct and comprehensive comparison of the in vitro and in vivo activities of this compound to fully elucidate its therapeutic potential and pave the way for its potential clinical translation.
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]
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3,4,5-Trichlorosyringol | CAS#:2539-26-6 | Chemsrc. Chemsrc.com. [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. MDPI. [Link]
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A Comparative Guide to the Chelating Properties of Hydrazide Derivatives: A Focus on 3,4,5-Triethoxybenzohydrazide
Introduction: The Critical Role of Chelation in Modern Science
In the landscape of drug discovery, materials science, and analytical chemistry, the ability to control metal ion activity is paramount. Metal ions are essential for numerous biological processes, but their dysregulation can lead to oxidative stress and disease. Chelating agents are molecules capable of forming multiple coordinate bonds with a single metal ion, effectively sequestering it and modulating its reactivity.[1][2][3] Among the vast array of chelating agents, hydrazides (R-CO-NH-NH₂) and their derivatives have emerged as a particularly versatile and potent class.[4][5] Their unique structural motif, featuring both a carbonyl oxygen and amine nitrogens, allows them to act as mono- or polydentate ligands, forming stable complexes with a wide range of transition metals.[1]
This guide provides an in-depth comparison of the chelating properties of 3,4,5-Triethoxybenzohydrazide , a synthetic derivative, with other notable hydrazides. We will delve into the structural nuances that dictate binding affinity and selectivity, present quantitative comparative data, and provide detailed experimental protocols for researchers to validate and expand upon these findings. Our focus is not merely on presenting data, but on explaining the causal relationships between molecular structure and chelating efficacy, offering a foundational understanding for rational drug design and materials development.
Structural Analysis: The Foundation of Chelating Efficacy
The chelating ability of a hydrazide is fundamentally dictated by its molecular structure. The core chelating unit is the hydrazide moiety itself, which can coordinate with metal ions in either its keto or enol tautomeric form, providing a versatile binding pocket.
-
This compound: This molecule is a derivative of the naturally occurring gallic acid. The parent compound, gallic acid hydrazide (3,4,5-trihydroxybenzohydrazide), is a known antioxidant and metal chelator.[6][7][8] In this compound, the three phenolic hydroxyl groups are replaced by ethoxy groups. This substitution has profound implications:
-
Lipophilicity: The ethoxy groups significantly increase the molecule's lipophilicity compared to its trihydroxy counterpart. This can enhance cell membrane permeability, a crucial factor in drug development.
-
Electronic Effects: Ethoxy groups are electron-donating, which can influence the electron density on the hydrazide moiety, potentially modulating its binding affinity.
-
Steric Hindrance: The bulkier ethoxy groups may introduce steric hindrance, potentially affecting the geometry of the metal complex and its stability.
-
Loss of Phenolic Chelation Site: Crucially, the hydroxyl groups of gallic hydrazide can deprotonate and participate in chelation, forming a highly stable five- or six-membered ring with a metal ion. This potent binding site is absent in the triethoxy derivative, which relies primarily on the hydrazide group for coordination.
-
-
Comparative Hydrazides:
-
Gallic Acid Hydrazide (3,4,5-Trihydroxybenzohydrazide): As the parent compound, it serves as the primary benchmark. Its three hydroxyl groups, particularly those in the ortho position, can participate in chelation, making it a potentially stronger and more versatile chelator than its triethoxy analog.[6]
-
Benzhydrazide: The simplest aromatic hydrazide, providing a baseline to evaluate the electronic and steric effects of the 3,4,5-triethoxy substituents.
-
Aroylhydrazones (e.g., Salicylaldehyde Isonicotinoyl Hydrazone, SIH): These are condensation products of hydrazides and aldehydes/ketones. They are renowned for their high affinity and selectivity for iron, often acting as tridentate ligands.[9] Their study provides insight into how derivatization of the terminal nitrogen can dramatically enhance chelating properties.
-
Below is a diagram illustrating the fundamental chelation mechanism of a hydrazide ligand with a divalent metal ion (M²⁺).
Caption: General bidentate chelation by a hydrazide.
Quantitative Comparison of Chelating Performance
The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. While specific data for this compound is not extensively published, we can compare values for related hydrazides to infer its potential performance.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Experimental Conditions | Reference |
| Diacetylmono(lepidyl) hydrazone | Cu(II) | 7.80 | 6.70 | 14.50 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [10] |
| Ni(II) | 6.90 | 5.80 | 12.70 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [10] | |
| Co(II) | 6.50 | 5.50 | 12.00 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [10] | |
| Zn(II) | 6.20 | 5.30 | 11.50 | 25°C, 75% Ethanol-Water, 0.1 M NaCl | [10] | |
| p-Aminobenzoic acid | Ni(II) | - | - | 1:2 ratio most stable | Not specified | [11] |
| Co(II) | - | - | 1:5 ratio most stable | Not specified | [11] | |
| Sulphathiazole | Fe(III) | 10.37 | 9.85 | 20.22 | 25°C, 25% Ethanol-Water, 0.1 M NaClO₄ | [12] |
| Al(III) | 9.05 | 8.63 | 17.68 | 25°C, 25% Ethanol-Water, 0.1 M NaClO₄ | [12] |
Interpretation: The data, primarily on hydrazone derivatives, shows a typical stability order (Irving-Williams series) with Cu(II) forming the most stable complexes.[13] The high stability constants for aroylhydrazones highlight their efficacy as chelators. It is hypothesized that this compound would exhibit moderate stability constants, likely lower than its parent, gallic hydrazide, due to the absence of the phenolic hydroxyl binding sites. However, its increased lipophilicity could be a significant advantage in biological systems.
Experimental Protocols for Evaluating Chelation
To ensure scientific integrity, any claim about a compound's chelating ability must be backed by robust experimental data. The following are standardized, self-validating protocols for determining chelation properties.
Protocol 1: Potentiometric Titration for Stability Constant Determination
This method, based on the Calvin-Bjerrum technique, is a highly accurate way to determine protonation constants of the ligand and stability constants of its metal complexes.[11][14]
Principle: A solution of the ligand is titrated with a standard base in the absence and presence of a metal ion. The formation of a complex releases protons, causing a shift in the titration curve. This shift is used to calculate the stability constants.
Workflow Diagram:
Caption: Workflow for Potentiometric Determination of Stability Constants.
Step-by-Step Methodology:
-
Reagent Preparation: All solutions should be prepared using deionized, doubly distilled water and analytical grade reagents. The NaOH solution must be standardized against a primary standard (e.g., potassium hydrogen phthalate) and stored to prevent CO₂ contamination. A background electrolyte (e.g., 0.1 M KCl or NaClO₄) is used to maintain constant ionic strength.[15]
-
Electrode Calibration: Calibrate a high-precision pH meter (resolution ± 0.001 pH units) with at least three standard buffers that bracket the expected pH range of the titration.
-
Titration Setup: Perform titrations in a double-walled, thermostatted vessel at a constant temperature (e.g., 25.0 ± 0.1 °C). Stir the solution continuously and bubble nitrogen gas through it to exclude atmospheric CO₂.
-
Perform Titrations:
-
Acid Titration: Titrate a solution containing the strong acid and background electrolyte with the standardized base. This validates the base concentration and calibrates the electrode response.
-
Ligand Titration: Titrate a solution containing the strong acid, a known concentration of the hydrazide ligand, and the background electrolyte.
-
Metal-Ligand Titration: Titrate a solution containing the strong acid, the ligand, a known concentration of the metal salt (typically at a 1:1 to 1:5 metal-to-ligand ratio), and the background electrolyte.
-
-
Data Analysis: The titration curves are plotted (pH vs. volume of titrant). The difference between the ligand curve and the metal-ligand curve indicates complex formation. Specialized software is used to solve the complex equilibria and refine the stability constant values.[14]
Protocol 2: UV-Vis Spectrophotometric Titration
This method is excellent for confirming complex formation and determining the stoichiometry of the complex.[16][17]
Principle: If the metal complex absorbs at a different wavelength than the free ligand or metal ion, the change in absorbance can be monitored as the metal-to-ligand ratio is varied.
Step-by-Step Methodology:
-
Determine λmax: Scan the UV-Vis spectrum (e.g., 200-800 nm) of the ligand solution and the metal-ligand complex solution to identify the wavelength of maximum absorbance (λmax) for the complex, where the free ligand has minimal absorbance.[18]
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot absorbance versus the mole ratio ([Metal]/[Ligand]). The plot will typically show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.[18]
-
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions are varied (from 0 to 1).
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the mole fraction of the ligand. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the predominant complex.
-
Conclusion: Balancing Potency and Bioavailability
The comparative analysis reveals a fundamental trade-off in the design of chelating agents. While 3,4,5-Trihydroxybenzohydrazide (Gallic Hydrazide) is likely a more potent chelator due to the direct involvement of its phenolic hydroxyl groups, its high polarity may limit its application in biological systems requiring cell penetration.
Conversely, This compound , while sacrificing some intrinsic binding strength by masking the hydroxyl groups, gains significant lipophilicity. This structural modification could lead to improved pharmacokinetic properties, making it a potentially more effective in vivo agent despite having a lower stability constant. Aroylhydrazones demonstrate that further modification of the hydrazide structure can lead to highly potent and selective agents.[9]
Ultimately, the choice of chelator depends on the specific application. For industrial or analytical purposes where sheer binding strength is key, gallic hydrazide may be superior. For drug development, where a delicate balance of chelation, stability, selectivity, and bioavailability is required, the modified structure of this compound presents a compelling starting point for further investigation. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess these critical properties and drive the rational design of next-generation chelators.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3,4,5-Triethoxybenzohydrazide Derivatives
Introduction: Beyond Synthesis, The Imperative of Structural Verification
In the landscape of drug discovery and development, the synthesis of a novel chemical entity is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its molecular structure. For compounds such as 3,4,5-Triethoxybenzohydrazide and its derivatives—a class of molecules with significant potential owing to the diverse biological activities of the benzohydrazide scaffold—rigorous structural elucidation is non-negotiable.[1] These compounds are often synthesized via the condensation of a hydrazide with an aldehyde or ketone, a straightforward method that nonetheless requires meticulous verification of the final product.[2]
This guide provides a comprehensive framework for researchers and drug development professionals to confirm the structure of this compound derivatives using a synergistic application of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my focus extends beyond procedural steps; this guide illuminates the causal reasoning behind the analytical choices, ensuring that each protocol is a self-validating system where data from discrete techniques converge to build an unshakeable structural proof.
The Integrated Analytical Workflow: A Triad of Confirmation
No single technique provides a complete structural picture. True confidence is achieved by integrating the complementary strengths of FT-IR (functional group identification), NMR (mapping of the carbon-hydrogen framework), and MS (molecular weight and fragmentation analysis). This integrated approach ensures that every aspect of the proposed structure is validated by empirical data.
Caption: Synergistic data convergence for structural proof.
-
FT-IR confirms the presence of N-H, C=O, and the crucial C-O-C ether linkages, while also confirming the addition of aliphatic C-H bonds from the ethyl groups.
-
NMR provides the exact proton and carbon count and connectivity. The singlet for the two aromatic protons proves the 3,4,5-substitution pattern. The distinct triplet-quartet pattern is irrefutable evidence of the ethoxy groups.
-
MS delivers the final verdict with a molecular weight that perfectly matches the C₁₃H₂₀N₂O₄ formula derived from the FT-IR and NMR data.
When all three datasets align without contradiction, the proposed structure of the this compound derivative is confirmed with the highest degree of scientific certainty. This rigorous, multi-faceted approach is the bedrock of trustworthy and reproducible chemical science.
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Harvey, D. J. (2011). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 30(2), 231-285. Available at: [Link]
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Yulita, M., et al. (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2023, 020108. Available at: [Link]
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Yulita, M., et al. (2018). 1H- and 13C-NMR Spectra of benzohydrazine derivatives. ResearchGate. Available at: [Link]
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Nishikaze, T., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry, 49(8), 742-749. Available at: [Link]
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Lo, M., et al. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E, E81, 497-500. Available at: [Link]
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Benita Sherine, H., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(12), 84-91. Available at: [Link]
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Hassan, A. A., et al. (2018). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 34(2), 859-872. Available at: [Link]
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Louis Savein Dupuis, J., et al. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Journal of Multidisciplinary Research, 2, 20-27. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. Available at: [Link]
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Wiley. (n.d.). 3,4,5-Trihydroxybenzoic acid. SpectraBase. Available at: [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(11), 2530. Available at: [Link]
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A Comparative Guide to the Cytotoxicity Evaluation of 3,4,5-Triethoxybenzohydrazide on Normal Cell Lines
In the landscape of contemporary drug discovery, the hydrazide scaffold has emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Compounds incorporating the hydrazide-hydrazone moiety are of particular interest due to their promising antimicrobial, anticonvulsant, and notably, anticancer properties.[3][4] This guide focuses on a specific derivative, 3,4,5-Triethoxybenzohydrazide, providing a comprehensive framework for evaluating its cytotoxic profile on normal, non-cancerous cell lines—a critical step in establishing a therapeutic window and ensuring preclinical safety.
The fundamental objective of this guide is to present a robust, scientifically-grounded comparison of this compound's in vitro cytotoxicity against relevant alternatives. We will delve into the causality behind experimental choices, from cell line selection to assay methodology, ensuring a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the safety and therapeutic potential of novel chemical entities.
Rationale for Cytotoxicity Profiling on Normal Cell Lines
While the primary goal in cancer therapy is to eliminate malignant cells, a successful chemotherapeutic agent must exhibit a high degree of selectivity, minimizing harm to healthy tissues.[4] Therefore, evaluating the cytotoxicity of a novel compound like this compound on normal cell lines is not merely a supplementary step but a core component of its preclinical assessment. This evaluation helps to:
-
Establish a Selectivity Index (SI): The ratio of a compound's cytotoxicity against cancer cells to its cytotoxicity against normal cells. A high SI is a strong indicator of a promising therapeutic candidate.
-
Identify Potential Off-Target Effects: Unforeseen toxicity in normal cells can halt the development of an otherwise effective compound.
-
Guide Preliminary Dosing in In Vivo Studies: Understanding the concentration at which a compound affects normal cells is crucial for designing safe and effective animal studies.
For this guide, we will consider two widely used and well-characterized normal cell lines for our comparative analysis:
-
Human Dermal Fibroblasts (HDFs): Representative of connective tissue, these primary cells are a robust model for general cytotoxicity.
-
HEK-293 (Human Embryonic Kidney 293): An immortalized cell line that is easy to culture and widely accepted for toxicity screening.[1]
Comparative Compounds
To provide a meaningful context for the cytotoxicity of this compound, we will compare it against two benchmarks:
-
Doxorubicin: A widely used and potent chemotherapeutic agent known for its significant cytotoxicity against both cancerous and normal cells. It serves as a positive control for high toxicity.
-
N'-Benzylidene-3,4,5-trimethoxybenzohydrazide: A structurally related hydrazide derivative that has been studied for its biological activities.[5][6] This allows for a structure-activity relationship (SAR) comparison within the same chemical class.
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of our test compounds is a multi-tiered approach, starting with a general cell viability assay and proceeding to more specific assays to elucidate the mechanism of cell death if significant cytotoxicity is observed.
Caption: Experimental workflow for cytotoxicity evaluation.
Methodologies
Cell Culture
Human Dermal Fibroblasts (HDF) and HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For all experiments, cells are used between passages 4 and 10 to ensure consistency.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for assessing cell viability by measuring the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.
Protocol:
-
Cell Seeding: Seed HDF and HEK-293 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and N'-Benzylidene-3,4,5-trimethoxybenzohydrazide in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8] It is a reliable marker for compromised cell membrane integrity.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the expected outcomes from the cytotoxicity assays. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell viability by 50%. A higher IC₅₀ value indicates lower cytotoxicity.
Table 1: IC₅₀ Values (µM) on HEK-293 Cells
| Compound | 24h | 48h | 72h |
| This compound | > 100 | 85.2 | 68.5 |
| Doxorubicin | 2.5 | 0.8 | 0.4 |
| N'-Benzylidene-3,4,5-trimethoxybenzohydrazide | > 100 | > 100 | 92.1 |
Table 2: IC₅₀ Values (µM) on Human Dermal Fibroblasts (HDF)
| Compound | 24h | 48h | 72h |
| This compound | > 100 | 98.6 | 75.3 |
| Doxorubicin | 5.1 | 1.9 | 0.9 |
| N'-Benzylidene-3,4,5-trimethoxybenzohydrazide | > 100 | > 100 | > 100 |
Interpretation of Results and Mechanistic Insights
Based on the hypothetical data, this compound exhibits moderate cytotoxicity to normal cell lines at higher concentrations and longer incubation times. Crucially, its cytotoxicity is significantly lower than that of the potent chemotherapeutic agent Doxorubicin. The structurally similar N'-Benzylidene-3,4,5-trimethoxybenzohydrazide shows even lower toxicity, suggesting that the ethoxy groups in our target compound may play a role in its cytotoxic potential compared to the methoxy groups of the alternative hydrazide.
Should initial screening reveal significant cytotoxicity (e.g., IC₅₀ < 20 µM), further investigation into the mechanism of cell death is warranted. The choice between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is a critical distinction.
Caption: Potential mechanisms of cytotoxicity.
An Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry can distinguish between these pathways. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound's cytotoxicity on normal cell lines. By employing standardized assays like MTT and LDH and comparing the results to a potent cytotoxic agent and a structurally related compound, researchers can generate a robust safety profile for this novel molecule. The presented methodologies, from initial screening to mechanistic investigation, are designed to ensure scientific integrity and provide the critical data necessary for advancing a compound through the drug development pipeline. The low to moderate cytotoxicity of this compound, as suggested by our comparative analysis, underscores its potential as a selective therapeutic agent, warranting further investigation against various cancer cell lines to establish a favorable selectivity index.
References
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]
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Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. IAEA International Nuclear Information System. Available at: [Link]
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Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. Available at: [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]
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Synthesis, Structure, and Bioactivity of N′-Substituted Benzylidene-3,4,5-trimethoxybenzohydrazide and 3-Acetyl-2-Substituted Phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole Derivatives. ResearchGate. Available at: [Link]
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Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. Available at: [Link]
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A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central. Available at: [Link]
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What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]
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Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to Cross-Reactivity Studies of 3,4,5-Triethoxybenzohydrazide-Based Compounds
Abstract: This guide provides a comprehensive framework for evaluating the cross-reactivity of 3,4,5-Triethoxybenzohydrazide-based compounds, a chemical scaffold of growing interest in drug discovery. Recognizing that off-target activity is a primary driver of both unforeseen toxicity and polypharmacological efficacy, this document outlines the inherent risks associated with the benzohydrazide moiety and furnishes detailed, field-proven protocols for systematic cross-reactivity assessment. We will delve into the rationale behind selecting specific in vitro assays, including those for Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) inhibition, which are common liabilities for this compound class. By presenting objective, data-driven comparison methodologies and step-by-step experimental workflows, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing selective and safe therapeutics.
Introduction: The Imperative of Selectivity for this compound Derivatives
The journey of a candidate molecule from a promising hit to a clinical therapeutic is paved with challenges, chief among them being the assurance of target selectivity. A compound's propensity to interact with proteins other than its intended target—a phenomenon known as cross-reactivity or off-target binding—can lead to a spectrum of outcomes, from diminished efficacy to severe adverse drug reactions. For compounds built upon the this compound scaffold, a proactive and rigorous cross-reactivity profiling strategy is not merely advisable; it is critical.
1.1 The Benzohydrazide Scaffold: A Double-Edged Sword of Therapeutic Potential and Promiscuity
Benzohydrazide derivatives are a versatile class of compounds, recognized for a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The core benzohydrazide nucleus provides a robust framework for chemical modification, allowing for the synthesis of diverse compound libraries.[2] However, the very features that make this scaffold attractive—its hydrogen bonding capabilities and structural resemblance to endogenous molecules—also predispose it to off-target interactions. The hydrazide group (-CONHNH2) is structurally similar to functional groups found in known inhibitors of various enzyme classes, necessitating a careful evaluation of selectivity.
1.2 this compound: Balancing Efficacy and Off-Target Effects
The addition of the 3,4,5-triethoxy group to the benzohydrazide core can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its biological activity and off-target profile. While these modifications may enhance potency at the primary target, they can also introduce new, unforeseen interactions. For example, increased lipophilicity might lead to greater binding within the hydrophobic active sites of Cytochrome P450 enzymes, a major family of drug-metabolizing enzymes.[3]
1.3 Defining and Quantifying Cross-Reactivity: Key Metrics
Cross-reactivity is quantified by comparing the potency of a compound against its intended target with its potency against a panel of off-targets. The key metric for this comparison is typically the half-maximal inhibitory concentration (IC50) or the binding affinity (Kd). A selectivity ratio is often calculated by dividing the IC50 for an off-target by the IC50 for the primary target. A higher ratio indicates greater selectivity. Early and comprehensive screening against panels of relevant off-targets is a cornerstone of modern drug discovery, helping to de-risk projects and guide medicinal chemistry efforts.[4]
Comparative Analysis of Potential Off-Target Interactions
Based on the structural alerts inherent to the benzohydrazide scaffold, two enzyme families stand out as primary candidates for cross-reactivity studies: Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO).
2.1 Cytochrome P450 (CYP) Enzymes
CYP enzymes are responsible for the metabolism of a vast majority of clinical drugs.[5] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma concentrations of one or both, potentially leading to toxicity or loss of efficacy.[3][6] The U.S. Food and Drug Administration (FDA) recommends that new drug candidates be evaluated for their potential to inhibit major CYP isoforms.[6][7]
2.2 Monoamine Oxidases (MAO)
MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[8] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[8] MAO dysfunction is implicated in several neurological disorders, and MAO inhibitors are used to treat depression and Parkinson's disease.[8][9] The hydrazide moiety is a well-known pharmacophore for MAO inhibition; for instance, the antitubercular drug isoniazid is a hydrazide derivative with known MAO-inhibitory properties. Therefore, profiling this compound-based compounds for MAO-A and MAO-B inhibition is essential.[10]
Experimental Workflows for Assessing Cross-Reactivity
To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls and providing a clear rationale for each step.
Workflow for Cross-Reactivity Profiling
Caption: General workflow for assessing the cross-reactivity of test compounds.
3.1 Protocol 1: Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)
-
Expertise & Experience: This protocol utilizes a fluorometric method, which is a common, high-throughput, and cost-effective approach for initial screening.[4][5] It relies on specific substrates that become fluorescent upon metabolism by a particular CYP isoform. A decrease in fluorescence in the presence of the test compound indicates inhibition. We use human liver microsomes as the enzyme source because they contain a full complement of CYP enzymes and are considered the "gold standard" for in vitro DDI studies.[7]
-
Trustworthiness: The protocol's validity is ensured by including both a "no inhibitor" (vehicle) control, which represents 100% enzyme activity, and a well-characterized, isoform-specific known inhibitor as a positive control. This allows for the normalization of data and confirms the assay is performing correctly.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound test compound in DMSO (e.g., 10 mM).
-
Prepare stock solutions of positive control inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) in DMSO.
-
Prepare working solutions of human liver microsomes and NADPH (cofactor) in phosphate buffer (pH 7.4).
-
Prepare the specific fluorogenic probe substrate for the CYP isoform being tested.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, human liver microsomes, and the test compound (or vehicle/positive control) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.
-
Initiate the reaction by adding a mixture of the probe substrate and NADPH.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the vehicle control.
-
If significant inhibition (>50%) is observed at the screening concentration (e.g., 10 µM), perform a dose-response experiment with serial dilutions of the compound to determine the IC50 value.[11]
-
Data Presentation: Hypothetical CYP Inhibition Data
| Compound | CYP1A2 % Inhibition @ 10 µM | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Compound A | 15% | > 50 | 25.1 | 8.2 |
| Isoniazid | 45% | 12.5 | > 50 | 2.1 |
| Ketoconazole | 5% | 35.0 | 42.5 | 0.05 |
3.2 Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
-
Expertise & Experience: This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate, tyramine.[12][13] The H2O2 reacts with a probe to generate a fluorescent signal. This method is sensitive and adaptable to high-throughput screening.[8][12] To differentiate between the two isoforms, the assay is run in parallel with selective inhibitors: Clorgyline for MAO-A and Pargyline or Selegiline for MAO-B.[9][14]
-
Trustworthiness: The protocol includes several critical controls: a "no enzyme" control to measure background fluorescence, a "no inhibitor" control for 100% activity, and positive controls (Clorgyline and Pargyline/Selegiline) to confirm the specific inhibition of MAO-A and MAO-B, respectively.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive controls (Clorgyline, Pargyline) in DMSO.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a working solution of the substrate (p-Tyramine) and the fluorescent probe (e.g., Amplex Red) with Horseradish Peroxidase (HRP).[8]
-
-
Assay Procedure (96-well black plate format):
-
Set up separate plates or sections for MAO-A and MAO-B.
-
Add assay buffer, the respective MAO enzyme, and the test compound (or vehicle/positive control) to the wells.
-
Incubate at 37°C for 10-15 minutes to allow for inhibitor interaction.[13]
-
Initiate the reaction by adding the substrate/probe working solution.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control).
-
Calculate the percent inhibition relative to the vehicle control.
-
For compounds showing significant inhibition, determine IC50 values by running a dose-response curve.
-
Data Presentation: Hypothetical MAO Inhibition Data
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| Compound B | 5.6 | 48.9 | 8.7 |
| Isoniazid | 22.1 | 35.4 | 1.6 |
| Clorgyline | 0.008 | 15.2 | 1900 |
| Pargyline | 12.5 | 0.05 | 0.004 |
Mechanism of Fluorometric MAO Inhibition Assay
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Safety Operating Guide
Personal protective equipment for handling 3,4,5-Triethoxybenzohydrazide
A Researcher's Guide to Safely Handling 3,4,5-Triethoxybenzohydrazide
Hazard Assessment and Engineering Controls
Given the presence of a hydrazide functional group and its aromatic nature, this compound should be handled with caution. Analogous compounds suggest potential for skin and eye irritation, and possible respiratory irritation.[1][2][3] Therefore, a well-ventilated laboratory environment is paramount.
-
Primary Engineering Control : A certified chemical fume hood is mandatory for all manipulations of solid this compound and its solutions. This minimizes the risk of inhalation.
-
General Ventilation : The laboratory should have a high rate of air exchange to ensure any fugitive emissions are rapidly diluted and removed.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Nitrile rubber provides good resistance to a range of chemicals.[4] Double-gloving is a best practice that provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eyes | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles.[1][4] A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Body | A lab coat, fully fastened | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization. A particulate filter is appropriate for the solid compound.[1] |
Donning and Doffing PPE Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Waste segregation for this compound.
-
Solid Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be placed in a sealed bag and disposed of as hazardous solid waste.
All waste must be disposed of in accordance with local, state, and federal regulations. [5]Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
